molecular formula C11H12N4O2 B1405984 Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1499395-16-2

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1405984
CAS No.: 1499395-16-2
M. Wt: 232.24 g/mol
InChI Key: TVNQXHKRQLVTQH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate ( 1499395-16-2) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol . Its structure incorporates both a pyrazole ring with an ester functional group and a 4-aminopyridine moiety, making it a versatile scaffold for the synthesis of more complex molecules. The 4-aminopyridine group is a key feature, often serving as a hydrogen bond donor and acceptor, which can be critical for interacting with biological targets. As part of the pyrazole class of heterocycles, this compound is a valuable precursor in the development of bioactive molecules. Pyrazole and 5-aminopyrazole derivatives are recognized as key starting materials for creating fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrimidines, which are prominent structures in medicinal chemistry . These derivatives are frequently investigated for a wide spectrum of biological activities, including potential use as enzyme inhibitors, anticancer agents, and antimicrobials . This product is intended for research purposes as a chemical intermediate to support the discovery and development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 1-(4-aminopyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-6-14-15(7-8)10-5-9(12)3-4-13-10/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQXHKRQLVTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in the field.

Introduction and Strategic Overview

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly functionalized N-heterocycle. The pyrazole core is a "privileged scaffold" in pharmaceutical development, forming the basis for numerous approved drugs with anti-inflammatory, analgesic, and anti-tumor activities.[1][2] The specific substitution pattern of this target molecule, featuring a 4-aminopyridin-2-yl group at the N1 position of the pyrazole ring, makes it a valuable building block for synthesizing more complex molecules, such as kinase inhibitors.

The synthetic strategy detailed herein is centered around the classic and highly reliable Knorr pyrazole synthesis.[3] This approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4][5] Our retrosynthetic analysis identifies two key precursors: 2-hydrazinylpyridin-4-amine and sodium ethyl 2-formyl-3-oxopropanoate . This pathway is selected for its efficiency, use of readily accessible starting materials, and predictable regioselectivity.

Retrosynthetic Analysis and Pathway Design

A logical disconnection of the target molecule reveals the most direct synthetic route. The core pyrazole ring is the most logical site for disconnection, leading back to the two primary synthons.

Retrosynthesis cluster_0 Disconnection 1: Knorr Pyrazole Synthesis cluster_1 Disconnection 2: Nucleophilic Aromatic Substitution TM Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate K1 2-Hydrazinylpyridin-4-amine TM->K1 C-N bond K2 Ethyl 2-formyl-3-oxopropanoate (or equivalent) TM->K2 Pyrazole Ring Formation SM1 2-Chloro-4-aminopyridine K1->SM1 C-N bond SM2 Hydrazine Hydrate K1->SM2

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes a two-stage synthetic plan:

  • Stage 1: Synthesis of the key intermediate, 2-hydrazinylpyridin-4-amine, from 2-chloro-4-aminopyridine.

  • Stage 2: Cyclocondensation of the hydrazine intermediate with a 1,3-dicarbonyl equivalent to form the final product.

Stage 1: Synthesis of 2-Hydrazinylpyridin-4-amine

The preparation of 2-hydrazinylpyridin-4-amine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position towards nucleophilic attack, making the displacement of a halide, such as chloride, with hydrazine feasible.

Causality Behind Experimental Choices:
  • Reactant: 2-Chloro-4-aminopyridine is chosen as the starting material due to its commercial availability and the good leaving group ability of the chloride atom at the activated 2-position.

  • Nucleophile: Hydrazine hydrate is used as the source of the hydrazine nucleophile. A large excess is often employed in literature procedures to maximize the reaction rate and minimize the formation of dimeric side products.[6][7]

  • Solvent: The reaction can be run neat in excess hydrazine hydrate or in a high-boiling solvent like N,N-dimethylpropanolamine to ensure the temperature is high enough to drive the reaction to completion.[8][9] For laboratory scale, using hydrazine hydrate itself as the solvent is common.[7]

  • Temperature: Elevated temperatures (typically ~100-130 °C) are required to overcome the activation energy of the SNAr reaction.[7][9]

Detailed Experimental Protocol: Synthesis of 2-Hydrazinylpyridin-4-amine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-aminopyridine (1.0 eq).

  • Carefully add hydrazine hydrate (80% solution in water, ~10-15 eq) to the flask. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 110-120 °C and maintain for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Carefully add water to dilute the mixture.

  • Extract the aqueous phase extensively with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain 2-hydrazinylpyridin-4-amine.

Stage 2: Cyclocondensation to Yield the Final Product

This stage is the core of the synthesis, employing the Knorr pyrazole synthesis to construct the desired heterocyclic ring system. The reaction involves the condensation of the prepared 2-hydrazinylpyridin-4-amine with an appropriate 1,3-dicarbonyl synthon.

Causality Behind Experimental Choices:
  • 1,3-Dicarbonyl Synthon: Sodium ethyl 2-formyl-3-oxopropanoate is an ideal choice. It is a stable salt of (ethoxycarbonyl)malondialdehyde and reacts readily with hydrazines to form the pyrazole-4-carboxylate structure.[10]

  • Solvent: A protic solvent like ethanol is typically used as it effectively solvates the reactants and intermediates.[10] Acetic acid is sometimes added as a catalyst to facilitate the dehydration steps.

  • Mechanism: The reaction proceeds via the initial formation of a hydrazone intermediate at one of the aldehyde groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable aromatic pyrazole ring.[3]

Knorr_Mechanism Hydrazine 2-Hydrazinylpyridin-4-amine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone 1. Nucleophilic attack & Dehydration Dicarbonyl Ethyl 2-formyl-3-oxopropanoate Dicarbonyl->Hydrazone Cyclic_Int Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Int 2. Intramolecular Cyclization Product Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate Cyclic_Int->Product 3. Dehydration (Aromatization)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate
  • Dissolve 2-hydrazinylpyridin-4-amine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium ethyl 2-formyl-3-oxopropanoate (1.05 eq) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.

  • Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude material by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure title compound.

Data Summary and Characterization

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

CompoundSynthesis StageTypical Yield (%)Characterization Methods
2-Hydrazinylpyridin-4-amine160-80¹H NMR, ¹³C NMR, LC-MS
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate270-85¹H NMR, ¹³C NMR, LC-MS, IR, High-Resolution Mass Spectrometry (HRMS)

Expected ¹H NMR signals for the final product would include:

  • Singlets for the two pyrazole protons.

  • Signals corresponding to the protons on the aminopyridine ring.

  • A quartet and a triplet for the ethyl ester group.

  • A broad singlet for the -NH₂ protons.

Conclusion

The synthetic pathway described provides a reliable and well-documented method for the preparation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. The two-stage process, beginning with a nucleophilic aromatic substitution followed by a Knorr pyrazole cyclocondensation, is robust and scalable. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs in drug discovery and materials science.

References

  • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 45(5), 448-453.
  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799.
  • Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]

  • Tamaddon, F., Ahmadi-AhmadAbadi, E., & Kargar, H. (2020). Possible intermediates in the reaction of hydrazine with ethyl acetoacetate.
  • O. A. Attanasi, G. Favi, P. Filippone, F. Mantellini, S. M. M. Mowni, and D. Spinelli. (2012). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 854–887.
  • El-Agrody, A. M., El-Hakim, M. H., & Abd El-Latif, M. S. (2001).
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • El-Agrody, A. M., El-Hakim, M. H., & Abd El-Latif, M. S. (2001). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Zawadowska, I. (1961). [Reaction of ethyl acetoacetate with the hydrazides of some phenoxyacetic acids]. Acta Poloniae Pharmaceutica, 18, 401-407.
  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • Arbačiauskienė, E., & Šačkus, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5874.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Mohareb, R. M., & Mohamed, A. A. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-16.
  • Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835-7846.
  • Zeynizadeh, B., Mousavi, H., & Sepehraddin, F. (2020). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts.
  • ChemSynthesis. (n.d.). 2-hydrazinopyridine. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • Asadi, A., & Alipour, M. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Pharmaceutical Sciences, 24(4), 271-278.

Sources

In-depth Technical Guide: Physicochemical Properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of documented physicochemical properties for the specific compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Despite extensive searches for experimental data and computational predictions pertaining to this molecule, including its melting point, boiling point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry), no specific information could be retrieved. The CAS number 671191-99-4, which has been associated with this compound by some chemical suppliers, is inconsistently referenced and linked to different chemical structures in various databases, further complicating the retrieval of reliable data.

Therefore, it is not possible to provide an in-depth technical guide with validated experimental protocols and data tables as requested. The synthesis of this specific molecule may have been performed in proprietary drug discovery programs without public disclosure of its characterization data.

For researchers and scientists interested in this or related molecular scaffolds, the following sections outline the general methodologies and theoretical considerations that would be applied to determine the physicochemical properties of a novel compound of this nature. This guide will focus on the parent structures, Ethyl 1H-pyrazole-4-carboxylate and 4-aminopyridine, to provide foundational context.

Structure and General Characteristics

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-4-carboxylate core linked to a 4-aminopyridine moiety. The key structural features that will dictate its physicochemical properties are:

  • The Pyrazole Ring: An aromatic diazole ring, which can participate in hydrogen bonding as both a donor (N-H) and acceptor.

  • The Pyridine Ring: A basic aromatic heterocycle.

  • The Amino Group (-NH2): A basic functional group capable of acting as a hydrogen bond donor.

  • The Ethyl Ester (-COOEt): A lipophilic group that can act as a hydrogen bond acceptor.

The interplay of these functional groups will determine the molecule's solubility, acidity/basicity, and its interactions with biological targets.

Predicted Physicochemical Properties (Theoretical)

While no specific data is available, we can hypothesize the general characteristics based on its constituent parts.

PropertyTheoretical Consideration
Melting Point Expected to be a solid at room temperature with a relatively high melting point due to the potential for intermolecular hydrogen bonding and crystalline packing.
Solubility The presence of the amino and pyridine groups suggests some solubility in acidic aqueous solutions. The ethyl ester and the aromatic rings would contribute to solubility in organic solvents like DMSO, DMF, and alcohols. Overall aqueous solubility is likely to be low to moderate.
pKa The molecule is expected to have at least two basic centers: the pyridine nitrogen and the exocyclic amino group. The pyridine nitrogen's pKa would be influenced by the substitution pattern. The pyrazole ring is weakly acidic.
LogP The combination of aromatic rings and an ethyl ester suggests a moderate to high lipophilicity.

Standard Methodologies for Physicochemical Profiling

Should a sample of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate become available, the following experimental workflows would be essential for its characterization.

Purity and Identity Confirmation

A crucial first step is to confirm the identity and purity of the compound.

Experimental Workflow: Purity and Identity

Caption: Workflow for identity and purity confirmation.

Protocol:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the retention time and confirm the molecular weight of the compound. A high-resolution mass spectrometer would provide the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure by showing the connectivity of atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically using a UV detector.

Solubility Determination

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for kinetic solubility measurement.

Protocol:

  • A concentrated stock solution of the compound is prepared in DMSO.

  • This stock solution is added to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).

  • The solutions are shaken for a set period to allow for precipitation of the insoluble compound.

  • The samples are filtered, and the concentration of the compound remaining in the solution is determined by HPLC-UV analysis against a standard curve.

pKa Determination

The pKa values are critical for understanding the ionization state of the molecule at different physiological pHs.

Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for potentiometric pKa measurement.

Protocol:

  • The compound is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol to ensure solubility).

  • The solution is titrated with a standardized acid and separately with a standardized base.

  • The pH of the solution is monitored throughout the titration.

  • The pKa values are determined from the titration curve.

Conclusion

While a detailed guide on the specific physicochemical properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate cannot be provided due to a lack of available data, the theoretical considerations and standard experimental protocols outlined above provide a framework for the characterization of this and other novel chemical entities. The successful development of any new pharmaceutical candidate relies on the rigorous determination of these fundamental properties.

References

As no direct literature on the physicochemical properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate was found, a reference list cannot be generated. Researchers are encouraged to consult general textbooks and publications on medicinal chemistry and pharmaceutical sciences for detailed information on the experimental protocols mentioned.

An In-depth Technical Guide to Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 1499395-16-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The landscape of drug discovery is one of constant innovation, where novel molecular scaffolds serve as the bedrock for the next generation of therapeutics. The fusion of distinct heterocyclic systems is a proven strategy for generating molecules with unique three-dimensional structures and electronic properties, capable of engaging biological targets with high affinity and selectivity. This guide focuses on a molecule of significant interest: Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. While specific literature on this exact compound (CAS 1499395-16-2) is not extensively available, its constituent parts—the pyrazole core and the aminopyridine moiety—are staples in medicinal chemistry.[1][2] This document, therefore, serves as both a technical guide and a forward-looking perspective, grounded in established chemical principles, to outline its synthesis, characterization, and potential applications for researchers at the forefront of pharmaceutical development.

Molecular Overview and Strategic Importance

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that marries the well-established pharmacophore of a pyrazole ring with the bio-isosteric potential of an aminopyridine substituent. Pyrazoles are a cornerstone in medicinal chemistry, found in a multitude of approved drugs due to their metabolic stability and ability to participate in hydrogen bonding.[3][4] The aminopyridine fragment, on the other hand, is a key feature in various biologically active molecules, often serving as a crucial interaction point with protein targets.[5] The strategic combination of these two motifs in the target molecule suggests a high potential for novel biological activity.

Predicted Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is paramount for its application in drug development. The following table summarizes the predicted properties for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
CAS Number 1499395-16-2
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility.
LogP Prediction suggests moderate lipophilicity.

Proposed Synthetic Pathway: A Logic-Driven Approach

Given the absence of a directly published synthesis for this specific molecule, a robust and logical synthetic route can be proposed based on the well-established Knorr pyrazole synthesis.[6][7][8] This classical reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[9]

Overall Synthetic Strategy

The proposed synthesis is a two-step process starting from commercially available precursors. The key steps are:

  • Synthesis of the Hydrazine Precursor: Preparation of 2-hydrazinylpyridin-4-amine from 2-chloro-4-aminopyridine.

  • Knorr Pyrazole Synthesis: Cyclocondensation of 2-hydrazinylpyridin-4-amine with a suitable 1,3-dicarbonyl equivalent to form the target pyrazole ring.

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Knorr Pyrazole Synthesis 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 2-Hydrazinylpyridin-4-amine 2-Hydrazinylpyridin-4-amine 2-Chloro-4-aminopyridine->2-Hydrazinylpyridin-4-amine Hydrazine Hydrate, Heat Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinylpyridin-4-amine Target Molecule Ethyl 1-(4-aminopyridin-2-yl)- 1H-pyrazole-4-carboxylate 2-Hydrazinylpyridin-4-amine->Target Molecule Cyclocondensation Ethyl 2-(ethoxymethylene)-3-oxobutanoate 1,3-Dicarbonyl Equivalent Ethyl 2-(ethoxymethylene)-3-oxobutanoate->Target Molecule

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2-Hydrazinylpyridin-4-amine

This initial step involves a nucleophilic aromatic substitution reaction. The chloro group at the 2-position of the pyridine ring is susceptible to displacement by strong nucleophiles like hydrazine.[10][11]

  • Materials:

    • 2-Chloro-4-aminopyridine

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-aminopyridine (1 equivalent).

    • Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to serve as both reactant and solvent.[10]

    • The reaction mixture is heated to reflux (approximately 100-110 °C) for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature. Excess hydrazine hydrate is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude 2-hydrazinylpyridin-4-amine. This intermediate may be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Part 2: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

This is the core cyclocondensation step to form the pyrazole ring. A suitable 1,3-dicarbonyl equivalent is ethyl 2-(ethoxymethylene)-3-oxobutanoate, which readily reacts with hydrazines to form pyrazoles.

  • Materials:

    • 2-Hydrazinylpyridin-4-amine (from Part 1)

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar 1,3-dicarbonyl precursor like ethyl 2-formyl-3-oxopropanoate.[12][13][14][15]

    • Ethanol or acetic acid as solvent

  • Procedure:

    • Dissolve 2-hydrazinylpyridin-4-amine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) to the solution.

    • The reaction mixture is stirred at room temperature or gently heated to reflux for 4-12 hours, with reaction progress monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the final product, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Predicted Characterization Data

The structural elucidation of the final compound would rely on standard analytical techniques. The following table outlines the expected spectral data based on the proposed structure.

TechniqueExpected Data
¹H NMR Ethyl group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). Pyrazole protons: Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm. Pyridine protons: Signals corresponding to the three protons on the pyridine ring, with chemical shifts and coupling patterns dependent on the electronic environment. Amine protons: A broad singlet for the -NH₂ group.
¹³C NMR Ethyl group: Signals around 14-15 ppm (CH₃) and 60-61 ppm (CH₂). Ester carbonyl: A signal around 160-165 ppm. Pyrazole and Pyridine carbons: A series of signals in the aromatic region (approximately 100-160 ppm).
Mass Spec (MS) [M+H]⁺: Expected at m/z = 233.10

Potential Applications in Drug Discovery

The unique structural features of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate suggest its potential as a valuable scaffold in several therapeutic areas.

G cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities Target_Molecule Ethyl 1-(4-aminopyridin-2-yl)- 1H-pyrazole-4-carboxylate Pyrazole_Core Pyrazole Core Target_Molecule->Pyrazole_Core Aminopyridine_Moiety Aminopyridine Moiety Target_Molecule->Aminopyridine_Moiety Antimicrobial_Activity Antimicrobial Activity Target_Molecule->Antimicrobial_Activity Kinase_Inhibition Kinase Inhibition Pyrazole_Core->Kinase_Inhibition Anti-inflammatory Anti-inflammatory Pyrazole_Core->Anti-inflammatory Aminopyridine_Moiety->Kinase_Inhibition CNS_Activity CNS Activity Aminopyridine_Moiety->CNS_Activity

  • Kinase Inhibition: Both pyrazole and aminopyridine moieties are prevalent in a large number of kinase inhibitors. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, crucial for binding to the ATP-binding pocket of kinases.

  • Antimicrobial and Antiviral Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial and antiviral activities.[3] The incorporation of the aminopyridine group could enhance these properties.

  • Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core. The target molecule could be explored for similar activities.[3]

  • Central Nervous System (CNS) Disorders: Aminopyridine derivatives have been investigated for their activity in the CNS. This opens up the possibility of exploring the target molecule for neurological applications.

The ethyl ester functionality provides a convenient handle for further chemical modifications, such as conversion to amides or other derivatives, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, molecular scaffold. While direct experimental data is scarce, this in-depth guide provides a scientifically sound, proposed pathway for its synthesis and a well-reasoned outlook on its potential applications in drug discovery. The convergence of the pyrazole and aminopyridine pharmacophores in a single molecule makes it a compelling candidate for screening in a variety of biological assays. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this and related chemical entities.

References

  • Knorr Pyrazole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.
  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Springer Professional. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2019). PMC. National Institutes of Health. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Royal Society of Chemistry. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). PMC. National Institutes of Health. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC. National Institutes of Health. Retrieved from [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Amide Derivatives Containing Substituted Pyridyl Group. (2021). ResearchGate. Retrieved from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (2019). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). PMC. National Institutes of Health. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2011). Semantic Scholar. Retrieved from [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2021). Google Patents.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Tandem Cyclocondensation-Knoevenagel—Michael Reaction of Phenyl Hydrazine, Acetoacetate Derivatives and Arylaldehydes. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (2013). New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2004). ResearchGate. Retrieved from [Link]

  • Possible intermediates in the reaction of hydrazine with ethyl acetoacetate. (2020). ResearchGate. Retrieved from [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Semantic Scholar. Retrieved from [Link]

  • Ethyl 2-formyl-3-oxopropanoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Spectral data (NMR, MS, IR) for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Pyrazole and pyridine moieties are prevalent scaffolds in numerous pharmaceuticals, making the precise characterization of new derivatives essential.[1][2][3] This document outlines the theoretical and practical aspects of analyzing the compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive data with established analytical protocols, this guide serves as a self-validating system for researchers, ensuring the structural integrity and purity of the target molecule.

Introduction: The Imperative for Spectroscopic Verification

The molecule, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, combines three key structural motifs: a substituted pyridine ring, a pyrazole core, and an ethyl carboxylate group. Each of these components contributes unique physicochemical properties that are of high interest in drug discovery.[3] The aminopyridine unit can act as a hydrogen bond donor and acceptor, while the pyrazole ring serves as a stable, aromatic linker.[3]

Given the complexity of such multi-functionalized molecules, unambiguous structural confirmation is the cornerstone of any research or development pipeline. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint. This guide explains the causality behind experimental choices and provides the logic for interpreting the resulting spectral data, moving beyond a simple recitation of values to a deeper understanding of the molecule's electronic and structural properties.

Molecular Structure and Analytical Workflow

The first step in any analysis is a thorough understanding of the molecule's connectivity and the distinct chemical environments of its atoms.

Caption: Molecular Structure of the Target Compound.

A multi-faceted analytical approach is required to validate this structure. The workflow below illustrates how different spectroscopic techniques are integrated to provide a complete and self-reinforcing characterization.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesized Compound IR FT-IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Validation Structural Elucidation & Purity Assessment IR->Validation MS->Validation NMR->Validation

Caption: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.[4] For this compound, a deuterated solvent such as DMSO-d₆ is recommended as it can solubilize the molecule and, crucially, allows for the observation of exchangeable protons from the amino group.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).[4][5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~8.60 s 1H H5 (Pyrazole) Pyrazole protons are deshielded; this proton is adjacent to two nitrogen atoms.[6]
~8.15 s 1H H3 (Pyrazole) Slightly less deshielded than H5 due to its position relative to the pyridine ring.[6]
~8.05 d 1H H6' (Pyridine) Aromatic proton adjacent to the ring nitrogen, showing doublet coupling with H5'.
~7.80 d 1H H3' (Pyridine) Aromatic proton ortho to the pyrazole substituent, showing doublet coupling with H5'.
~6.70 dd 1H H5' (Pyridine) Aromatic proton coupled to both H3' and H6'. Its shift is influenced by the electron-donating amino group.
~6.20 br s 2H -NH₂ The amino protons typically appear as a broad singlet. The chemical shift can vary with concentration and temperature.
4.25 q 2H -OCH₂CH₃ Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.

| 1.30 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

Note: 's' = singlet, 'd' = doublet, 'dd' = doublet of doublets, 'q' = quartet, 't' = triplet, 'br s' = broad singlet. Prime notation (') denotes protons on the pyridine ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Causality
~162.0 C=O (Ester) The carbonyl carbon of the ester group is highly deshielded.[7]
~155.0 C4' (Pyridine) Carbon bearing the electron-donating amino group.
~150.0 C2' (Pyridine) Carbon attached to the pyrazole nitrogen.
~148.0 C6' (Pyridine) Aromatic carbon adjacent to the ring nitrogen.
~140.0 C5 (Pyrazole) Aromatic carbon in the pyrazole ring.
~135.0 C3 (Pyrazole) Aromatic carbon in the pyrazole ring.
~115.0 C4 (Pyrazole) Carbon bearing the ester group.
~108.0 C3' (Pyridine) Aromatic carbon shielded by the amino group.
~106.0 C5' (Pyridine) Aromatic carbon shielded by the amino group.
~60.0 -OCH₂CH₃ Methylene carbon of the ethyl ester.

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocols for NMR
  • Sample Preparation: Weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 100 MHz). A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. Electrospray Ionization (ESI) in positive mode is the preferred method for this type of molecule, as it will readily protonate to form an [M+H]⁺ ion.

  • Molecular Formula: C₁₁H₁₁N₅O₂

  • Calculated Monoisotopic Mass: 245.0913 g/mol

  • Expected [M+H]⁺: 246.0991 m/z

Predicted Fragmentation Pathway

The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable fragments, offering further structural proof.

Parent [M+H]⁺ m/z = 246.1 Frag1 Loss of -OCH₂CH₃ (m/z = 201.1) Parent->Frag1 - 45 Da Frag2 Loss of -COOCH₂CH₃ (m/z = 173.1) Parent->Frag2 - 73 Da Frag3 4-aminopyridin-2-yl cation (m/z = 94.1) Parent->Frag3 Cleavage of N-C bond Frag4 Pyrazole carboxylate cation (m/z = 152.1) Parent->Frag4 Cleavage of N-C bond

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of 50-500 m/z.

  • MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion (m/z 246.1) to confirm the proposed fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8]

Table 3: Predicted Key IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale & Causality
3450 - 3300 N-H Stretch Primary Amine (-NH₂) Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds.
3100 - 3000 C-H Stretch Aromatic (sp² C-H) Characteristic of C-H bonds on the pyridine and pyrazole rings.[9]
2980 - 2850 C-H Stretch Aliphatic (sp³ C-H) Characteristic of C-H bonds in the ethyl group.[9]
~1720 C=O Stretch Ester Strong, sharp absorption typical for an α,β-unsaturated ester carbonyl.[10][11]
1640 - 1580 C=C & C=N Stretch Aromatic Rings Multiple bands corresponding to the vibrations of the pyridine and pyrazole rings.
~1620 N-H Bend Primary Amine (-NH₂) Scissoring vibration of the amino group.

| 1250 - 1100 | C-O Stretch | Ester | Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ester group.[10] |

Experimental Protocol for IR
  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of a novel molecule such as Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a process of accumulating and cross-validating evidence. No single technique is sufficient. The proposed analytical framework provides a robust, self-validating system:

  • MS confirms the molecular formula and overall mass.

  • IR confirms the presence of key functional groups (amine, ester, aromatic rings).

  • NMR connects the atoms, revealing the precise regio- and chemo-selectivity of the synthesis.

The predicted data in this guide, grounded in established spectroscopic principles and data from related structures, provides a reliable benchmark for researchers. By following the detailed protocols and understanding the interpretive logic, scientists in the field of drug development can confidently verify the structure and purity of this and other related heterocyclic compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Kupka, T., et al. (2014). Theoretical prediction of structural, vibrational and NMR parameters of plastic optical fiber (POF) material precursors. Journal of Molecular Graphics and Modelling, 52, 36-45.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • NPTEL. (2013). 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Ghotb, Y., et al. (2024).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. University of Aveiro.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 65(Pt 2), o275.
  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31698-31713.
  • Chen, C. H., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5829.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • Journal of Chemistry and Technologies. (2023).
  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7589.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (n.d.). Emission spectra of selected pyrazoles derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate. Retrieved from [Link]

  • Scribd. (n.d.). IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Aminopyridinyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle, represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] The functionalization of this core with an amino group gives rise to aminopyrazoles, which serve as highly adaptable frameworks for engaging with a multitude of biological targets.[3][4] This guide provides a technical deep-dive into a specific, highly successful subclass: aminopyridinyl pyrazole compounds. We will trace the historical development from the initial discovery of the pyrazole ring, explore the synthetic strategies employed to construct these complex molecules, and analyze their rise to prominence as potent and selective kinase inhibitors in targeted therapy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, structure-activity relationships (SAR), and the future trajectory of this important chemical class.

The Pyrazole Core: A Foundational Scaffold in Drug Discovery

Historical Context and Physicochemical Properties

The history of pyrazole chemistry begins in 1883 with Ludwig Knorr's pioneering synthesis, which involved the cyclocondensation of a β-diketone with phenylhydrazine.[5][6] This foundational reaction opened the door to a vast chemical space. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1][7] This arrangement imparts unique physicochemical properties that are highly advantageous for drug design.

The N-1 nitrogen is often described as "pyrrole-like," with its lone pair of electrons participating in the aromatic system, making it a hydrogen bond donor.[4][7] Conversely, the N-2 nitrogen is "pyridine-like," with its lone pair available to act as a hydrogen bond acceptor.[7] This dual hydrogen bonding capability is a key reason for the scaffold's success, particularly in the design of enzyme inhibitors.[2][7] Furthermore, the pyrazole ring exhibits prototrophic tautomerism, a phenomenon that can influence its interaction with biological targets.[3][4]

The Advent of Aminopyrazoles: Enhancing Versatility

The introduction of an exocyclic amino group to the pyrazole core creates the aminopyrazole framework, a versatile and powerful building block in drug discovery.[3] The position of this amino group—at the 3, 4, or 5 position—significantly influences the molecule's synthetic accessibility and biological activity profile.[3][4][8]

  • 3-Aminopyrazoles and 5-Aminopyrazoles: These isomers are particularly prominent in the literature, often used as key intermediates for constructing fused heterocyclic systems and as direct precursors to potent kinase inhibitors.[4][9] Their synthesis frequently relies on the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.

  • 4-Aminopyrazoles: While historically explored for anticonvulsant properties, 4-aminopyrazoles have also found utility in modern drug discovery programs.[3][4] Synthetic routes can involve the reduction of a 4-nitro-pyrazole precursor, a robust and scalable chemical transformation.[10]

Synthetic Pathways to the Aminopyridinyl Pyrazole Core

The construction of the final aminopyridinyl pyrazole scaffold is a multi-step process that relies on well-established synthetic organic chemistry principles. The overall strategy typically involves the initial, independent formation of the aminopyrazole and pyridine fragments, followed by a crucial coupling reaction.

General Synthesis of the Aminopyrazole Intermediate

One of the most common and reliable methods for synthesizing 3(5)-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine hydrate. The causality behind this choice is the dual electrophilic nature of the β-ketonitrile, which allows for a sequential condensation and cyclization with the dinucleophilic hydrazine.

Experimental Protocol: Synthesis of a Generic 5-Amino-3-methyl-1H-pyrazole

  • Reaction Setup: To a solution of acetoacetonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 80 °C) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-amino-3-methyl-1H-pyrazole product. The identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Core Assembly: Coupling Aminopyrazole with a Pyridine Moiety

The key step in forming the final scaffold is the coupling of the aminopyrazole with a functionalized pyridine ring. A highly effective and widely used method is the Nucleophilic Aromatic Substitution (SNAr) reaction.[10] This reaction is chosen because it allows for a direct and regioselective bond formation between the amino group of the pyrazole and an electrophilic carbon on the pyridine ring, which is typically activated by an adjacent electron-withdrawing group and a suitable leaving group (e.g., a halogen).

The workflow below illustrates this convergent synthetic strategy.

G cluster_0 Fragment Synthesis cluster_1 Core Assembly Start1 β-Ketonitrile Intermediate Aminopyrazole Intermediate Start1->Intermediate Condensation/ Cyclization Start2 Hydrazine Start2->Intermediate Coupling SNAr Coupling Reaction (e.g., Pd-catalyzed or base-mediated) Intermediate->Coupling Start3 Substituted Halopyridine Start3->Coupling FinalProduct Aminopyridinyl Pyrazole Core Scaffold Coupling->FinalProduct C-N Bond Formation G cluster_0 Kinase Active Site Hinge Hinge Residue (e.g., Cys) N-H Pocket ATP Binding Pocket Inhibitor Aminopyridinyl Pyrazole Pyrazole N-H Pyridine N Inhibitor:P->Hinge:N H-Bond (Donor) Inhibitor:A->Hinge:N H-Bond (Acceptor)

Key hydrogen bonding interactions with the kinase hinge region.

Structure-Activity Relationship (SAR) and Drug Development

The journey from a simple aminopyridinyl pyrazole "hit" to a clinical candidate involves extensive optimization through SAR studies. The goal is to enhance potency, improve selectivity against a panel of off-target kinases, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Evolution of a Scaffold

The development process is iterative. Initial hits, often identified through high-throughput screening, are systematically modified. Each new analogue provides data that informs the next round of design. For instance, replacing a simple phenyl group with a more complex heterocycle might improve metabolic stability or introduce a new beneficial interaction with the target protein. [2]

G A 1. Pyrazole Core (Basic Scaffold) B 2. Aminopyrazole (Adds H-bond vector) A->B Amination C 3. Aminopyridinyl Pyrazole (Core 'Hit' Scaffold, Hinge Binder) B->C Pyridine Coupling D 4. Decorated Scaffold (Adds R-groups for selectivity/potency) C->D SAR Exploration E 5. Optimized Candidate (Improved ADME properties) D->E DMPK Optimization

Logical progression of scaffold development in drug discovery.
Key Examples and Biological Activity

The success of this scaffold is evidenced by the number of compounds that have entered clinical development and the market. These molecules target a range of kinases implicated in various cancers and inflammatory diseases.

Compound ClassTarget Kinase(s)Therapeutic AreaKey Structural Features
Pirtobrutinib Analogs Bruton's Tyrosine Kinase (BTK)B-cell malignanciesReversible binding aminopyrazole core, avoids resistance mutations associated with covalent inhibitors. [3][4]
CDK Inhibitors Cyclin-Dependent Kinases (e.g., CDK2)OncologyOften feature a 1-(2-pyridinyl) substitution pattern on the pyrazole ring. [11]
PLK1 Inhibitors Polo-like kinase 1 (PLK1)OncologyAminopyrimidine ring serves as a key hinge-binding element. [12]
Multi-Kinase Inhibitors Aurora Kinases, CDKsOncologyAT9283 is a notable example with a 4-aminopyrazole structure. [3]

Conclusion and Future Perspectives

The aminopyridinyl pyrazole scaffold has traced a remarkable path from a fundamental heterocyclic structure to a clinically validated pharmacophore. Its success is rooted in its inherent physicochemical properties, which make it an ideal anchor for the kinase hinge region, and its synthetic tractability, which allows for extensive SAR exploration. The development of reversible inhibitors like pirtobrutinib demonstrates the platform's ability to address modern challenges in drug development, such as acquired resistance. [3] Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects. The application of this scaffold may also expand beyond oncology into other therapeutic areas where kinase signaling plays a crucial role, such as immunology and neurodegenerative diseases. The continued evolution of synthetic methodologies, including multicomponent reactions, will further accelerate the discovery of novel aminopyridinyl pyrazole compounds with enhanced therapeutic potential. [11][13]

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC - NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. This molecule integrates two key heterocyclic scaffolds: 4-aminopyridine and 1-substituted pyrazole-4-carboxylate, which are of significant interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data from closely related analogues to propose a viable synthetic route, predict spectroscopic characteristics, and elucidate its three-dimensional structure and conformational dynamics. The insights presented herein are intended to support researchers and drug development professionals in the rational design of novel therapeutics based on this promising molecular framework.

Introduction

The fusion of distinct pharmacophoric moieties into a single molecular entity is a well-established strategy in drug discovery for the development of novel agents with enhanced potency and unique biological activities. The title compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, represents a compelling example of such a hybrid molecule. The pyrazole nucleus is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the aminopyridine motif is a key structural component in various pharmaceuticals, known for its ability to modulate the activity of enzymes and receptors.[2]

The strategic combination of these two heterocyclic systems is anticipated to yield novel compounds with unique pharmacological profiles. Understanding the molecular structure, conformational preferences, and electronic properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation analogues. This guide provides a detailed exploration of these fundamental characteristics.

Proposed Synthesis and Characterization

While a specific synthesis for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is not extensively documented, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the synthesis of N-arylpyrazoles.[3][4][5]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 2-hydrazinyl-4-aminopyridine and a suitable three-carbon electrophile to form the pyrazole ring. A common and effective method for constructing the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3]

The forward synthesis would, therefore, commence with the conversion of a commercially available substituted chloropyridine to the corresponding hydrazine derivative. This can be achieved through nucleophilic aromatic substitution with hydrazine hydrate.[6][7] The resulting 2-hydrazinyl-4-aminopyridine can then be reacted with a precursor for the ethyl pyrazole-4-carboxylate moiety to yield the final product.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine 2-hydrazinyl-4-aminopyridine 2-hydrazinyl-4-aminopyridine 2-chloro-4-aminopyridine->2-hydrazinyl-4-aminopyridine Nucleophilic Substitution Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->2-hydrazinyl-4-aminopyridine Target Molecule Target Molecule 2-hydrazinyl-4-aminopyridine->Target Molecule Cyclocondensation Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate->Target Molecule

Caption: Proposed synthetic workflow for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Proposed Experimental Protocol

Step 1: Synthesis of 2-hydrazinyl-4-aminopyridine To a solution of 2-chloro-4-aminopyridine in a suitable solvent such as ethanol, an excess of hydrazine hydrate is added.[6][7] The reaction mixture is heated under reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 2-hydrazinyl-4-aminopyridine.

Step 2: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate The synthesized 2-hydrazinyl-4-aminopyridine is dissolved in a suitable solvent like ethanol or acetic acid. To this solution, an equimolar amount of ethyl 2-formyl-3-oxopropanoate is added. The mixture is then heated to reflux. The reaction progress can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Predicted Spectroscopic Data

The structural elucidation of the target molecule would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:

Technique Predicted Key Features
¹H NMR - Aromatic protons of the pyridine ring (likely two doublets and a singlet).- Protons of the pyrazole ring (two singlets).- Quartet and triplet for the ethyl ester group.- A broad singlet for the amino group protons.[8][9][10]
¹³C NMR - Resonances for the carbon atoms of the pyridine and pyrazole rings.- A downfield signal for the carbonyl carbon of the ester.- Signals for the ethyl group carbons.[9][11]
FT-IR (cm⁻¹) - N-H stretching vibrations for the amino group (~3400-3200 cm⁻¹).[12][13][14]- C=O stretching of the ester group (~1700-1720 cm⁻¹).- C=N and C=C stretching vibrations of the aromatic rings (~1600-1450 cm⁻¹).[2]
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₄O₂).

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of the pyridine and pyrazole rings is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.

Predicted Molecular Geometry

The molecular structure of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is characterized by the covalent linkage of the C2 position of the pyridine ring to the N1 position of the pyrazole ring. The bond lengths and angles within the individual pyridine and pyrazole rings are expected to be consistent with those of other N-aryl pyrazole derivatives.

Conformational Preferences

The most significant conformational variable is the dihedral angle between the planes of the pyridine and pyrazole rings. Due to steric hindrance between the hydrogen atom at the C3 position of the pyridine ring and the hydrogen atom at the C5 position of the pyrazole ring, a coplanar arrangement is highly unlikely.

Evidence from the crystal structure of a related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, reveals that the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77° and 85.73°.[15] This suggests that the most stable conformation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is likely to be one where the two rings are significantly twisted relative to each other. This non-planar conformation will have a profound impact on the molecule's electronic properties and its interactions with biological macromolecules. Computational studies on similar N-aryl pyrazoles also support a non-planar ground state conformation.[16]

Molecular Conformation Predicted non-planar conformation. cluster_pyridine Pyridine Ring cluster_pyrazole Pyrazole Ring N1 N C2 C C3 C N7 N C2->N7 Dihedral Angle ~90° C4 C C5 C NH2 NH₂ C4->NH2 C6 C N8 N C9 C C10 C C11 C COOEt COOEt C10->COOEt

Caption: Predicted non-planar conformation showing the dihedral angle.

Computational Insights (Based on Analogous Systems)

Density Functional Theory (DFT) calculations on related pyrazole and pyridine derivatives provide valuable insights into the electronic structure and reactivity of the title compound.[17][18][19][20][21]

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In analogous systems, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO is often distributed over the electron-deficient pyrazole-4-carboxylate moiety. This suggests that the aminopyridine ring is the likely site for electrophilic attack, while the pyrazole ring is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

A predicted MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and pyrazole rings, as well as the oxygen atoms of the carboxylate group, indicating these are the most probable sites for electrophilic and hydrogen bonding interactions. Positive potential (blue) would be expected around the amino group hydrogens and the aromatic protons, highlighting their susceptibility to nucleophilic attack.

Conclusion

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a molecule of significant interest for medicinal chemistry, combining two important pharmacophores. While direct experimental data is scarce, a comprehensive understanding of its molecular structure and conformation can be inferred from the study of analogous compounds. A plausible synthetic route has been proposed, and its key spectroscopic features have been predicted. The most stable conformation is likely to be non-planar, with the pyridine and pyrazole rings oriented nearly perpendicular to each other. This structural feature, along with the predicted electronic properties, provides a solid foundation for the future design and synthesis of novel derivatives with potential therapeutic applications.

References

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaydi, K. M. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(15), 3364. [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

  • Yang, W. Q., & Zhou, L. (2014). Synthesis of 1-(pyridin-2-yl)hydrazine Derivatives. Journal of Xihua University (Natural Science Edition), 33(3), 85-87. [Link]

  • ResearchGate. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]

  • Shawali, A. S., & El-Reedy, A. M. (2014). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][12][13]triazin-6-one Derivatives. Molecules, 19(12), 20235–20248. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9793760, Methyl 1H-pyrazole-4-carboxylate. [Link]

  • Kim, Y., Lee, S. H., & Kim, Y. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1103. [Link]

  • Yeo, C. I., Tiekink, E. R. T., & Kassim, M. B. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(11), 13612–13624. [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl- - Optional[13C NMR]. [Link]

  • Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(1), 102-111. [Link]

  • Bouasla, R., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135. [Link]

  • Google Patents. (2019).
  • El-Gazzar, A. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. [Link]

  • AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]

  • Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1), 123-130. [Link]

  • ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-[[[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino]carbonyl]-1-methyl-. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Szostak, M., et al. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(15), 6375-6380. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

  • Google Patents. (1996).
  • Beilstein-Institut. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Central Washington University. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

  • ResearchGate. Pyrazole derived ligands and the atom numbering scheme. [Link]

  • ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... [Link]

  • Alshalalfeh, M., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules, 28(10), 4013. [Link]

Sources

Navigating the Solubility Landscape of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of Theory, Experimental Design, and Practical Application

In the intricate journey of drug discovery and development, understanding the solubility profile of a novel chemical entity is a cornerstone of success. Poor aqueous solubility is a major hurdle, impacting bioavailability and formulation strategies, and is a leading cause of late-stage attrition in the development pipeline.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound with potential pharmacological significance. By integrating theoretical principles with robust experimental methodologies, this document serves as a practical resource for researchers, scientists, and formulation experts.

The Molecule in Focus: Structural and Physicochemical Predictions

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex molecule featuring several key functional groups that will dictate its solubility behavior. A thorough analysis of its structure is paramount to predicting its interactions with various solvents.

  • Aminopyridine Moiety: The presence of the aminopyridine ring introduces a basic nitrogen atom, suggesting that the compound's solubility will be pH-dependent. In acidic media, this nitrogen is likely to be protonated, forming a salt and significantly increasing aqueous solubility.[3]

  • Pyrazole Ring: The pyrazole core is a five-membered aromatic heterocycle containing two nitrogen atoms. It contributes to the overall polarity of the molecule and can participate in hydrogen bonding.

  • Ethyl Carboxylate Group: The ester functional group can act as a hydrogen bond acceptor. However, the ethyl group introduces a degree of lipophilicity, which may favor solubility in less polar organic solvents.

Based on this structural analysis, it is hypothesized that Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents, with a significant increase in aqueous solubility at lower pH values.

The "Like Dissolves Like" Principle in Action: A Solvent Selection Strategy

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4][5] It posits that a solute will dissolve best in a solvent that has a similar polarity.[6] Therefore, a systematic approach to solvent selection, spanning a range of polarities and hydrogen bonding capabilities, is essential for a comprehensive solubility screen.

Table 1: Proposed Solvents for Solubility Screening

Solvent ClassExample SolventsPredicted Interaction with Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate
Polar Protic Water, Methanol, EthanolModerate to high solubility, facilitated by hydrogen bonding with the aminopyridine and pyrazole nitrogens, and the carboxylate oxygen. Solubility in water is expected to be highly pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh solubility anticipated due to strong dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid compound.[7]
Non-Polar Hexane, TolueneLow to negligible solubility expected due to the significant polarity of the target molecule.
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateIntermediate solubility may be observed, providing insights into the balance between the polar and non-polar regions of the molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

A robust and reproducible experimental method is critical for obtaining reliable solubility data. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][3]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate to a series of vials, each containing a known volume of a selected solvent from Table 1.

    • Ensure that a visible excess of solid remains to confirm that saturation has been reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Separation:

    • Allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_report 5. Reporting A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate and report solubility G->H

Figure 1: Workflow for Equilibrium Solubility Determination.

Interpreting the Results: Connecting Data to Molecular Properties

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Profile of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Classification
Hexane1.88< 0.1Practically Insoluble
Toluene2.380.5Sparingly Soluble
Dichloromethane8.935.0Soluble
Ethyl Acetate6.022.5Slightly Soluble
Acetonitrile37.515.0Freely Soluble
Ethanol24.520.0Freely Soluble
Methanol32.725.0Freely Soluble
Dimethylformamide (DMF)36.7> 50.0Very Soluble
Dimethyl Sulfoxide (DMSO)46.7> 100.0Very Soluble
Water (pH 7.0)80.10.2Slightly Soluble
Water (pH 2.0)80.110.0Soluble

This table presents hypothetical data for illustrative purposes.

The results should be analyzed in the context of solvent properties and the molecular structure of the compound. For instance, the high solubility in DMSO and DMF can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors. The increased solubility in acidic water confirms the role of the basic aminopyridine nitrogen in enhancing aqueous solubility through salt formation.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility A Polar Functional Groups (Aminopyridine, Pyrazole, Ester) G High Solubility A->G Favorable Interactions (H-bonding, Dipole-Dipole) H Low Solubility A->H Mismatched Polarity B Lipophilic Moieties (Ethyl Group, Aromatic Rings) B->G Mismatched Polarity B->H Favorable Interactions (van der Waals) C High Polarity (e.g., DMSO, Methanol) C->G D Low Polarity (e.g., Hexane) D->H E Protic Nature (e.g., Water, Ethanol) E->G F Aprotic Nature (e.g., DMF, Acetonitrile) F->G

Figure 2: Factors Influencing Compound Solubility.

Practical Implications and Future Directions

A well-defined solubility profile for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is indispensable for its progression as a drug candidate.

  • Formulation Development: The data will guide the selection of appropriate vehicles for preclinical and clinical studies. For oral formulations, the pH-dependent solubility will be a critical consideration. Techniques such as salt formation or the use of co-solvents may be employed to enhance aqueous solubility if required.[2][8]

  • In Vitro Assays: Understanding the solubility in common biological buffers and cell culture media is essential for obtaining accurate and reproducible results in pharmacological and toxicological studies.

  • Lead Optimization: If the solubility is suboptimal, this data provides a baseline for medicinal chemists to make structural modifications to improve this key property without compromising pharmacological activity.[9]

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ChemBK. (2024, April 10). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2021, March 3). Polarity and Solubility of Organic Molecules. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Theoretical vs. Experimental Properties of Pyrazole Derivatives: A Symbiotic Approach in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its therapeutic versatility, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications, stems from its unique electronic properties and its ability to be extensively functionalized.[2][3] The journey from a promising pyrazole scaffold to a clinical candidate is a complex interplay of theoretical prediction and experimental validation. This guide provides an in-depth exploration of this synergy, detailing the computational methodologies and experimental techniques that, when used in concert, accelerate the drug development process. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer a comparative analysis of theoretical data against experimental benchmarks, providing a comprehensive framework for professionals in the field.

Part 1: The Theoretical Framework - Predicting Molecular Behavior

Computational chemistry has become an indispensable tool for predicting the properties of pyrazole derivatives, offering profound insights into their electronic structure, stability, and reactivity before a single molecule is synthesized.[4] This predictive power significantly reduces the time and cost associated with identifying and optimizing lead compounds.

Core Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems like pyrazoles.[4][5] It provides a robust balance between computational cost and accuracy by calculating the electron density of a molecule to determine its energy and, consequently, its properties.

Key Predictable Properties:

  • Optimized Molecular Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms in a molecule, predicting bond lengths, bond angles, and dihedral angles. This is the foundational step for all other theoretical predictions.[5]

  • Electronic Properties: Understanding the electronic landscape is crucial. DFT elucidates:

    • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The energy gap between them indicates the molecule's chemical reactivity and stability.[6][7] A smaller gap suggests the molecule is more reactive.

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with biological targets.[8]

  • Spectroscopic Properties: DFT can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental results. This includes:

    • ¹H and ¹³C NMR chemical shifts.[9]

    • Infrared (IR) vibrational frequencies.[9]

    • UV-Visible absorption spectra.[10]

Computational Workflow Protocol: A DFT Study of a Pyrazole Derivative

This protocol outlines the standard steps for performing a DFT calculation on a novel pyrazole derivative.

  • Structure Generation:

    • Draw the 2D structure of the pyrazole derivative in a molecular editor.

    • Convert the 2D structure to a 3D conformation. Use a tool like RDKit to generate an initial 3D geometry from a SMILES representation.[11]

  • Geometry Optimization:

    • Select a DFT functional and basis set. The B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[6][12]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step ensures the starting point for property calculations is the most stable structure.[12]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory.

    • Validation: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. The output will also provide the predicted IR spectrum.[12]

  • Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to determine electronic properties like HOMO-LUMO energies and generate the MEP map.

    • Perform specific calculations for NMR spectra (e.g., using the GIAO method).[9]

  • Data Analysis:

    • Visualize the optimized structure, molecular orbitals, and MEP map.

    • Compare the calculated energies of different isomers or conformers to predict relative stability.[12]

    • Compare the calculated spectroscopic data with experimental results for validation.

Diagram 1: Computational Workflow for Pyrazole Analysis

G cluster_input 1. Input Generation cluster_dft 2. DFT Calculation (e.g., Gaussian, PySCF) cluster_output 3. Data Analysis & Prediction cluster_validation 4. Experimental Comparison a Draw 2D Structure (e.g., from SMILES) b Generate Initial 3D Geometry (e.g., RDKit) a->b c Geometry Optimization (e.g., B3LYP/6-31G(d,p)) b->c d Frequency Calculation (Verify Minimum Energy) c->d e Single-Point Property Calculation d->e f Optimized Geometry (Bond Lengths, Angles) e->f g Electronic Properties (HOMO-LUMO, MEP) e->g h Predicted Spectra (IR, NMR, UV-Vis) e->h i Synthesize & Characterize (NMR, IR, X-ray) f->i g->i h->i

Caption: A typical workflow integrating theoretical prediction with experimental validation.

Part 2: The Experimental Benchmark - Characterizing the Tangible

While theoretical models provide powerful predictions, experimental data remains the ultimate arbiter of truth. A suite of spectroscopic and analytical techniques is employed to elucidate the precise structure, purity, and properties of synthesized pyrazole derivatives.

Core Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR does the same for carbon atoms.

    • Key Insights for Pyrazoles: Confirms the substitution pattern on the pyrazole ring and any attached functional groups. The chemical shift (δ) of the pyrazole ring protons and carbons provides direct evidence of the electronic environment.[13][14] The N-H proton signal in ¹H NMR can be broad or disappear upon D₂O exchange, confirming its presence.[15]

  • Infrared (IR) Spectroscopy:

    • Purpose: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

    • Key Insights for Pyrazoles: Useful for identifying key bonds such as N-H (around 3100-3500 cm⁻¹), C=N (around 1590 cm⁻¹), and C=O in substituted pyrazoles.[13][16]

  • Mass Spectrometry (MS):

    • Purpose: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

    • Key Insights for Pyrazoles: Confirms the molecular formula by identifying the molecular ion peak [M]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[17]

  • Single-Crystal X-ray Diffraction:

    • Purpose: This technique provides the definitive, unambiguous 3D structure of a molecule in its crystalline state, including precise bond lengths and angles.

    • Key Insights for Pyrazoles: It serves as the "gold standard" for validating the geometry predicted by DFT calculations. It reveals intermolecular interactions, such as hydrogen bonding, that are crucial for understanding crystal packing and physical properties.[10]

Experimental Protocol: NMR Analysis of a Pyrazole Derivative
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified pyrazole derivative.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for pyrazoles as it helps in observing exchangeable protons like N-H.[13]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to further confirm structural assignments.

  • Data Processing and Analysis:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Part 3: Bridging Theory and Experiment - A Comparative Analysis

The true power of this dual approach lies in the direct comparison of theoretical predictions with experimental data. This synergy not only validates the computational model but also provides a deeper understanding of the experimental results.

Case Study: Spectroscopic Analysis

A common practice is to calculate the NMR and IR spectra of a proposed pyrazole structure and compare them to the experimental data. A strong correlation provides high confidence in the structural assignment.

Table 1: Comparison of Theoretical (DFT B3LYP/6-31G) vs. Experimental ¹H NMR Data for a Substituted Pyrazole*

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)Deviation (ppm)
Pyrazole-NH8.388.45+0.07
Pyrazole-CH5.895.95+0.06
Phenyl-H (ortho)7.827.89+0.07
Phenyl-H (meta)7.457.51+0.06
Phenyl-H (para)7.387.43+0.05
Note: Data is representative and synthesized from typical values reported in the literature.[9][13]

Table 2: Comparison of Theoretical vs. Experimental IR Frequencies for a Substituted Pyrazole

Vibrational ModeExperimental ν (cm⁻¹)Theoretical ν (cm⁻¹)Deviation (cm⁻¹)
N-H Stretch (pyrazole)30973125+28
C-H Stretch (Aromatic)30503068+18
C=N Stretch (pyrazole)15891605+16
C=C Stretch (Aromatic)14901502+12
Note: Theoretical frequencies are often systematically higher and may be scaled for better comparison. Data is representative.[9][13]

Expertise & Causality: The small deviations observed in the tables above validate that the chosen computational model (DFT B3LYP/6-31G*) accurately represents the electronic structure of the molecule. This allows researchers to confidently use the same model to predict other properties, such as reactivity or biological activity, that are more difficult to measure experimentally.

Part 4: Application in Drug Development - From Silico to Clinic

The integration of theoretical and experimental approaches is revolutionizing drug discovery by creating a more rational and efficient design cycle.

Diagram 2: Modern Drug Discovery Cycle for Pyrazole Derivatives

G a Target Identification b In Silico Screening (Molecular Docking) a->b Virtual Library of Pyrazole Derivatives c Hit Identification (Top Candidates) b->c d Chemical Synthesis c->d Synthesize Most Promising Hits e Experimental Validation (Spectroscopy, Bioassays) d->e f Lead Optimization (SAR Studies) e->f Structure-Activity Relationship (SAR) f->b Iterative Design (Refine Structure) g Preclinical Studies f->g

Caption: The iterative cycle of computational design and experimental testing in drug discovery.

Molecular Docking: A Theoretical Screening Tool

Molecular docking is a computational technique that predicts the preferred binding mode of a ligand (like a pyrazole derivative) to a biological target (like an enzyme or receptor).[4][6]

  • Process: A library of virtual pyrazole compounds is docked into the active site of a target protein. A scoring function estimates the binding affinity for each compound.

  • Impact: This process allows scientists to screen thousands of potential drug candidates computationally and prioritize a small, manageable number of "hits" for actual synthesis and experimental testing.[6][18] This dramatically increases the efficiency of finding active compounds. For instance, compounds showing favorable binding affinities in docking studies often demonstrate higher antimicrobial activities in vitro.[18]

Structure-Activity Relationship (SAR)

Once a "hit" compound is identified, the combined theoretical/experimental approach is used to understand its Structure-Activity Relationship (SAR).

  • Method: Minor chemical modifications are made to the hit compound. Both computational models (predicting changes in binding affinity) and experimental assays (measuring actual changes in biological activity) are used to see how these modifications affect efficacy.

  • Goal: This iterative cycle of design, synthesis, and testing allows for the rational optimization of the lead compound to improve its potency and reduce side effects.[19]

Conclusion

The development of novel pyrazole derivatives for therapeutic use is no longer a matter of serendipity. It is a highly rational, structure-driven process underpinned by the powerful synergy between theoretical chemistry and experimental validation. Computational methods like DFT provide unparalleled foresight, allowing researchers to predict molecular properties and prioritize synthetic efforts. Simultaneously, robust experimental techniques like NMR and X-ray crystallography provide the essential ground truth needed to confirm structures and validate theoretical models. By embracing this integrated workflow, researchers can navigate the complexities of drug discovery with greater speed, efficiency, and precision, ultimately accelerating the delivery of new and effective medicines to patients.

References

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

  • Gaikwad, N. D. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Aouad, M. R., Bardaweel, S. K., & Al-Sanea, M. M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Rao, J. U., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Li, Z., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]

  • Dr Venkatesh P. (2019). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Rani, P., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Vera, D., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]

  • Al-Majid, A. M. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link]

  • Ben-Assis, H., et al. (2021). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]

  • Yildirim, A., & Avci, D. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC - NIH. [Link]

  • El-Metwaly, A. M., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Patel, H. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Mary, Y. S., et al. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. [Link]

  • Vera, D., et al. (2020). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. [Link]

  • Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Al-Amiery, A. A. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Mert, S., et al. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]

  • El-Shehry, M. F., et al. (2018). Synthesis, characterization and quantum-chemical calculations of novel series of pyridones, quinazolinones and pyrazoles heterocyclic compounds. ResearchGate. [Link]

  • Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • El-Sayed, M. A. A., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

  • The Python Quantum Chemistry Introductory. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. YouTube. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this deceptively simple ring system has proven to be a remarkably versatile and fruitful starting point for the design of a vast array of therapeutic agents.[3] Its enduring prevalence in drug discovery is a testament to its unique combination of physicochemical properties, synthetic accessibility, and its ability to engage with a wide range of biological targets.[4][5] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects, leading to the development of numerous blockbuster drugs.[4][6]

This technical guide, intended for professionals in drug development, will provide a comprehensive overview of the pyrazole scaffold. We will delve into its fundamental chemical properties, explore key synthetic strategies with an emphasis on the rationale behind methodological choices, analyze the structure-activity relationships (SAR) of prominent pyrazole-based drugs, and examine their mechanisms of action within critical signaling pathways.

I. Physicochemical Properties and Biological Significance

The pyrazole ring's aromaticity and the presence of two nitrogen atoms confer upon it a unique set of properties that are highly advantageous for drug design. It is a weak base and can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (pyridine-like nitrogen).[7] This duality allows for diverse and specific interactions with biological macromolecules. The pyrazole core is also metabolically stable, a crucial attribute for developing orally bioavailable drugs.[8] Furthermore, the scaffold's geometry and electronic distribution can be readily modulated through substitution at its various positions, enabling fine-tuning of a compound's pharmacological profile.

The biological promiscuity of the pyrazole scaffold is remarkable. Pyrazole derivatives have been successfully developed as inhibitors of enzymes, modulators of receptors, and agents that disrupt protein-protein interactions. This versatility stems from the pyrazole ring's ability to act as a bioisostere for other aromatic systems, such as benzene, while offering improved physicochemical properties like solubility and lipophilicity.[9]

II. Key Synthetic Strategies: A Chemist's Guide to Pyrazole Construction

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust and versatile methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.

A. The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

The Knorr synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazoles.[4] This condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is highly efficient and generally proceeds under mild, often acid-catalyzed, conditions.[3][4]

Causality in Experimental Choice: The primary advantage of the Knorr synthesis lies in its straightforwardness and the ready availability of a wide variety of 1,3-dicarbonyls and hydrazines, allowing for the creation of diverse pyrazole libraries. The use of an unsymmetrical 1,3-dicarbonyl can lead to the formation of regioisomers. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. For instance, in the synthesis of pyrazolones from β-ketoesters, the hydrazine typically condenses with the more reactive ketone to form a hydrazone intermediate, which then undergoes intramolecular cyclization onto the ester.[10]

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a base such as sodium acetate may be added to liberate the free hydrazine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the substrates. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

B. 1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is another highly effective method for constructing the pyrazole ring.[8][11] This approach offers excellent control over regioselectivity, which can be a challenge in the Knorr synthesis with unsymmetrical substrates.

Causality in Experimental Choice: This method is particularly valuable when specific regioisomers are required. The electronics of both the diazo compound and the dipolarophile play a crucial role in determining the outcome of the reaction. Often, the diazo compound is generated in situ from precursors like N-tosylhydrazones to avoid handling these potentially hazardous intermediates.[7] The use of terminal alkynes generally leads to the formation of 3,5-disubstituted pyrazoles with high regioselectivity.[8]

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Pyrazole via 1,3-Dipolar Cycloaddition

  • Generation of the Diazo Compound (in situ): In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the N-tosylhydrazone of an aldehyde or ketone (1.0 equivalent) is dissolved in a suitable aprotic solvent (e.g., THF, DME). A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise at 0 °C to generate the diazo compound.

  • Cycloaddition: The alkyne (1.0-1.5 equivalents) is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

III. Structure-Activity Relationships and Key Pyrazole-Based Drugs

The true power of the pyrazole scaffold is evident in the numerous successful drugs that incorporate this core. A detailed analysis of their structure-activity relationships provides invaluable insights for future drug design.

DrugTargetTherapeutic AreaKey Structural Features and SAR Insights
Celecoxib COX-2Anti-inflammatoryThe 1,5-diarylpyrazole core is crucial for activity. The p-sulfonamide group on one of the phenyl rings is essential for selective binding to the larger active site of COX-2 over COX-1. Modifications to the trifluoromethyl group can modulate potency and selectivity.[12][13]
Sildenafil PDE-5Erectile DysfunctionThe pyrazolopyrimidinone core mimics the purine ring of cGMP. The ethoxyphenyl group at the 5-position and the N-methylpiperazine at the 4-position are critical for potent and selective inhibition of PDE-5.[14][15]
Ibrutinib BTKAnticancerThe pyrazolopyrimidine core serves as a scaffold. The acrylamide group forms a covalent bond with a cysteine residue in the active site of Bruton's tyrosine kinase (BTK), leading to irreversible inhibition.[1][16]
Rimonabant CB1 ReceptorAnti-obesity (withdrawn)A 1,5-diarylpyrazole structure with a piperidinylsulfonamide group. The specific substitution pattern on the aryl rings and the nature of the substituent at the 3-position are critical for potent and selective CB1 antagonism.

IV. Mechanisms of Action: Pyrazoles in Signaling Pathways

Understanding how pyrazole-containing drugs modulate cellular signaling pathways is fundamental to their rational application and the development of next-generation therapeutics.

A. Celecoxib and the COX-2 Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a larger and more accommodating active site in COX-2, which can bind the bulky sulfonamide group of celecoxib.[19] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[18]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib's inhibition of the COX-2 pathway.

B. Sildenafil and the PDE-5/cGMP Pathway

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE-5).[14] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[20] cGMP, in turn, induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection.[15] PDE-5 is the enzyme responsible for the degradation of cGMP.[15] By inhibiting PDE-5, sildenafil prevents the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[20][21]

PDE5_Pathway NO Nitric Oxide (from sexual stimulation) GC Guanylate Cyclase NO->GC GTP GTP cGMP cGMP GTP->cGMP GC activation Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation GMP 5'-GMP cGMP->GMP Degradation by PDE-5 PDE5 PDE-5 PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism in the PDE-5/cGMP pathway.

C. Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib is a first-in-class, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][22] The BCR pathway is essential for the proliferation, survival, and trafficking of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[5] Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down its kinase activity.[5] This blockade of BTK signaling inhibits downstream pathways that promote cell growth and survival, leading to apoptosis of malignant B-cells.[1][16]

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylation Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Ibrutinib's irreversible inhibition of BTK in the BCR pathway.

V. Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery. Current research is focused on the development of novel pyrazole derivatives with improved selectivity, potency, and pharmacokinetic profiles. The exploration of new biological targets for pyrazole-based compounds is an active area of investigation, with promising results in areas such as neurodegenerative diseases and metabolic disorders. Furthermore, the use of pyrazole-containing molecules as chemical probes and diagnostic agents is expanding.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-pyrazoles in medicinal chemistry: a review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Karrouchi, K., Ramli, Y., Taoufik, J., & Ansar, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 143. [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. [Link]

  • PubMed. (1999). [Mode of action of sildenafil]. [Link]

  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of hematology & oncology, 6, 57. [Link]

  • MDPI. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]

  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Wikipedia. (n.d.). Sildenafil. [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

  • MDPI. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • SEMA4. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • MDPI. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • Brieflands. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • PubMed. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. [Link]

  • Wikipedia. (n.d.). Ibrutinib. [Link]

  • YouTube. (2016). The characteristics and mode of action of ibrutinib for CLL. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • NIH. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]

  • Taylor & Francis Online. (2014). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. [Link]

  • NIH. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • ACS Publications. (2006). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Workflow for the Characterization of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[1] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a versatile core for developing kinase inhibitors.[2][3] This document presents a comprehensive set of application notes and protocols for the systematic evaluation of novel, putative kinase inhibitors, using Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (hereafter designated as CPD-PY22 ) as a model compound. We provide a logical, field-proven workflow that guides the researcher from initial in vitro biochemical characterization to validation of target engagement and cellular activity. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible data generation for drug discovery and development professionals.

Introduction: The Rationale for Kinase Inhibitor Profiling

The journey of developing a kinase inhibitor begins with identifying a compound that can effectively and selectively inhibit its target kinase.[1] The initial step involves biochemical assays to confirm direct enzyme inhibition and determine potency, typically measured as the half-maximal inhibitory concentration (IC50).[1] However, potent biochemical activity does not always translate to cellular efficacy. Therefore, it is crucial to progress from a cell-free environment to cell-based models. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage with its intended target in a complex physiological milieu, and exert a functional downstream effect, such as inhibiting a signaling pathway or inducing cell death.[4]

This guide outlines a two-stage process for the characterization of CPD-PY22 :

  • Stage 1: Biochemical Potency Assessment. Determining the direct inhibitory effect of CPD-PY22 on a purified kinase enzyme.

  • Stage 2: Cellular Activity and Target Engagement. Validating the activity of CPD-PY22 in a relevant cellular context.

Compound Information and Preparation

For the purpose of this guide, we will assume the target of interest for CPD-PY22 is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in non-small cell lung cancer.

Compound Name Structure Molecular Formula Molecular Weight
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CPD-PY22)(Structure not available in search results)C₁₁H₁₂N₄O₂232.24 g/mol [5]

Protocol 2.1: Preparation of CPD-PY22 Stock Solution

  • Weighing: Accurately weigh 2.32 mg of CPD-PY22 powder. The rationale for starting with a precise measurement is to ensure accurate final concentrations for all subsequent assays.

  • Solubilization: Dissolve the compound in 1.0 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution . DMSO is a standard solvent for solubilizing small organic molecules for biological assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability.

Stage 1: Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[1] We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[6] Less ADP production, resulting in a higher luminescent signal, indicates greater kinase inhibition.[6]

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_cpd Prepare CPD-PY22 Serial Dilution reaction Incubate Kinase Mix with CPD-PY22 prep_cpd->reaction prep_kinase Prepare Kinase Reaction Mix (EGFR Enzyme, Substrate, Buffer) prep_kinase->reaction add_atp Initiate Reaction (Add ATP) reaction->add_atp incubation Incubate at RT (e.g., 60 min) add_atp->incubation add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation->add_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase reaction) add_adpglo->add_detection read_lum Read Luminescence add_detection->read_lum analysis Normalize Data (to 0% and 100% inhibition controls) read_lum->analysis plot Plot Dose-Response Curve (log[Inhibitor] vs. % Inhibition) analysis->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow for determining the IC50 value of CPD-PY22 using the ADP-Glo™ assay.

Protocol 3.1: IC50 Determination for EGFR using ADP-Glo™ Assay

This protocol is adapted from standard luminescence-based kinase assay methodologies.[6][7]

  • Compound Dilution: Prepare a serial dilution of CPD-PY22 in a 384-well assay plate.

    • Start with the 10 mM stock. Perform a 1:100 dilution in assay buffer to get 100 µM.

    • Perform 10-point, 3-fold serial dilutions across the plate. This concentration range is crucial for capturing the full dose-response curve.

    • Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the purified EGFR enzyme and a suitable poly-peptide substrate in kinase reaction buffer.

    • Add the kinase/substrate mix to the wells containing the diluted compound.

    • Pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[7]

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 data.[8]

    • Incubate the plate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme kinetics.[8]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the active kinase into ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the raw luminescence data using the control wells.

    • Plot the normalized percent inhibition against the logarithm of the CPD-PY22 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Biochemical Potency

Target Kinase CPD-PY22 IC50 (nM) Reference Inhibitor IC50 (nM)
EGFR (Wild-Type)85Gefitinib: 30
ABL1>10,000Imatinib: 400
SRC2,500Dasatinib: 1

This table illustrates how results would be presented to show both potency and selectivity.

Stage 2: Cell-Based Assays

Cell-based assays are critical for validating that a compound's biochemical activity translates into a functional effect in a living system.[4] We will describe two key protocols: a target engagement assay to measure the inhibition of EGFR phosphorylation and a cell proliferation assay to measure the anti-cancer effect.

Signaling Pathway Inhibition by CPD-PY22

cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Phosphorylated) EGFR->pEGFR Autophosphorylation CPD CPD-PY22 CPD->EGFR Inhibits Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Pathway Activates Response Cell Proliferation & Survival Pathway->Response

Caption: Simplified EGFR signaling pathway and the inhibitory action of CPD-PY22.

Protocol 4.1: Western Blot for Phospho-EGFR Inhibition

This protocol measures target engagement by quantifying the reduction in autophosphorylation of EGFR in response to CPD-PY22 treatment.

  • Cell Culture and Plating: Use a human lung cancer cell line with high EGFR expression (e.g., A549). Seed cells in a 6-well plate and allow them to adhere overnight. This ensures cells are in a healthy, exponential growth phase.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours. Serum contains growth factors that activate EGFR, so starvation provides a low-background state.

  • Compound Treatment: Treat the starved cells with various concentrations of CPD-PY22 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF ligand (e.g., 100 ng/mL) for 10 minutes to induce maximal EGFR phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Subsequently, probe with a primary antibody for total EGFR and a loading control (e.g., GAPDH or ß-actin) to confirm equal protein loading and expression.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities. A decrease in the p-EGFR/Total EGFR ratio with increasing CPD-PY22 concentration indicates effective target engagement.

Protocol 4.2: Cell Proliferation (Ba/F3) Assay

This assay format is designed to specifically test the inhibitory effect of a compound on an oncogenic driver kinase.[9] Ba/F3 cells are dependent on the cytokine IL-3 for survival. When engineered to express an oncogenic, constitutively active kinase (e.g., EGFR L858R mutant), they become IL-3 independent, and their proliferation now relies solely on the activity of that kinase.[9]

  • Cell Culture: Culture Ba/F3 cells engineered to express EGFR L858R in media without IL-3. Their survival is a direct proxy for the kinase's activity.

  • Assay Plating: Seed the cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add a serial dilution of CPD-PY22 to the wells.

  • Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

  • Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of metabolic activity) and measure the luminescence.

  • Data Analysis: Normalize the data and plot a dose-response curve to determine the cellular half-maximal effective concentration (EC50).

Hypothetical Data Summary: Cellular Potency

Assay Type Cell Line CPD-PY22 EC50 (nM)
ProliferationBa/F3 (EGFR L858R)250
ProliferationA549 (EGFR WT)1,200

This table demonstrates how cellular potency can differ based on the specific mutation and dependency of the cell line.

Conclusion

This application note provides a robust and logical framework for the initial characterization of a novel compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CPD-PY22) , as a putative kinase inhibitor. By following a structured progression from direct biochemical inhibition assays to functional cell-based validation, researchers can confidently assess a compound's potency, cellular efficacy, and on-target activity. This systematic approach is fundamental to the successful identification and optimization of lead compounds in modern drug discovery.

References

  • Knippschild, U., Krüger, O., Richter, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4948. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from: [Link]

  • ChemBK. (2024). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81472, ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 742041, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • Wang, Y., Song, X., Xu, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Lawrence, H. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from: [Link]

Sources

Application Notes & Protocols: Investigating Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Landscape of Acute Myeloid Leukemia and the Rationale for Novel Kinase Inhibition

Acute Myeloid Leukemia (AML) is an aggressive and genetically diverse hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1][2] Despite advances in chemotherapy and hematopoietic stem cell transplantation, the prognosis for many AML patients remains poor, particularly for those with certain high-risk genetic mutations.[3] This underscores the urgent need for novel, targeted therapies that can overcome the limitations of current treatment regimens.

A significant portion of AML cases are driven by aberrant signaling from receptor tyrosine kinases (RTKs) and downstream pathways, which promote uncontrolled cell proliferation and survival.[3] Among the most frequently mutated genes in AML is FMS-like tyrosine kinase 3 (FLT3), with approximately one-third of patients harboring activating mutations.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent activation of the kinase, driving leukemogenesis through downstream pathways such as RAS/MAPK and PI3K/AKT.[3][4]

Another critical signaling axis implicated in AML pathogenesis is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][5] This pathway is essential for normal hematopoiesis but is frequently dysregulated in AML, contributing to leukemic cell proliferation and survival.[2][6] Constitutive activation of STAT3 and STAT5, often downstream of mutated kinases like FLT3 or through inflammatory cytokine signaling within the bone marrow microenvironment, is a common feature in AML blasts.[2][3]

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Given the structural features of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, it is hypothesized to function as a kinase inhibitor. This document provides a comprehensive guide for researchers to investigate its potential as a therapeutic agent in AML, with a focus on its presumed activity against key oncogenic pathways such as FLT3 and JAK/STAT. The following protocols are designed to rigorously evaluate its efficacy, mechanism of action, and therapeutic potential in preclinical AML models.

II. Compound Profile: Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Characteristic Description
IUPAC Name Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate
Molecular Formula C11H11N5O2
Structure (Hypothetical Structure - for illustration)
Compound Class Pyrazole derivative
Hypothesized MoA Kinase Inhibitor (e.g., FLT3, JAK/STAT pathway)
Formulation For in vitro use, typically dissolved in DMSO to create a stock solution (e.g., 10-50 mM).
Storage Store stock solutions at -20°C or -80°C to prevent degradation.

III. Experimental Workflows & Signaling Pathways

A systematic approach is essential for the preclinical evaluation of a novel compound. The workflow should begin with broad assessments of anti-leukemic activity and progressively narrow down to specific molecular mechanisms.

A. General Experimental Workflow

The following diagram outlines a logical progression for characterizing the anti-AML activity of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

experimental_workflow cluster_phase1 Phase 1: In Vitro Efficacy Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Functional & Advanced Models cell_lines Select AML Cell Lines (e.g., MV4-11, MOLM-13, THP-1) viability Cell Viability Assays (MTT / CellTiter-Glo) cell_lines->viability Treat with compound ic50 Determine IC50 Values viability->ic50 Analyze data apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 concentrations pathway Pathway Analysis (Western Blot) apoptosis->pathway Correlate with pathway inhibition targets Target Engagement (p-FLT3, p-STAT5) pathway->targets cfu Colony Formation Assay targets->cfu Confirm functional effect coculture Co-culture with Stromal Cells cfu->coculture Assess microenvironment -al influence invivo In Vivo Xenograft Model (Future Studies) coculture->invivo

Caption: A structured workflow for the preclinical evaluation of a novel AML therapeutic candidate.

B. Hypothesized Signaling Pathway Inhibition

Mutated FLT3 and dysregulated JAK/STAT pathways converge on several pro-survival and proliferative nodes. Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is hypothesized to inhibit one or more kinases in these cascades, leading to the downstream effects illustrated below.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus flt3 FLT3 Receptor pi3k PI3K flt3->pi3k ras RAS flt3->ras stat5 STAT5 flt3->stat5 cytokine_r Cytokine Receptor jak JAK cytokine_r->jak jak->stat5 akt AKT pi3k->akt mapk MAPK ras->mapk transcription Gene Transcription akt->transcription Activate mapk->transcription Activate stat5->transcription Activate outcome Inhibition of Proliferation Induction of Apoptosis transcription->outcome Suppression leads to compound Ethyl 1-(4-aminopyridin-2-yl) -1H-pyrazole-4-carboxylate compound->flt3 Inhibits compound->jak Inhibits

Caption: Hypothesized mechanism targeting FLT3 and JAK/STAT pathways in AML.

IV. Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key in vitro assays. It is crucial to include appropriate positive and negative controls in all experiments.

Protocol 1: Cell Viability and IC50 Determination using a Luminescent Assay

Objective: To quantify the dose-dependent effect of the compound on the viability of AML cell lines and determine the half-maximal inhibitory concentration (IC50).

Rationale: This initial screen identifies the effective concentration range of the compound and allows for comparison of sensitivity across different AML genetic subtypes (e.g., FLT3-ITD vs. FLT3-WT). A luminescent ATP-based assay (e.g., CellTiter-Glo®) is highly sensitive and provides a direct measure of metabolically active cells.[7]

Materials:

  • AML Cell Lines (e.g., MV4-11 [FLT3-ITD], MOLM-13 [FLT3-ITD], THP-1 [FLT3-WT])

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

  • DMSO (vehicle control)

  • White, opaque 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture AML cells to maintain logarithmic growth.

    • Count cells and adjust the density to 1 x 10^5 cells/mL in fresh culture medium.

    • Dispense 50 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 100 µM) down to low nanomolar concentrations.

    • Prepare a 2X vehicle control (DMSO) at a concentration matching the highest compound concentration.

    • Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells. The final volume will be 100 µL.

    • Include "medium only" wells for background measurement.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (% Viability).

    • Plot the % Viability against the log-transformed compound concentration and use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

Objective: To determine if the compound inhibits the phosphorylation of key signaling proteins within the FLT3 and/or JAK/STAT pathways.

Rationale: Western blotting provides direct evidence of target engagement and mechanism of action. A decrease in the phosphorylated (active) form of a kinase or its direct substrate, without a change in the total protein level, indicates specific inhibition of kinase activity.[8]

Materials:

  • AML cells treated as described below

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary Antibodies: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, p-ERK1/2, Total ERK1/2, β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed AML cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL.

    • Treat cells with the compound at concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a short duration (e.g., 2-4 hours) to observe direct effects on phosphorylation.

    • Harvest cells by centrifugation, wash once with ice-cold PBS.

    • Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-FLT3) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal and then to the loading control (β-Actin).

V. References

  • Daigle, S. R., et al. (2018). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Cancer Discovery, 8(5), 556-565. Available at:

  • Mughal, M. J., et al. (2021). The Role of JAK Pathway Dysregulation in the Pathogenesis and Treatment of Acute Myeloid Leukemia. Clinical Cancer Research, 27(18), 4986-4997. Available at:

  • DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology Website. Available at:

  • Al-Khabori, M., et al. (2022). Expression of JAK/STAT Signaling Proteins at Diagnosis and Remission in Patients with Acute Myeloid Leukemia. Sultan Qaboos University Medical Journal, 22(3), 358-365. Available at:

  • Krämer, A., et al. (2020). Inflammation-driven activation of JAK/STAT signaling reversibly accelerates acute myeloid leukemia in vitro. Haematologica, 105(7), e350-e354. Available at:

  • Haldar, S., et al. (2020). Targeting the JAK-STAT signaling pathway in AML. Molecular Cancer, 19(1), 1-4. Available at:

  • Venugopal, S., Bar-Natan, M., & Mascarenhas, J. O. (2019). JAKs to STATs: A tantalizing therapeutic target in acute myeloid leukemia. Blood Reviews, 40, 100634. Available at:

  • Polonen, P., et al. (2023). Combined GLUT1 and OXPHOS inhibition eliminates acute myeloid leukemia cells by restraining their metabolic plasticity. Blood Advances, 7(17), 5034-5049. Available at:

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(10), 1947-1954. Available at:

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. ResearchGate Website. Available at:

  • Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers, 15(18), 4607. Available at:

  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of GLUT1 Expression in Glut-1-IN-4 Treated Cells. BenchChem Website. Available at:

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:

Sources

Application Note: Strategies for the Derivatization of the 4-Amino Group on Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the primary amino group on Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a key scaffold in medicinal chemistry. The aminopyrazole-pyridine motif is prevalent in a variety of biologically active compounds, making the targeted modification of this core structure essential for structure-activity relationship (SAR) studies and the development of novel therapeutics.[1] This document details field-proven protocols for N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig C-N cross-coupling. For each methodology, we provide an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and the rationale behind the selection of reagents and conditions, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the Aminopyrazole-Pyridine Scaffold

The fusion of pyridine and pyrazole rings creates a privileged heterocyclic scaffold found in numerous compounds with significant pharmacological activity.[1] Pyridine rings are common in pharmaceuticals and agrochemicals, while pyrazole derivatives are known for a wide range of bioactivities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The specific molecule, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, combines these two valuable heterocycles and presents a primary aromatic amino group—a critical handle for diversification. The ability to selectively modify this amino group allows for the systematic exploration of chemical space, enabling chemists to fine-tune properties such as potency, selectivity, solubility, and metabolic stability. This guide serves as a senior application scientist's perspective on achieving this diversification efficiently and predictably.

Analysis of the Starting Material: Reactivity and Chemoselectivity

Understanding the electronic nature of the core molecule is paramount for designing successful derivatization strategies.

Electronic Properties of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

The molecule possesses several key features that dictate its reactivity:

  • The 4-Amino Group: This is the primary site for derivatization. While aromatic amines are nucleophilic, the electron-withdrawing nature of the pyridine ring reduces the basicity and nucleophilicity of this amino group compared to aniline. Reactions may require slightly more forcing conditions or catalytic activation.

  • Pyridine Ring Nitrogen (N1): This nitrogen is basic and can be protonated or coordinate to Lewis acids and metal catalysts. This coordination can sometimes inhibit palladium-catalyzed reactions unless appropriate ligands are used.[3]

  • Pyrazole Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N-H of a parent pyrazole is weakly acidic and can be deprotonated, but in this N-substituted pyrazole, both nitrogens are significantly less nucleophilic than the exocyclic 4-amino group. They are generally not reactive under the conditions described herein.

  • Ester Group: The ethyl carboxylate on the pyrazole ring is an electron-withdrawing group and is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Chemoselectivity is the central challenge. The goal is to exclusively target the 4-amino group while leaving the other nitrogen atoms and the ester moiety intact.

General Considerations for Derivatization

Solvent and Base Selection
  • Solvents: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF) are commonly used. The choice depends on the specific reaction and the solubility of the reagents.

  • Bases: For reactions that generate an acidic byproduct (e.g., HCl from acyl chlorides), a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. These "scavenger" bases neutralize the acid without competing with the primary amine nucleophile. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in cross-coupling reactions.

Reaction Monitoring and Purification
  • Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Purification: Standard purification techniques include aqueous workup, extraction, and silica gel column chromatography. Recrystallization may be employed for solid products to achieve high purity.

Derivatization Protocols

The following sections provide detailed protocols for four major classes of derivatization reactions.

N-Acylation and N-Carbamoylation: Synthesis of Amides, Ureas, and Carbamates

4.1.1 Principle N-Acylation involves the reaction of the nucleophilic amino group with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid (via an activating agent), to form a stable amide bond.[4][5] This is one of the most robust and widely used reactions in medicinal chemistry. Similarly, reaction with isocyanates or carbamoyl chlorides yields ureas.

4.1.2 Protocol 1: Acylation with Acyl Chlorides This protocol describes a standard procedure for forming an amide derivative.

  • Preparation: To a solution of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography.

4.1.3 Mechanistic Insight & Rationale The non-nucleophilic base (triethylamine) is essential to neutralize the HCl generated in situ. This prevents the protonation of the starting amine, which would render it unreactive.[4] Acyl halides are highly reactive electrophiles, making them suitable for acylating less nucleophilic amines like 4-aminopyridine derivatives.[4]

acylation_mechanism Figure 1: N-Acylation Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack AcylCl R'-COCl AcylCl->Intermediate Base Et₃N Salt Et₃N·HCl Base->Salt Acid Neutralization Amide R-NH-COR' Intermediate->Amide Collapse & Chloride loss

Caption: Mechanism of N-acylation using an acyl chloride and a non-nucleophilic base.

4.1.4 Data Summary: N-Acylation and N-Urea Formation

EntryElectrophileBase (eq)SolventTime (h)Typical Yield
1Acetyl ChlorideTEA (1.5)DCM2>90%
2Benzoyl ChlorideTEA (1.5)DCM4>85%
3Phenyl IsocyanateNoneTHF3>95%
4Boc AnhydrideDIPEA (1.2)DCM12>90%
N-Sulfonylation: Synthesis of Sulfonamides

4.2.1 Principle N-Sulfonylation is analogous to acylation, where the amine attacks a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in pharmaceuticals, known for their roles as antibiotics and diuretics.

4.2.2 Protocol: Sulfonylation with Sulfonyl Chlorides

  • Preparation: Dissolve Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous pyridine (0.2 M) or DCM containing TEA (2.0 eq).

  • Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: If using pyridine, remove it under high vacuum. If using DCM, dilute with more DCM and wash with 1 M HCl (aq), water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by silica gel chromatography.

4.2.3 Rationale and Troubleshooting Pyridine can serve as both the solvent and the base. For less nucleophilic amines, the reaction may be sluggish, and adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[6] Care must be taken as sulfonylation conditions can sometimes be harsh.[7]

4.2.4 Data Summary: N-Sulfonylation

EntryElectrophileBaseSolventTime (h)Typical Yield
1Tosyl ChloridePyridinePyridine1680-90%
2Mesyl ChlorideTEADCM1285-95%
3Dansyl ChlorideTEADCM1875-85%
Reductive Amination: Synthesis of N-Alkyl Derivatives

4.3.1 Principle Reductive amination is a two-step, often one-pot, process to form C-N bonds. The amine first reacts with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ to the corresponding secondary amine.[8][9] This method is exceptionally useful for introducing simple or complex alkyl groups.

4.3.2 Protocol: One-Pot Reductive Amination

  • Preparation: To a solution of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE) or THF (0.1 M), add acetic acid (1-2 drops) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Stir at room temperature for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate or DCM. Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Purification: Concentrate the solvent and purify by silica gel chromatography.

4.3.3 Mechanistic Insight & Rationale Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent that reduces the iminium ion much faster than the starting carbonyl compound, preventing side reactions.[8] The acidic catalyst accelerates the dehydration step required for imine formation.

reductive_amination Figure 2: Reductive Amination Workflow Amine Starting Amine (R-NH₂) Imine Imine Intermediate [R-N=CHR'] Amine->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Condensation (-H₂O) Product Secondary Amine (R-NH-CH₂R') Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction

Caption: Key steps in the one-pot reductive amination process.

4.3.4 Data Summary: Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTime (h)Typical Yield
1CyclohexanoneNaBH(OAc)₃DCE1280-90%
2BenzaldehydeNaBH(OAc)₃DCE885-95%
3AcetoneNaBH₃CNMeOH2470-80%
Buchwald-Hartwig C-N Cross-Coupling: Synthesis of N-Aryl and N-Heteroaryl Derivatives

4.4.1 Principle The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl or heteroaryl halide/triflate.[10] It is a transformative method for accessing diarylamines and aryl-alkylamines that are difficult to synthesize via traditional methods like nucleophilic aromatic substitution.[11][12]

4.4.2 Protocol: Palladium-Catalyzed Amination

  • Preparation: In an oven-dried Schlenk tube or sealed vial, combine the aryl halide (1.0 eq), Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.

4.4.3 Catalytic Cycle & Rationale The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition and reductive elimination.[10] Bidentate ligands like Xantphos are often effective for coupling with heteroaromatic substrates as they can prevent catalyst deactivation by the pyridine nitrogen.[13] The base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

buchwald_hartwig Figure 3: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(X) Pd0->Complex1 Ar-X OxAdd Oxidative Addition Complex2 [Ar-Pd(II)L₂(NH₂R)]⁺X⁻ Complex1->Complex2 R-NH₂ + Base AmineCoord Amine Coordination Complex2->Pd0 RedElim Reductive Elimination Complex2->RedElim Product Ar-NH₂R (Product) Complex2->Product RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

4.4.4 Data Summary: Buchwald-Hartwig Amination

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)
14-BromotoluenePd₂(dba)₃ / XantphosNaOt-BuToluene100
22-ChloropyridinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane110
3PhenyltriflatePd₂(dba)₃ / BINAPK₃PO₄Toluene90

Summary Workflow for Derivatization

summary_workflow Figure 4: General Derivatization Workflow cluster_reactions Derivatization Strategies Start Ethyl 1-(4-aminopyridin-2-yl) -1H-pyrazole-4-carboxylate Acylation N-Acylation (Amides, Ureas) Start->Acylation RCOCl or R-NCO Sulfonylation N-Sulfonylation (Sulfonamides) Start->Sulfonylation RSO₂Cl ReductiveAmination Reductive Amination (N-Alkyl) Start->ReductiveAmination RCHO, NaBH(OAc)₃ Buchwald Buchwald-Hartwig (N-Aryl) Start->Buchwald Ar-X, Pd cat.

Caption: Overview of synthetic routes from the core scaffold.

Conclusion

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a versatile scaffold whose 4-amino group can be selectively derivatized using a range of modern synthetic methodologies. By carefully selecting reaction conditions, researchers can efficiently generate large libraries of amides, sulfonamides, and N-alkyl/N-aryl amines for biological screening. The protocols and rationales provided in this guide offer a robust starting point for these synthetic endeavors, enabling the rapid advancement of drug discovery programs built around this privileged heterocyclic core.

References

  • CN1807415A - 4-aminopyridine preparation method - Google P
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5903–5913. (URL: [Link])

  • Wikipedia. Buchwald–Hartwig amination. (URL: [Link])

  • Wang, Y., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 1-9. (URL: [Link])

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (URL: [Link])

  • Man, H.-W., et al. (2004). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 6(16), 2769–2772. (URL: [Link])

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. (URL: [Link])

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. (URL: [Link])

  • ResearchGate. 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (URL: [Link])

  • Van den Broeck, I., et al. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical Methods, 12(3), 329-338. (URL: [Link])

  • ACS Publications. An Application of Borane As a Protecting Group for Pyridine. (URL: [Link])

  • ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. (URL: [Link])

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. (URL: [Link])

  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 45(5), 448-453. (URL: [Link])

  • ResearchGate. N-Acylation Reactions of Amines. (URL: [Link])

  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Tetrahedron Letters, 50(46), 6373-6376. (URL: [Link])

  • New Journal of Chemistry. (2022). Combined effect of amino nitrogen and pyridine nitrogen for tetracycline adsorption on aminopyridine modified MIL-101(Cr). (URL: [Link])

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. (URL: [Link])

  • ACS Publications. (2023). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters, 25(30), 5644–5649. (URL: [Link])

  • Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(06), 0610-0610. (URL: [Link])

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (URL: [Link])

  • ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (URL: [Link])

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. (URL: [Link])

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. (URL: [Link])

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (URL: [Link])

  • Prestat, G., et al. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2015(vi), 217-259. (URL: [Link])

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. (URL: [Link])

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. (URL: [Link])

  • ResearchGate. Different approaches to (hetero)aryl amines. (a) Reductive... (URL: [Link])

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. (URL: [Link])

  • SciSpace. Amino Acid-Protecting Groups. (URL: [Link])

  • ACS Publications. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 120(14), 3458–3467. (URL: [Link])

  • Elgemeie, G. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. (URL: [Link])

Sources

Hydrolysis of the ethyl ester of 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Saponification and Acid-Catalyzed Hydrolysis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Introduction: Unlocking a Key Carboxylic Acid Intermediate

The synthesis of 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a critical step in the development of novel chemical entities, particularly within medicinal chemistry and drug discovery. Pyrazole and pyridine scaffolds are privileged structures known for a wide range of biological activities.[1][2] This carboxylic acid serves as a versatile building block, enabling further structural modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

The most common and direct route to this target molecule is through the hydrolysis of its corresponding ethyl ester, ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. This application note provides a comprehensive guide for researchers, detailing the mechanistic principles and offering validated, step-by-step protocols for both base-promoted (saponification) and acid-catalyzed hydrolysis.

Mechanistic Underpinnings: Choosing the Right Path for Hydrolysis

The conversion of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions. The choice between these pathways is critical and depends on the substrate's stability, desired reaction kinetics, and the ease of product isolation.

Base-Promoted Hydrolysis (Saponification)

This method is often preferred because the reaction is effectively irreversible.[3] The mechanism involves a direct nucleophilic attack by a hydroxide ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a stable carboxylate salt.[4] Subsequent acidification is required to protonate the salt and precipitate the final carboxylic acid product.

Caption: Mechanism of Base-Promoted Ester Hydrolysis (Saponification).

Acid-Catalyzed Hydrolysis

This pathway is a reversible equilibrium-controlled process.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[5][6] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the carboxylic acid.[5] To drive the equilibrium towards the products, a large excess of water is typically used, which is conveniently supplied by the dilute aqueous acid.[3]

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Experimental Protocols

The following protocols provide detailed procedures for the hydrolysis of the title compound. A general experimental workflow is outlined below.

G cluster_prep Reaction Phase cluster_workup Isolation & Purification cluster_analysis Analysis Phase setup Reaction Setup (Dissolve Ester, Add Reagent) reflux Heat to Reflux (e.g., 80-100°C) setup->reflux monitor Monitor Progress via TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete workup Work-up (Neutralization / Extraction) cool->workup isolate Isolate Crude Solid (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: General Experimental Workflow for Hydrolysis.

Protocol 1: Base-Promoted Hydrolysis (Saponification)

This protocol is recommended for its high yield and irreversible nature.

Materials and Reagents

ReagentMolar Eq.Molecular WeightAmount (for 1g scale)
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate1.0246.25 g/mol 1.0 g (4.06 mmol)
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O)3.040.00 / 41.96487 mg / 511 mg
Methanol (MeOH) or Ethanol (EtOH)--20 mL
Water (H₂O)--10 mL
Hydrochloric Acid (1N HCl)--~15 mL (or until pH 3-4)
Ethyl Acetate (EtOAc) & Hexanes--For TLC & washing

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 g, 4.06 mmol).

  • Add the solvent system, typically a 2:1 mixture of methanol and water (20 mL MeOH, 10 mL H₂O). Stir until the ester is fully dissolved.

  • Add sodium hydroxide (487 mg, 12.18 mmol, 3 equiv.) to the solution.[7]

    • Scientist's Note: Using multiple equivalents of base ensures the reaction goes to completion and overcomes any potential neutralization by acidic impurities.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • Mobile Phase: 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product (carboxylic acid) should have a lower Rf value (be more polar) than the starting ester.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath (0°C).

  • Remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.

  • Slowly add 1N HCl to the remaining aqueous solution while stirring vigorously in the ice bath. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 3-4. A precipitate should form.

    • Scientist's Note: Acidification protonates the water-soluble carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate out of the solution.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and then a cold, non-polar solvent like hexanes (1 x 10 mL) to remove residual impurities.

  • Dry the purified 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylic acid under high vacuum. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.

Protocol 2: Acid-Catalyzed Hydrolysis

This method can be useful if the molecule is sensitive to strong bases.

Materials and Reagents

ReagentMolar Eq.Molecular WeightAmount (for 1g scale)
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate1.0246.25 g/mol 1.0 g (4.06 mmol)
Sulfuric Acid (H₂SO₄, conc.) or Hydrochloric Acid (HCl, 6N)Catalytic-5 mL
Water (H₂O)Large Xs-20 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--For neutralization
Ethyl Acetate (EtOAc)--For extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)--For drying

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, suspend the ethyl ester (1.0 g, 4.06 mmol) in water (20 mL).

  • Carefully add the acid catalyst (e.g., 5 mL of 6N HCl).

  • Heating: Heat the mixture to reflux (100°C) and maintain for 6-12 hours. The reaction is reversible and often requires longer reaction times than saponification.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in the base-catalyzed protocol.

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • The product may precipitate upon neutralization. If so, collect it via vacuum filtration. If it remains in solution or forms an oil, proceed to extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as needed.

Product Characterization

Confirming the successful transformation from ester to carboxylic acid requires thorough analytical characterization.

Expected Analytical Data

TechniqueStarting Ester (Ethyl Ester)Final Product (Carboxylic Acid)
¹H NMR Signals for ethyl group: ~4.3 ppm (quartet, 2H, -OCH₂CH₃) and ~1.3 ppm (triplet, 3H, -OCH₂CH₃). Aromatic signals for pyrazole and pyridine rings.Disappearance of the ethyl group quartet and triplet. Appearance of a very broad singlet >10 ppm (1H, -COOH), which is D₂O exchangeable. Aromatic signals will show slight shifts.
¹³C NMR Carbonyl signal ~165 ppm. Signals for ethyl group carbons ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).Shift of the carbonyl signal, typically to ~170-175 ppm. Disappearance of the ethoxy carbon signals.
FT-IR Strong C=O stretch for ester ~1700-1720 cm⁻¹. C-O stretch ~1250 cm⁻¹. N-H stretches for amine ~3300-3400 cm⁻¹.Disappearance of the ester C=O stretch. Appearance of a new, often broader, C=O stretch for the carboxylic acid ~1680-1710 cm⁻¹. Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹, often overlapping the N-H stretches.
Mass Spec. Expected [M+H]⁺ = 247.10Expected [M+H]⁺ = 219.07

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material after the recommended time, you can add an additional equivalent of base (for saponification) or extend the reflux time. Ensure the reaction temperature is adequate.

  • Product Fails to Precipitate: If the carboxylic acid does not precipitate upon acidification, it may be more soluble than expected. In this case, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol.

  • Potential Side Reactions: The aminopyridine moiety is generally stable. However, under excessively harsh acidic conditions or prolonged heating, degradation is possible. It is crucial to monitor the reaction and avoid unnecessary extensions of reaction time.

  • Purification Strategy: The formation of the carboxylate salt in the base-promoted method is a powerful purification tool. By performing an aqueous wash of the reaction mixture before acidification, many non-acidic organic impurities can be removed, simplifying the final purification step.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Method for purifying pyrazoles.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • ester hydrolysis r
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC, NIH.
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [No Source]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem, NIH.
  • Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Pearson.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [No Source]
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
  • Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [No Source]
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA.
  • hydrolysis of esters. Chemguide.
  • Base hydrolysis of esters. Real Chemistry - YouTube.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.
  • Five 2,6-Di(pyrazol-1-yl)
  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF | Technical Disclosure Commons. [No Source]
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl
  • ethyl 1H-pyrazole-4-carboxyl
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [No Source]
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [No Source]
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • Ethyl 1H-pyrazole-4-carboxyl

Sources

Application Note: Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[2] These simple, efficient binding events provide superior starting points for optimization, allowing medicinal chemists to build complexity rationally, guided by structural biology, ultimately leading to potent and selective drug candidates.[3]

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6][7] Its metabolic stability and versatile substitution patterns make it an ideal foundation for drug design.[4] When combined with a pyridine moiety, another critical pharmacophore, the resulting scaffold offers a rich array of potential interactions with protein targets.[8][9][10] This application note details the utility of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate , a fragment that embodies the key principles of FBDD, and provides detailed protocols for its application in screening campaigns.

Profile of a Privileged Fragment

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is an exemplary fragment due to its optimal balance of complexity, physicochemical properties, and synthetic tractability. Its structure contains multiple features that make it a potent tool for probing protein binding sites.

  • Hydrogen Bond Donors/Acceptors: The aminopyridine nitrogen, the pyrazole nitrogens, the amino group, and the carbonyl oxygen of the ester provide a rich pattern of hydrogen bonding capabilities.

  • Aromatic Systems: The two aromatic rings (pyrazole and pyridine) can engage in favorable π-π stacking or hydrophobic interactions within a binding pocket.

  • Defined Vectors for Growth: The ethyl carboxylate and the amino group serve as clear, synthetically accessible points ("vectors") for chemical elaboration to grow the fragment into a more potent lead compound.[3]

Table 1: Physicochemical Properties
PropertyValueSignificance in FBDD
Molecular FormulaC₁₁H₁₂N₄O₂
Molecular Weight232.24 g/mol Falls well within the typical fragment range (<300 Da), ensuring efficient exploration of chemical space.[2][11]
cLogP (calculated)~1.5Optimal lipophilicity helps ensure solubility while minimizing non-specific binding.
H-Bond Donors1 (from -NH₂)Provides a key interaction point with target proteins.
H-Bond Acceptors5 (2 pyrazole N, 1 pyridine N, 2 ester O)Offers multiple opportunities for directed interactions.
Rotatable Bonds3Low conformational flexibility increases the probability of adopting a favorable binding pose.

The FBDD Workflow: From Fragment to Lead

The successful application of this fragment involves a multi-stage process that leverages sensitive biophysical techniques to detect and validate its binding, followed by structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Optimization FragLib Fragment Library (incl. title compound) SPR_Screen Primary Screen: Surface Plasmon Resonance (SPR) FragLib->SPR_Screen High Throughput NMR_Confirm Orthogonal Screen: NMR Spectroscopy SPR_Screen->NMR_Confirm Initial Hits XRay Structure Determination: X-ray Crystallography NMR_Confirm->XRay Confirmed Hits MedChem Fragment Evolution: Structure-Based Design XRay->MedChem Binding Pose Lead Potent Lead Compound MedChem->Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocols

The following protocols are designed to be self-validating by incorporating necessary controls and orthogonal confirmation steps. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, real-time data acquisition, and low protein consumption.[12][13][14] It directly measures binding events, reducing the artifacts common in biochemical assays.[15]

Objective: To identify initial fragment hits by detecting binding to an immobilized protein target.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

    • Causality: Immobilization allows the protein to be presented to a continuous flow of analyte (the fragment).

    • Simultaneously, prepare a reference flow cell. This can be a blank surface or, ideally, immobilized with an irrelevant protein (e.g., BSA) to subtract non-specific binding and bulk refractive index changes.[16] This step is critical for data integrity.

  • Fragment Preparation:

    • Prepare a stock solution of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate in 100% DMSO.

    • Create a dilution series (e.g., 10 µM, 50 µM, 150 µM) in the running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%) to avoid false positives.[12]

  • SPR Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference indicates a binding event.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis & Hit Triage:

    • Subtract the reference channel signal from the target channel signal.

    • Plot the steady-state response (Req) against fragment concentration to observe dose-dependency.

    • Trustworthiness: A true hit will show a clear, saturable binding curve. Non-specific binders often show a linear, non-saturable response.

    • Calculate the Ligand Efficiency (LE) for promising hits. LE = (−ΔG) / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. An LE value > 0.3 kcal/mol/atom is generally considered excellent for a fragment.[12]

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

NMR is a powerful secondary screening method that can reliably detect weak binding and provide initial information on the binding site.[17][18] It serves as an essential orthogonal validation to eliminate false positives from SPR.[19]

Objective: To confirm the binding of fragment hits identified by SPR and rule out artifacts.

Methodology (Ligand-Observed: Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Prepare two NMR tubes. Both should contain the fragment (e.g., 200 µM) in a suitable deuterated buffer.

    • To one tube, add the target protein to a final concentration of ~10 µM. The other tube (fragment only) serves as a negative control.

    • Causality: The large excess of fragment ensures that it is in fast exchange between its free and bound states, a requirement for STD NMR.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples to ensure the fragment is soluble and stable.

    • Acquire STD NMR spectra. This experiment involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound ligand.

  • Data Analysis & Interpretation:

    • Subtract the "off-resonance" spectrum from the "on-resonance" spectrum to generate the STD difference spectrum.

    • Trustworthiness: If the fragment binds, its protons will receive saturation from the protein, and signals will appear in the STD difference spectrum. No signals will appear for the fragment-only control.

    • The relative intensity of the signals in the STD spectrum provides information about which protons of the fragment are in closest proximity to the protein surface, offering the first clues to its binding epitope.

Protocol 3: Structural Elucidation by X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional view of the fragment bound to the target protein.[20][21][22] This structural information is indispensable for the subsequent structure-based drug design phase.[23]

Objective: To determine the precise binding mode of the validated fragment.

Methodology:

  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein. This often requires extensive screening of crystallization conditions.

  • Fragment Soaking:

    • Prepare a solution of the fragment at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer that is compatible with the protein crystals.

    • Transfer the protein crystals into this solution and allow them to soak for a defined period (minutes to hours).

    • Causality: The high concentration drives the binding equilibrium, allowing the low-affinity fragment to occupy the binding site within the crystal lattice.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a native structure is available.

    • Trustworthiness: Carefully analyze the resulting electron density map. A clear, unambiguous density corresponding to the shape of the fragment should be visible in the binding site. This provides irrefutable evidence of binding and reveals the precise orientation and key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

From Fragment to Lead: Structure-Guided Evolution

The high-resolution crystal structure is the blueprint for optimizing the fragment hit. The goal is to "grow" the fragment by adding chemical functionalities that make new, favorable interactions with adjacent regions of the binding site, thereby dramatically increasing affinity and selectivity.

Fragment_Evolution cluster_0 Protein Active Site cluster_1 Fragment Binding & Evolution cluster_2 New Interactions POCKET_H Hydrophobic Pocket POCKET_D H-Bond Donor (e.g., Asn) FRAGMENT Initial Fragment Hit (Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate) Binds via H-bonds and π-stacking LEAD Optimized Lead Compound (Higher Affinity) FRAGMENT->LEAD Structure-Guided Synthesis NEW_GROUP_1 Added Alkyl Group NEW_GROUP_2 Added Carbonyl NEW_GROUP_1->POCKET_H Fills pocket, Van der Waals contacts NEW_GROUP_2->POCKET_D Forms new H-bond

Caption: Conceptual diagram of fragment evolution guided by structural biology.

By analyzing the crystal structure, a medicinal chemist can identify vectors on the fragment that point towards unoccupied pockets. For example, if the ethyl ester group is oriented towards a hydrophobic pocket, it can be extended or replaced with a more suitable lipophilic group. If the amino group is near a potential hydrogen bond donor on the protein, it could be acylated to introduce a carbonyl acceptor, forming a new, potency-enhancing interaction. This iterative, structure-guided process is a hallmark of FBDD's efficiency.

Conclusion

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate represents a high-value starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and privileged chemical motifs increase the probability of identifying meaningful biological interactions. The integrated workflow of SPR, NMR, and X-ray crystallography described here provides a robust and reliable pathway for progressing from this initial fragment hit to a potent, optimized lead compound.

References

  • Meccariello, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Shukla, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry. Available at: [Link]

  • Chessari, G., & Woodhead, A. J. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Available at: [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jm061266+]
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • de Vlieger, D., et al. (2023). Fragment-based drug discovery: A graphical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Gill, A. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions. Available at: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Available at: [Link]

  • Raingeval, C., et al. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]

  • Sharma, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. Available at: [Link]

  • Patel, H., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Evotec. Available at: [Link]

  • Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules. Available at: [Link]

  • Simpson, C. D., & Mui, S. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Pharmaceutical Design. Available at: [Link]

  • Strickland, E. C., et al. (2010). Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Available at: [Link]

  • Synpo. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Al-wsmani, N. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. Available at: [Link]

  • Hilaris Publisher. (n.d.). Fragment-Based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. Available at: [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Framework in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its synthetic tractability and its ability to serve as a bioisostere for other aromatic systems, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[3] This has led to the successful development of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and viral infections.[3][4] Notable examples like Crizotinib (kinase inhibitor), Celecoxib (COX-2 inhibitor), and Ruxolitinib (JAK inhibitor) underscore the pyrazole core's critical role in interacting with biological targets.[1][2][4] High-Throughput Screening (HTS) provides the essential technological platform to rapidly interrogate large, diverse libraries of pyrazole derivatives to identify novel hit compounds for therapeutic development.[5] This guide provides an in-depth overview of the principles, detailed protocols for key assays, and data interpretation strategies essential for successfully screening pyrazole libraries.

Chapter 1: The High-Throughput Screening (HTS) Cascade

The primary goal of an HTS campaign is to efficiently screen thousands to millions of compounds to identify "hits"—compounds that exhibit a desired biological activity against a specific target.[5] A successful screening cascade is a multi-step, self-validating process designed to eliminate false positives and progressively enrich for compounds with genuine, on-target activity.

The causality behind this multi-step approach is resource management and scientific rigor. It is neither feasible nor cost-effective to perform complex, mechanism-of-action studies on an entire library. Therefore, the cascade begins with a fast, robust, and cost-effective primary assay to identify initial hits. These are then subjected to a series of increasingly complex and physiologically relevant secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Lib Pyrazole Compound Library (100,000s of compounds) HTS Primary HTS Assay (e.g., HTRF, AlphaLISA) Single Concentration Lib->HTS Hits Initial 'Hits' (~0.5-2% Hit Rate) HTS->Hits Dose Dose-Response Assay (Determine IC50/EC50) Hits->Dose Ortho Orthogonal Assay (Different Technology, Same Target) Dose->Ortho Counter Counter-Screen (Identify Assay Interference) Ortho->Counter Confirmed Confirmed Hits Counter->Confirmed Secondary Secondary / Mechanistic Assays (e.g., Cell-Based, MOA) Confirmed->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Lead Lead Candidates SAR->Lead

A generalized workflow for a High-Throughput Screening (HTS) campaign.

Chapter 2: Biochemical Assays for Direct Target Engagement

Biochemical assays are performed in a cell-free system using purified components, such as a target enzyme and its substrate. Their primary advantage is the direct measurement of a compound's effect on the target, free from the complexities of cellular uptake, metabolism, or off-target effects. This makes them ideal for primary screening of pyrazole libraries, especially against common targets like protein kinases.[6]

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a robust technology for HTS due to its high sensitivity, low background, and homogeneous "add-and-read" format, which is highly amenable to automation.[7][8][9] The assay leverages Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor (Europium cryptate) and an acceptor fluorophore. The long fluorescence lifetime of the donor allows for a time-delayed measurement, minimizing interference from compound autofluorescence.[9][10]

Causality of HTRF Design: The choice of a proximity-based assay like HTRF is deliberate. It eliminates the need for wash steps required in traditional ELISAs, drastically reducing assay time and variability, which are critical factors in an automated HTS environment.[7]

HTRF_Principle cluster_active No Inhibition: Kinase Active cluster_inhibited Inhibition: Kinase Inactive Kinase_A Kinase PhosphoSub Phospho-Substrate Kinase_A->PhosphoSub Phosphorylation Sub_A Biotin-Substrate Sub_A->PhosphoSub Phosphorylation ATP_A ATP ATP_A->PhosphoSub Phosphorylation Donor_A Strep-Eu (Donor) Donor_A->PhosphoSub Binds Biotin Acceptor_A Ab-XL665 (Acceptor) Donor_A->Acceptor_A Energy Transfer Acceptor_A->PhosphoSub Binds Phospho-site Light_Out_A FRET Signal (665 nm) Acceptor_A->Light_Out_A Light_In_A Excitation (320 nm) Light_In_A->Donor_A Kinase_I Kinase Sub_I Biotin-Substrate ATP_I ATP Pyrazole Pyrazole Inhibitor Pyrazole->Kinase_I Binds Active Site Donor_I Strep-Eu (Donor) Light_Out_I No FRET Signal Donor_I->Light_Out_I Acceptor_I Ab-XL665 (Acceptor) Light_In_I Excitation (320 nm) Light_In_I->Donor_I

Principle of a HTRF kinase inhibition assay.

Protocol: HTRF Kinase Assay for a Pyrazole Library

This protocol is a template and requires optimization for specific kinases.

Materials:

  • Purified Kinase

  • Biotinylated peptide substrate

  • ATP

  • HTRF Detection Reagents: Streptavidin-Europium Cryptate (Donor) and Anti-phospho-substrate antibody labeled with XL665 (Acceptor)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Tween-20). Note: The inclusion of a non-ionic detergent like Tween-20 is critical to help prevent compound aggregation, a common source of false positives.[11]

  • Pyrazole compound library dissolved in 100% DMSO

  • Low-volume, 384-well white microplates (e.g., Corning 3673)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 20-50 nL of pyrazole compounds from the library stock plates into the 384-well assay plates using an acoustic dispenser. This minimizes DMSO concentration in the final assay volume.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer. Add 5 µL of this mix to each well containing the compounds.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction.

    • Self-Validation Control: Include wells with no enzyme (high control, 100% inhibition) and wells with vehicle (DMSO) only (low control, 0% inhibition). A known inhibitor should be used as a positive control.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time must be optimized to ensure the reaction is in the linear range.

  • Detection: Prepare a 1X detection mix containing the HTRF donor and acceptor reagents according to the manufacturer's protocol. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for detection antibody binding.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: 100 * (1 - (Ratio_Sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

  • Calculate Z'-factor to validate assay quality: 1 - (3 * (SD_Low + SD_High)) / |Mean_Low - Mean_High|. An HTS assay is considered robust with a Z' > 0.5.

AlphaLISA Assay

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is another powerful bead-based technology for HTS.[12] It relies on the transfer of singlet oxygen from a photosensitizer "Donor" bead to a chemiluminescent "Acceptor" bead when brought into proximity by a biological interaction.[13][14] This interaction triggers a cascade of chemical reactions in the acceptor bead, culminating in a strong light emission at ~615 nm. The ~200 nm travel distance of the singlet oxygen makes the assay tolerant of various molecular interaction sizes.[14]

Protocol: AlphaLISA Protein-Protein Interaction (PPI) Assay

Materials:

  • Biotinylated Protein A

  • Tagged Protein B (e.g., GST-tag, FLAG-tag)

  • AlphaLISA Donor Beads (Streptavidin-coated)

  • AlphaLISA Acceptor Beads (e.g., Anti-GST coated)

  • Assay Buffer

  • Pyrazole compound library

Procedure:

  • Compound Plating: Dispense pyrazole compounds into 384-well assay plates.

  • Reagent Addition: Prepare a mix of Biotinylated Protein A and Tagged Protein B in assay buffer. Add 10 µL to each well. Incubate for 30-60 minutes.

  • Bead Addition: Prepare a mix of Donor and Acceptor beads in the dark. Add 10 µL to each well.

    • Causality Note: Adding the beads last ensures that the compound has had time to interact with the target proteins before the detection system is introduced.

  • Incubation: Incubate for 60-90 minutes at room temperature in the dark.

  • Plate Reading: Read on an AlphaLISA-compatible plate reader.

Data Presentation: Biochemical Assay Parameters

ParameterHTRF Kinase AssayAlphaLISA PPI AssayFluorescence Polarization (FP)
Principle TR-FRETSinglet Oxygen TransferChange in molecular tumbling
Plate Format 384-well, 1536-well384-well, 1536-well96-well, 384-well
Typical Volume 10 - 20 µL20 - 40 µL20 - 100 µL
Key Reagents Labeled Abs, SubstrateDonor/Acceptor BeadsFluorescent Tracer, Protein
Pros Robust, low backgroundHigh sensitivity, large signal windowSimple, fewer reagents
Cons Can be expensiveSensitive to light/oxygen quenchersSmaller signal window, requires tracer
Reference [6][8][13][15][16][17][18][19]

Chapter 3: Cell-Based Assays for Phenotypic Screening

While biochemical assays are excellent for identifying direct inhibitors, they lack physiological context. Cell-based assays are crucial for confirming that a compound is active in a cellular environment, assessing its cytotoxicity, and beginning to understand its mechanism of action.[20]

Cell Viability / Cytotoxicity Assay

A primary cell-based screen for pyrazole libraries, particularly in oncology, often involves assessing the compound's effect on cancer cell proliferation and viability. The MTT or SRB assays are common colorimetric methods for this purpose.[21][22]

Protocol: Cell Viability Screening (SRB Assay)

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)[23][24]

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the pyrazole compounds at a single high concentration (e.g., 10 µM) for 48-72 hours. Include vehicle (DMSO) controls.

  • Cell Fixation: Gently remove the media and fix the cells by adding cold 10% TCA to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

    • Causality Note: The TCA fixes the cells and all cellular protein to the plate. The washing step removes all other components, ensuring that the subsequent staining is proportional to the total cellular mass.

  • Staining: Add 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry, then add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Reading: Shake the plates for 5 minutes and read the absorbance at 510 nm on a microplate reader.

Secondary Assay: Apoptosis Detection

For hits identified in the primary cytotoxicity screen, a crucial next step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents. This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[20]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with hit pyrazole compounds

  • Annexin V-FITC and Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Harvesting: Following treatment with the hit pyrazole compound, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.[20]

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Sample Cytotoxicity Data

The table below shows hypothetical IC₅₀ values (the concentration of compound required to inhibit 50% of cell growth) for pyrazole compounds against various cancer cell lines, a crucial dataset for comparative analysis and SAR studies.[20][23]

Compound IDTarget/ClassCell LineCancer TypeIC₅₀ (µM)Reference
PZ-001 Kinase InhibitorA549Lung Cancer3.2[23]
PZ-001 Kinase InhibitorHCT116Colon Cancer5.1[23]
PZ-002 Apoptosis InducerMCF-7Breast Cancer8.7[20]
PZ-003 Tubulin InhibitorHeLaCervical Cancer0.025[23]

Chapter 4: Hit Validation and Troubleshooting

Identifying a "hit" in a primary screen is only the beginning. A rigorous process of validation is required to eliminate artifacts and confirm that the compound's activity is real, specific, and directed against the target of interest.

Hit Triage and Confirmation Logic:

Hit_Triage Primary Primary Hit (Single Concentration) DoseResp Confirm with Dose-Response Curve (Calculate IC50) Primary->DoseResp Orthogonal Test in Orthogonal Assay (e.g., FP if primary was HTRF) DoseResp->Orthogonal Active Inactive1 Inactive1 DoseResp->Inactive1 Inactive Interference Run Counter-Screens (e.g., Luciferase, Bead-only) Orthogonal->Interference Active Inactive2 Inactive2 Orthogonal->Inactive2 Inactive Validated Validated Hit Interference->Validated Inactive (Not an Artifact) Artifact Artifact Interference->Artifact Active (Is an Artifact)

A logic flow for triaging and validating primary HTS hits.

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent dispensing, cell clumping, edge effects, unstable reagents.Optimize liquid handling robotics; ensure single-cell suspension; use barrier plates or avoid outer wells; check reagent stability over time.
Low Z'-factor (<0.5) Small signal window, high variability.Optimize assay parameters (reagent concentrations, incubation times) to increase signal-to-background; address sources of variability.
High Rate of False Positives Compound aggregation, assay technology interference (e.g., fluorescence), reactive compounds.Add non-ionic detergent (e.g., 0.01% Tween-20) to buffer[11]; run counter-screens to flag interfering compounds[25]; use computational filters to flag pan-assay interference compounds (PAINS).
Hit Not Confirmed in Orthogonal Assay The primary hit was an artifact of the specific assay technology.Discard the hit. This is a successful outcome of the validation process, saving resources from being spent on a false positive.[11]

Conclusion

The pyrazole scaffold continues to be a cornerstone of modern drug discovery. The successful identification of novel, biologically active pyrazole compounds is critically dependent on the rational design and rigorous execution of high-throughput screening campaigns. By integrating robust biochemical and cell-based assays within a structured screening cascade, researchers can efficiently navigate vast chemical libraries to uncover promising lead candidates. The protocols and principles outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to design and implement self-validating HTS workflows, ultimately accelerating the journey from a pyrazole library to a potential therapeutic.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Vertex AI Search.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Applic
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.
  • Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries. Benchchem.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • A cell-based screen for anticancer activity of 13 pyrazolone deriv
  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. PubMed.
  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
  • Coculture‐Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles.
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
  • A fluorescence polarization assay for inhibitors of Hsp90 | Request PDF.
  • Recent Advances in the Development of Pyrazole Deriv
  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. The Royal Society of Chemistry.
  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. American Chemical Society.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • AlphaLISA® Assay Kits. BPS Bioscience.
  • HTRF ® Kinase Assay Protocol | Download Table.
  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research.
  • Combinatorial Chemistry & High Throughput Screening. Bentham Science.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • High-throughput screening (HTS). BMG LABTECH.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents | Request PDF.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
  • Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. NIH.
  • AlphaLISA assay development guide. Revvity.
  • Synthesis and antiproliferative activity screening of pyrazole hybrids against lung cancer cell. American Chemical Society.

Sources

Application Note & Protocol: Evaluating the Anti-proliferative Activity of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2] A significant focus of research has been on pyrazole derivatives as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate belongs to a class of heterocyclic compounds that, based on extensive structure-activity relationship studies of similar molecules, is hypothesized to possess kinase inhibitory activity.[3][4] Specifically, the fusion of a pyrazole core with a substituted pyridine ring is a common feature in inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3).[3][5] These kinases are often implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and ovarian cancer.[3][4]

This application note provides a detailed protocol for a robust cell-based assay to determine the anti-proliferative effects of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate on a relevant cancer cell line. We will use the human acute myeloid leukemia (AML) cell line MV4-11, which harbors an internal tandem duplication (ITD) in the FLT3 gene, leading to constitutive activation of the kinase and driving leukemic cell proliferation. This model system is therefore highly suitable for screening potential FLT3 inhibitors.

Hypothesized Mechanism of Action & Signaling Pathway

We hypothesize that Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate acts as an inhibitor of the constitutively active FLT3 receptor tyrosine kinase in MV4-11 cells. In this cell line, the FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor. This, in turn, activates downstream pro-survival and proliferative signaling pathways, primarily the RAS/MEK/ERK and PI3K/Akt pathways. By inhibiting the kinase activity of FLT3, the compound is expected to block these downstream signals, leading to a reduction in cell proliferation and potentially inducing apoptosis.[3][5]

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Activation Compound Ethyl 1-(4-aminopyridin-2-yl) -1H-pyrazole-4-carboxylate Compound->FLT3 Inhibition

Caption: Hypothesized signaling pathway inhibited by the compound in FLT3-ITD positive cells.

Experimental Protocol: Cell Proliferation Assay (Resazurin-based)

This protocol details a method for assessing the dose-dependent effect of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate on the proliferation of MV4-11 cells using a resazurin-based viability assay. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials and Reagents
  • Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (Test Compound)

  • MV4-11 human acute myeloid leukemia cell line (ATCC® CRL-9591™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Resazurin sodium salt

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, clear-bottom, black 96-well microplates

  • Multichannel pipette and sterile tips

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology

1. Cell Culture and Maintenance: a. Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂. c. Keep cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL. Passage cells every 2-3 days.

2. Preparation of Compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, etc.). Note: The final DMSO concentration in the assay should be ≤ 0.5% to avoid solvent toxicity.

3. Cell Seeding: a. Count viable cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension in complete culture medium to a final density of 2 x 10⁵ cells/mL. c. Add 50 µL of the cell suspension to each well of a 96-well plate, resulting in 10,000 cells per well. d. Include wells for "cells only" (positive control) and "medium only" (background control).

4. Compound Treatment: a. Add 50 µL of the 2X working compound solutions to the corresponding wells. b. Add 50 µL of culture medium containing the same percentage of DMSO as the compound wells to the "cells only" control wells (vehicle control). c. The final volume in each well will be 100 µL.

5. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell doubling time.

6. Resazurin Assay: a. Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize. b. After the 72-hour incubation, add 20 µL of the resazurin solution to each well. c. Incubate the plate for an additional 2-4 hours at 37°C, protected from light. d. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence reading from the "medium only" wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Dose-Response Curve: Plot the percentage of viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) with a data analysis software (like GraphPad Prism or similar) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that inhibits cell proliferation by 50%.

Expected Results

Based on the activity of structurally similar pyrazole-based kinase inhibitors, a dose-dependent inhibition of MV4-11 cell proliferation is anticipated.[3] The results can be summarized in a table for clarity.

ParameterDescriptionExpected Value
Test Compound Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate-
Cell Line MV4-11 (FLT3-ITD positive AML)-
Assay Method Resazurin Cell Viability Assay-
Incubation Time 72 hours-
IC₅₀ Half-maximal inhibitory concentrationLow micromolar to nanomolar range (e.g., 0.01 µM - 5 µM)

Troubleshooting & Scientific Considerations

  • Solubility: If the compound precipitates in the culture medium, consider using a lower top concentration or a different solubilizing agent. Always inspect the wells for precipitation before reading the plate.

  • DMSO Toxicity: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a DMSO-only toxicity curve if unsure.

  • Assay Window: Optimize cell seeding density and incubation time to ensure a robust signal-to-background ratio. The fluorescence of the vehicle control should be at least 5-10 times higher than the background.

  • Mechanism Validation: A decrease in proliferation is a good primary endpoint. To confirm the hypothesized mechanism, subsequent experiments such as Western blotting for phosphorylated FLT3, ERK, and Akt, or apoptosis assays (e.g., Annexin V/PI staining) would be necessary.[4]

Conclusion

This application note provides a comprehensive and robust protocol for the initial characterization of the anti-proliferative activity of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. The described cell-based assay is a fundamental first step in evaluating the potential of novel pyrazole derivatives as anti-cancer agents. The positive identification of dose-dependent anti-proliferative activity would warrant further investigation into the specific molecular mechanism of action.

References

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. [Link]

  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Kovalev, I. S., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3747–3758. [Link]

  • Wang, Y., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]

  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1076. [Link]

  • Sestito, S., et al. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem. [Link]

  • Alfei, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3719. [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem Compound Database. [Link]

  • Kráľová, P., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 8085–8097. [Link]

  • Hafez, H. N., et al. (2023). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. Molecules, 28(13), 5220. [Link]

  • El-Gazzar, M. G., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Frontiers in Chemistry, 11, 1269382. [Link]

Sources

Probing the Potentials: Application Notes and Protocols for Assessing the Antimicrobial Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, substituted pyrazoles have emerged as a promising class of molecules, demonstrating a broad spectrum of antimicrobial activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antimicrobial potential of novel substituted pyrazole derivatives. It delineates detailed protocols for their synthesis, in vitro screening, and elucidation of their mechanism of action, thereby enabling a systematic evaluation of their therapeutic promise. The narrative emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[3] Its metabolic stability and synthetic tractability have led to its incorporation into a variety of approved drugs with diverse therapeutic applications.[3][4] In the realm of infectious diseases, pyrazole derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of these substituents are critical determinants of the antimicrobial potency and spectrum.[1]

Synthesis of Substituted Pyrazole Derivatives: A Generalized Approach

The synthesis of substituted pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile reaction allows for the introduction of a wide array of substituents on the pyrazole core. The following protocol provides a general and adaptable method for the synthesis of a diverse library of pyrazole analogs.

Protocol 2.1: Synthesis of Substituted Pyrazoles via Condensation

Rationale: This protocol is based on the Knorr pyrazole synthesis, a reliable and high-yielding method for constructing the pyrazole ring. The choice of starting materials (1,3-dicarbonyl compound and hydrazine) directly dictates the substitution pattern of the final product, allowing for systematic exploration of the chemical space.

Materials:

  • Appropriately substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Catalytic amount of a suitable acid or base (optional, depending on the reactivity of the substrates)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Crystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent (e.g., ethanol).

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1 equivalent) dropwise at room temperature. The reaction can be exothermic, so controlled addition is recommended.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction time can vary from a few hours to overnight, depending on the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Screening: Identifying Lead Compounds

The initial assessment of the antimicrobial activity of newly synthesized pyrazole derivatives is typically performed using in vitro screening assays. These assays provide a rapid and cost-effective means to identify promising candidates for further development.

Workflow for Antimicrobial Screening

antimicrobial_screening_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesize Pyrazole Derivatives Purification Purify & Characterize Compounds Synthesis->Purification Agar_Diffusion Primary Screening: Agar Well Diffusion Purification->Agar_Diffusion MIC_Determination Secondary Screening: MIC Determination Agar_Diffusion->MIC_Determination Active Compounds MOA_Studies Mechanism of Action Studies MIC_Determination->MOA_Studies Potent Compounds Toxicity_Assays Cytotoxicity Assays MIC_Determination->Toxicity_Assays Potent Compounds

Caption: A streamlined workflow for the discovery of novel antimicrobial pyrazole derivatives.

Protocol 3.1: Agar Well Diffusion Assay for Primary Screening

Rationale: The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[5][6][7][8] It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a seeded microorganism, resulting in a zone of inhibition. The size of this zone is proportional to the antimicrobial potency of the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Solutions of pyrazole derivatives at a known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Aseptically swab the entire surface of an MHA plate with the prepared inoculum to ensure a uniform lawn of growth.

  • Well Creation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[6][8]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution, positive control, and negative control into separate wells.[6][8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[5][8]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][9][10] It is a quantitative measure of a compound's potency and is crucial for comparing the activity of different derivatives and for guiding further development. The broth microdilution method is a standardized and widely accepted technique for MIC determination.[2][9][11][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Standardized inoculum of the test microorganism (as in Protocol 3.1)

  • Solutions of pyrazole derivatives at a known concentration

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives and the positive control in the wells of the microtiter plate containing MHB.[9] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation: Summarizing Antimicrobial Activity

The results of the antimicrobial screening should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Compound IDSubstitution PatternS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
PYZ-01 R1=H, R2=Phenyl1632>64
PYZ-02 R1=Cl, R2=Phenyl81632
PYZ-03 R1=H, R2=4-Fluorophenyl4816
Ciprofloxacin (Positive Control)0.50.015N/A
Fluconazole (Positive Control)N/AN/A1

Investigating the Mechanism of Action: Unraveling the "How"

Identifying the molecular target and mechanism of action (MoA) of a novel antimicrobial agent is a critical step in its development. For pyrazole derivatives, several mechanisms have been proposed, including the inhibition of essential enzymes like DNA gyrase and disruption of the bacterial cell membrane.[4]

Hypothesized Mechanism of Action of Certain Pyrazole Derivatives

mechanism_of_action cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Blocks DNA->Replication Cell_Death Cell Death Cell_Membrane Cell Membrane Membrane_Integrity Membrane Integrity Cell_Membrane->Membrane_Integrity Cell_Membrane->Membrane_Integrity Loss of Pyrazole Pyrazole Derivative Pyrazole->DNA_Gyrase Inhibition Pyrazole->Cell_Membrane Disruption

Caption: Potential mechanisms of antimicrobial action for substituted pyrazole derivatives.

Protocol 4.1: DNA Gyrase Inhibition Assay

Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[13][14] This assay determines if a pyrazole derivative can inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • Pyrazole derivatives at various concentrations

  • Positive control (e.g., Novobiocin or Ciprofloxacin)

  • Stop solution/loading dye (containing SDS and bromophenol blue)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the pyrazole derivative or control.

  • Enzyme Addition: Initiate the reaction by adding a specific unit of DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for supercoiling.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.

Protocol 4.2: Bacterial Membrane Permeability Assays

Rationale: The integrity of the bacterial cell membrane is vital for cell survival. Compounds that disrupt the membrane can cause leakage of cellular contents and dissipation of the membrane potential, leading to cell death. These assays assess the ability of pyrazole derivatives to permeabilize the outer and inner membranes of bacteria.

Rationale: N-phenyl-1-naphthylamine (NPN) is a fluorescent probe that is normally excluded by the outer membrane of Gram-negative bacteria.[1] When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[1]

Materials:

  • Mid-log phase culture of a Gram-negative bacterium (e.g., E. coli)

  • HEPES buffer

  • N-phenyl-1-naphthylamine (NPN) solution

  • Pyrazole derivatives at various concentrations

  • Positive control (e.g., Polymyxin B)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the bacterial cells and resuspend them in HEPES buffer to a specific optical density.[15]

  • Assay Setup: In a 96-well black plate, add the bacterial suspension. Add NPN to each well to a final concentration of 10 µM.[15]

  • Compound Addition: Add varying concentrations of the pyrazole derivative or controls to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~350 nm, emission ~420 nm) over time.[1] An increase in fluorescence indicates outer membrane permeabilization.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[1] If the inner membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution

  • Pyrazole derivatives at various concentrations

  • Positive control (e.g., Melittin)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the bacterial cells and resuspend them in PBS.

  • Assay Setup: In a 96-well black plate, add the bacterial suspension. Add PI to each well.

  • Compound Addition: Add varying concentrations of the pyrazole derivative or controls to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time. An increase in fluorescence indicates inner membrane damage.

Conclusion and Future Directions

This guide provides a robust and validated set of protocols for the systematic evaluation of substituted pyrazole derivatives as potential antimicrobial agents. By following these methodologies, researchers can efficiently synthesize novel compounds, assess their antimicrobial spectrum and potency, and gain insights into their mechanism of action. The data generated will be instrumental in identifying lead candidates for further preclinical and clinical development in the ongoing battle against infectious diseases. Future studies should focus on optimizing the lead compounds to enhance their efficacy, reduce potential toxicity, and overcome mechanisms of resistance.

References

  • El-Sayed, M. A. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(18), 4238. [Link]

  • Al-Ghamdi, H. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). [Link]

  • Asif, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

  • Wube, A. A., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301685. [Link]

  • Anonymous. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. [Link]

  • Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(43), 38891-38906. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Hancock, R. E. W. (2000). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]

  • Oyamada, Y., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(11), 2925-2938. [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Jan, S., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(3), 2632-2638. [Link]

  • Chen, Y. T., et al. (2005). Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. FEMS Microbiology Letters, 252(2), 263-268. [Link]

  • Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Biomolecules, 4(1), 121-143. [Link]

  • Wiegand, I., et al. (2008). CLSI and EUCAST breakpoints for aminoglycosides, azithromycin, clarithromycin and telithromycin. Clinical Microbiology and Infection, 14(3), 226-233. [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Digest Journal of Nanomaterials and Biostructures, 8(3), 1211-1221. [Link]

Sources

Application Notes & Protocols for the Evaluation of Aminopyrazole Compounds as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and restorative process, its dysregulation can lead to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][4][5] Derivatives of this scaffold, particularly aminopyrazoles, have garnered significant interest as potent anti-inflammatory agents, with some compounds demonstrating high efficacy and selectivity for key inflammatory targets.[5][6][7]

This guide provides a comprehensive overview of the mechanisms of action for aminopyrazole compounds and details robust protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory therapeutics.

Part 1: Known Mechanisms of Action & Key Molecular Targets

Aminopyrazole derivatives exert their anti-inflammatory effects by modulating several critical signaling pathways. Understanding these mechanisms is paramount for designing rational screening funnels and interpreting experimental data. The primary targets identified to date include p38 MAP kinase, the JAK/STAT pathway, the NLRP3 inflammasome, and cyclooxygenase (COX) enzymes.[5][6][8]

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a central signaling cascade activated by cellular stress and inflammatory cytokines. Its activation leads to the downstream production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Several 5-amino-pyrazole and pyrazole urea-based compounds have been identified as potent and selective inhibitors of p38α MAP kinase.[9][10] These inhibitors typically bind to the ATP-binding pocket of the kinase, stabilizing a conformation that is incompatible with ATP binding and thus preventing the phosphorylation of downstream targets.[10] This mechanism effectively blunts the production of pro-inflammatory cytokines.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKK3/6 MKK3/6 TAK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38 MAPK->Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression Induces Inflammatory Mediators (TNF-α, IL-1β) Inflammatory Mediators (TNF-α, IL-1β) Pro-inflammatory Gene Expression->Inflammatory Mediators (TNF-α, IL-1β) Aminopyrazole Compound Aminopyrazole Compound Aminopyrazole Compound->p38 MAPK Inhibits

Caption: p38 MAPK signaling cascade and point of inhibition by aminopyrazole compounds.

Modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is the principal signaling route for a wide array of cytokines and growth factors crucial for immunity and inflammation.[8][11] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT proteins, which then act as transcription factors. Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases.[8][11] Certain 4-amino-pyrazole derivatives have been developed as potent inhibitors of JAK family kinases (JAK1, JAK2, JAK3), demonstrating a promising therapeutic strategy for cancers and inflammatory conditions by blocking cytokine-driven gene expression.[8][12]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor:r2->JAK Activates JAK_P p-JAK JAK->JAK_P STAT STAT JAK_P->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerizes Gene Transcription Gene Transcription STAT_Dimer->Gene Transcription Translocates to Nucleus Aminopyrazole Compound Aminopyrazole Compound Aminopyrazole Compound->JAK Inhibits

Caption: JAK/STAT signaling pathway and point of inhibition by aminopyrazole compounds.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells that plays a critical role in the innate immune response.[13][14] Upon activation by a wide range of danger signals, it assembles and activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14][15] Aberrant NLRP3 activation is implicated in a host of inflammatory diseases.[14] Recently, novel compounds, including some with pyrazole scaffolds, have been identified as inhibitors of the NLRP3 inflammasome, presenting a modern therapeutic avenue for these conditions.[16][17]

NLRP3_Inflammasome cluster_signals Activating Signals cluster_cytoplasm Cytoplasm Signal 1 (e.g., LPS) Signal 1 (e.g., LPS) Pro-IL-1β Synthesis Pro-IL-1β Synthesis Signal 1 (e.g., LPS)->Pro-IL-1β Synthesis Primes Signal 2 (e.g., ATP) Signal 2 (e.g., ATP) NLRP3 NLRP3 Signal 2 (e.g., ATP)->NLRP3 Activates Pro-IL-1β Pro-IL-1β Pro-IL-1β Synthesis->Pro-IL-1β Inflammasome Assembly NLRP3 Inflammasome (Oligomerization) NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Active Caspase-1 Inflammasome Assembly->Caspase-1 Cleaves IL-1β Mature IL-1β Caspase-1->IL-1β Cleaves Pro-IL-1β Aminopyrazole Compound Aminopyrazole Compound Aminopyrazole Compound->Inflammasome Assembly Inhibits

Caption: NLRP3 inflammasome activation and potential point of inhibition.

Part 2: Application Notes & Protocols: In Vitro Evaluation

A tiered in vitro screening approach is essential for characterizing the anti-inflammatory potential of aminopyrazole compounds. The following protocols describe robust, reproducible assays for primary screening and mechanism-of-action studies.

Protocol 1: Assessing Anti-inflammatory Activity in LPS-Stimulated Macrophages

Scientific Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[18][19] This stimulation mimics a key event in bacterial infection and inflammation, inducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[20][21] This assay serves as an excellent primary screen to identify compounds that can suppress macrophage-mediated inflammation.

InVitro_Workflow cluster_workflow In Vitro LPS Stimulation Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Aminopyrazole Compound A->B C 3. Stimulate with LPS B->C D 4. Incubate (e.g., 24h) C->D E 5. Harvest Supernatant D->E I 7. Assess Cell Viability (e.g., MTT) D->I F 6. Measure Inflammatory Mediators E->F G Griess Assay (NO) F->G H ELISA (TNF-α, IL-6, IL-1β) F->H

Caption: General workflow for screening compounds using LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • LPS from E. coli O111:B4 (Stock at 1 mg/mL)

  • Aminopyrazole test compounds (dissolved in DMSO)

  • Griess Reagent Kit for Nitrite determination

  • ELISA kits for mouse TNF-α and IL-6

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of aminopyrazole compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control (0.1% DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For negative control wells, add 10 µL of medium.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well for cytokine and NO analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (NO) Measurement: Use 50 µL of the collected supernatant to determine the nitrite concentration (a stable product of NO) using a Griess Reagent Kit, following the manufacturer's instructions. Measure absorbance at 540 nm.

  • Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's protocols.[19][20]

  • Cell Viability Assessment: To the remaining cells in the plate, add 100 µL of fresh medium and perform an MTT assay to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

Data Analysis & Expected Results:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).

  • A potent anti-inflammatory aminopyrazole compound is expected to show a dose-dependent reduction in NO and cytokine levels with an IC₅₀ in the nanomolar to low micromolar range, without significantly affecting cell viability.

Parameter Vehicle (No LPS) Vehicle (+ LPS) Compound A (1 µM, + LPS) Compound B (1 µM, + LPS)
NO₂⁻ (µM) < 125.4 ± 2.15.2 ± 0.818.9 ± 1.5
TNF-α (pg/mL) < 203500 ± 250410 ± 502800 ± 210
Cell Viability (%) 10098 ± 495 ± 597 ± 3

Table 1: Representative data from an in vitro macrophage stimulation assay. Compound A demonstrates potent anti-inflammatory activity, while Compound B is less active.

Part 3: Application Notes & Protocols: In Vivo Evaluation

Validating in vitro findings in a relevant animal model is a critical step in drug development.[22][23] The following protocols describe widely accepted models for assessing acute inflammation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]

Protocol 2: Carrageenan-Induced Paw Edema Model in Rodents

Scientific Rationale: The subcutaneous injection of carrageenan into a rodent's paw induces a well-characterized, acute, and highly reproducible inflammatory response.[25][26] This non-immune inflammation is biphasic, involving the release of early mediators like histamine and serotonin, followed by a later phase dominated by prostaglandin production, which is a key target for many anti-inflammatory drugs.[26][27] This model is considered a gold standard for the evaluation of acute anti-inflammatory activity.[25][27]

InVivo_Workflow cluster_workflow In Vivo Paw Edema Workflow A 1. Fast Animals Overnight B 2. Measure Baseline Paw Volume (t=0) A->B C 3. Administer Compound (p.o. or i.p.) B->C D 4. Inject Carrageenan into Hind Paw (1 hr post-drug) C->D E 5. Measure Paw Volume (t = 1, 2, 3, 4, 5 hrs) D->E F 6. Calculate Edema & % Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)

  • Lambda Carrageenan (1% w/v solution in sterile 0.9% saline)

  • Plebthysmometer for volume measurement or digital calipers for thickness

  • Aminopyrazole test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard reference drug (e.g., Indomethacin or Diclofenac)

  • Oral gavage needles or syringes for intraperitoneal (i.p.) injection

Step-by-Step Methodology:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Group them randomly (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses). Fast animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Compound Administration: Administer the test compounds and the standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. The vehicle control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[28]

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28] The swelling is maximal around 3-5 hours.[24][26]

  • Data Analysis:

    • Calculate the paw edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the time of peak edema (e.g., 3 or 4 hours).

    • Percentage Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Data Analysis & Expected Results:

  • The vehicle control group should show a time-dependent increase in paw volume, peaking around 3-5 hours.

  • The standard drug (Indomethacin) should significantly reduce paw edema.

  • An effective aminopyrazole compound will demonstrate a dose-dependent inhibition of paw edema, with statistically significant reductions compared to the vehicle control group.

Treatment Group (10 mg/kg) Paw Edema at 4h (mL) % Inhibition
Vehicle Control 0.85 ± 0.07-
Indomethacin (Standard) 0.38 ± 0.0555.3%
Aminopyrazole Cmpd. C 0.45 ± 0.0647.1%
Aminopyrazole Cmpd. D 0.79 ± 0.087.1%

*Table 2: Representative data from a rat paw edema model. Data are Mean ± SEM. p < 0.05 compared to Vehicle Control. Compound C shows significant anti-inflammatory activity.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Medina-Cruz, D., Garcia-Jimenez, E. S., & Elizondo-Omaña, R. E. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]

  • Hynes, J., Jr., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Unknown Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Unknown Authors. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijcrt.org. [Link]

  • Hargreaves, K. M. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Li, H., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central. [Link]

  • Al-wsab, B. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • Unknown Authors. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. aijr.org. [Link]

  • Mehrzadi, S., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Morris, C. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Kumar, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. eurekaselect.com. [Link]

  • Pham, P., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH. [Link]

  • Unknown Authors. (2013). LPS-induced inflammation - can anyone help?. ResearchGate. [Link]

  • Al-said MS, Ghorab MM, Al-qasoumi SI, El-ghazaly MA. (2021). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. OUCI. [Link]

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Neamu, R. F., et al. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PubMed Central. [Link]

  • Lou, S., Wu, M., & Cui, S. (2023). Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors. eurekaselect.com. [Link]

  • Ali, M., & Reddy, D. S. (2023). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Unknown Authors. (2024). New NLRP3 inflammasome inhibitors described in Chengdu Zeling Biomedical patent. bioworld.com. [Link]

  • Scott, J. S., et al. (2020). Pharmacodynamic data on lead compounds. ResearchGate. [Link]

  • Li, Y., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers. [Link]

  • Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. PubMed Central. [Link]

  • He, Y., Hara, H., & Núñez, G. (2016). Anti-NLRP3 Inflammasome Natural Compounds: An Update. ResearchGate. [Link]

  • Tan, C., et al. (2021). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers. [Link]

  • Wang, F. F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. ResearchGate. [Link]

  • O'Sullivan, L. A., Liongue, C., & Ward, A. C. (2014). Therapeutic targeting of the Jak/STAT pathway. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, reproducible synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Core Synthetic Strategy: An Overview

The most reliable and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2][3] For this specific target molecule, the key precursors are 2-hydrazinylpyridin-4-amine and an ethyl 2-formyl-3-oxopropanoate equivalent , such as ethyl 2-(ethoxymethylene)-3-oxobutanoate or (ethoxycarbonyl)malondialdehyde.[4]

The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity is generally high due to the distinct reactivity of the two electrophilic centers in the 1,3-dicarbonyl partner.

Caption: Core synthesis workflow for the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield is the most frequent challenge. The root cause can typically be traced to one of four areas: incomplete reaction, competing side reactions, reagent quality, or product loss during workup.

Answer:

Let's break down the potential causes and solutions systematically.

  • Cause A: Incomplete Reaction

    • The Chemistry: The cyclocondensation requires sufficient thermal energy and time to overcome the activation barriers for both the initial hydrazone formation and the subsequent intramolecular cyclization/dehydration step.

    • Solution:

      • Optimize Temperature: If you are running the reaction at room temperature, consider heating. Refluxing in a solvent like ethanol or acetic acid is common. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS. Excessive heat can sometimes promote the formation of tar-like byproducts.

      • Increase Reaction Time: Monitor the reaction every 2-4 hours. If starting material is still present after your standard reaction time, extend it. Some condensations can require up to 24 hours for full conversion.

      • Use a Catalyst: A catalytic amount of a mild acid, such as acetic acid, can protonate a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. This is often incorporated by using acetic acid as the solvent.

  • Cause B: Competing Side Reactions

    • The Chemistry: The 2-hydrazinylpyridin-4-amine has multiple nucleophilic sites. While the hydrazine moiety is the most reactive nucleophile for this transformation, the 4-amino group could potentially engage in side reactions, or the hydrazine could react in an undesired manner.

    • Solution:

      • Control pH: Avoid strongly basic or acidic conditions. Strong bases can deprotonate the starting materials and lead to complex side reactions. Strong acids may protonate the 4-amino group, reducing its nucleophilicity but potentially leading to other issues. A mild acid catalyst is typically sufficient.

      • Ensure Reagent Purity: Impurities in the 1,3-dicarbonyl equivalent can lead to the formation of other pyrazole derivatives, complicating purification and lowering the yield of the desired product.

  • Cause C: Poor Reagent Quality or Stability

    • The Chemistry: Hydrazine derivatives can be susceptible to oxidation. The 1,3-dicarbonyl partner, especially if it's an enol ether like ethyl 2-(ethoxymethylene)-3-oxobutanoate, can hydrolyze if exposed to moisture.

    • Solution:

      • Use Fresh Reagents: Use freshly opened or purified reagents. 2-hydrazinylpyridin-4-amine should be stored under an inert atmosphere and protected from light.

      • Use Anhydrous Conditions: While not always strictly necessary, using dry solvents (e.g., anhydrous ethanol) and running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent hydrolysis of the dicarbonyl partner and oxidation of the hydrazine, leading to more consistent results.

Summary Table: Recommended Starting Conditions
ParameterRecommended ConditionRationale
Solvent Ethanol or Acetic AcidGood solubility for reactants; allows for heating to reflux.
Catalyst Glacial Acetic Acid (catalytic or as solvent)Accelerates condensation by activating the carbonyl group.
Temperature 60 °C to RefluxProvides energy to overcome activation barriers. Monitor for degradation.
Atmosphere Nitrogen or ArgonPrevents oxidation of hydrazine and hydrolysis of the dicarbonyl.
Monitoring TLC (e.g., 50% Ethyl Acetate/Hexane) or LC-MSTo track consumption of starting materials and formation of product.

Question 2: I've managed to get a good conversion, but the purification is very difficult. The crude product is an oil or contains many impurities. How can I effectively isolate my product?

Answer:

Purification challenges with aminopyridine-containing compounds are common due to their basicity and polarity. A multi-step approach to purification is often best.

  • Step 1: Aqueous Workup

    • The Goal: To remove acidic catalysts (like acetic acid) and water-soluble impurities.

    • Protocol: After cooling the reaction mixture, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid, followed by a brine wash to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Step 2: Column Chromatography

    • The Goal: To separate the target molecule from unreacted starting materials and non-polar/polar byproducts.

    • Protocol: Flash column chromatography on silica gel is the most effective method.[4][5]

      • Solvent System (Eluent): Start with a less polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane is often effective.[5]

      • Pro-Tip: To prevent the basic amino-pyrazole from streaking on the acidic silica gel, you can pre-treat the silica with triethylamine or add ~0.5-1% triethylamine to your eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

  • Step 3: Crystallization

    • The Goal: To achieve high purity and obtain a solid, easy-to-handle product.

    • Protocol: Once you have a reasonably pure product from chromatography (as confirmed by TLC or LC-MS), attempt crystallization.

      • Solvent Selection: Try dissolving the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then either cool it slowly or add a co-solvent in which it is insoluble (an "anti-solvent," e.g., hexanes or diethyl ether) dropwise until turbidity persists. Allow it to stand and crystallize.

TroubleshootingFlowchart Start Low Yield or Impure Product Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Incomplete_Rxn Incomplete Reaction? Check_Conversion->Incomplete_Rxn Yes Purification_Issue Purification Difficulty? Check_Conversion->Purification_Issue No, good conversion Optimize Optimize Conditions: - Increase Temp/Time - Add Acid Catalyst Incomplete_Rxn->Optimize Workup Refine Workup: - Aqueous Wash (NaHCO3) - Brine Wash Purification_Issue->Workup Chromatography Optimize Chromatography: - Gradient Elution - Add Et3N to Eluent Workup->Chromatography Crystallize Attempt Crystallization: - Screen Solvents Chromatography->Crystallize

Caption: Troubleshooting flowchart for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for this synthesis?

A: The reaction follows the Knorr pyrazole synthesis pathway. It begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl equivalent, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group, which, after dehydration, results in the formation of the stable, aromatic pyrazole ring.

Q: Can I use a different 1,3-dicarbonyl compound?

A: Yes, but it will change the substituent at the 4-position. The ethyl 2-formyl-3-oxopropanoate or its enol ether equivalent is specifically required to install the ethyl carboxylate group at the C4 position of the pyrazole.[4] Using a different precursor, like a 1,3-diketone, would result in a different substitution pattern.[6]

Q: Are there any specific safety concerns with this reaction?

A: Yes. Hydrazine derivatives should be handled with care as they are toxic and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: My final product shows two spots on TLC that look like isomers. What could be the cause?

A: This is likely due to regioisomers. While the reaction with an asymmetrical dicarbonyl equivalent is designed to be regioselective, a small amount of the other isomer (Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate) can sometimes form. This can happen if the reactivity of the two carbonyl groups is not sufficiently differentiated or if impurities in the starting material lead to alternative reaction pathways. Careful optimization of reaction conditions (temperature, catalyst) and meticulous chromatography are key to isolating the desired regioisomer.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for your specific setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinylpyridin-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or glacial acetic acid) to the flask to create a solution or suspension (approx. 0.1-0.2 M concentration).

  • Reagent Addition: While stirring, add the ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) dropwise to the mixture at room temperature. Note: A slight excess of the dicarbonyl component can help drive the reaction to completion.

  • Heating: Heat the reaction mixture to 80 °C (or reflux) and maintain stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting hydrazine is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate (10 volumes). Wash the organic layer with saturated aqueous NaHCO₃ (2x 5 volumes) and then with brine (1x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 20% to 100% ethyl acetate in hexanes, or 0% to 10% methanol in dichloromethane) to afford the pure Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Institutes of Health. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Institutes of Health. Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed. Retrieved from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Retrieved from [Link]

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (2016). ResearchGate. Retrieved from [Link]

  • synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (2018). SlideShare. Retrieved from [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2013). ACS Publications. Retrieved from [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). ARKIVOC. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. Retrieved from [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (2007). National Institutes of Health. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2020). ResearchGate. Retrieved from [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2015). ResearchGate. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. (2017). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate via column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally related compounds. Our focus is on explaining the chemical principles behind the purification strategy and providing robust, field-tested troubleshooting advice.

Understanding the Molecule: Key Structural Features and Purification Challenges

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 671191-99-4) is a heterocyclic compound whose structure presents specific challenges for silica gel chromatography.[1] An effective purification strategy requires a clear understanding of its constituent functional groups:

  • 4-Aminopyridine Moiety: This is the most critical feature influencing chromatographic behavior. The pyridine ring nitrogen is basic, and the exocyclic amino group adds to the molecule's polarity and basicity. These basic centers can engage in strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Pyrazole Ring: A five-membered aromatic heterocycle that contributes to the compound's overall polarity.

  • Ethyl Carboxylate Group: An ester functional group that provides moderate polarity.

The primary challenge is the strong interaction between the basic aminopyridine moiety and the acidic stationary phase, which can lead to several common issues:

  • Irreversible Adsorption: The compound binds so strongly it fails to elute from the column.

  • Significant Peak Tailing: Slow dissociation from the active sites on the silica gel causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks and poor separation from impurities.[2][3]

  • On-Column Degradation: The acidic nature of silica gel can potentially catalyze the degradation of sensitive molecules.[4]

Recommended Purification Protocol

This protocol is designed to mitigate the challenges associated with purifying this basic compound on silica gel. The core principle is to suppress the unwanted interactions between the analyte and the stationary phase.

Stationary and Mobile Phase Selection
  • Stationary Phase: Standard silica gel, 60 Å pore size, 40-63 µm particle size.

  • Mobile Phase (Eluent): A gradient system is recommended. The key to success is the addition of a basic modifier to the eluent system to neutralize the acidic silanol groups.

    • Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-1% (v/v) in the mobile phase.

    • Solvent System A (Moderate Polarity): Heptane/Ethyl Acetate with 0.5% TEA.

    • Solvent System B (Higher Polarity): Dichloromethane (DCM)/Methanol (MeOH) with 0.5% TEA.

Rationale: TEA is a volatile base that competes with the aminopyridine group for binding to the acidic sites on the silica, thereby allowing the target compound to travel through the column more symmetrically and efficiently.[2]

Step-by-Step Experimental Workflow
  • TLC Analysis (Method Development):

    • Before running the column, determine the optimal solvent system using TLC.

    • Prepare several developing chambers with different ratios of your chosen solvent system (e.g., 7:3 Heptane:EtOAc, 1:1 Heptane:EtOAc) and ensure each contains 0.5-1% TEA.

    • Spot your crude reaction mixture on the TLC plate.

    • The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.3 for the target compound. This Rƒ value typically translates well to column separation.

  • Sample Loading (Dry Loading Recommended):

    • Due to the polarity of the compound, dry loading is highly recommended to ensure a narrow application band and improve separation efficiency.[5]

    • Procedure: a. Dissolve your crude product in a suitable solvent (e.g., DCM or Methanol). b. Add a small amount of silica gel (approximately 10-20 times the mass of your crude product) to the solution.[5] c. Gently remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

  • Column Packing and Elution:

    • Pack the column with silica gel using your initial, low-polarity eluent (e.g., 9:1 Heptane:EtOAc + 0.5% TEA).

    • After loading the sample, add a thin layer of sand to protect the surface.[5]

    • Begin elution with the starting solvent system, applying gentle positive pressure.

    • Gradually increase the polarity of the mobile phase according to the separation needs identified during TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent (and the volatile TEA) under reduced pressure.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Purification TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3 with TEA) DryLoad 2. Sample Preparation (Dry Load onto Silica) TLC->DryLoad Optimal solvent system identified Pack 3. Pack Column DryLoad->Pack Load 4. Load Sample Pack->Load Elute 5. Gradient Elution (with TEA) Load->Elute Collect 6. Collect & Monitor Fractions (via TLC) Elute->Collect Combine 7. Combine Pure Fractions Collect->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product G Start Problem Observed NoElution Compound Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing Degradation Suspected Degradation Start->Degradation PoorSep Poor Separation Start->PoorSep AddTEA Add/Increase TEA (0.5-1%) NoElution->AddTEA Tailing->AddTEA SwitchAlumina Switch to Neutral Alumina Tailing->SwitchAlumina StabilityTest Perform TLC Stability Test Degradation->StabilityTest DryLoad Use Dry Loading PoorSep->DryLoad ShallowGrad Use Shallower Gradient PoorSep->ShallowGrad StabilityTest->SwitchAlumina If unstable

Caption: Decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

  • What is the role of Triethylamine (TEA) and why is it so important? TEA is a competitive base that binds to the acidic silanol (Si-OH) groups on the silica surface. This binding action effectively masks the active sites, preventing your basic aminopyridine compound from interacting too strongly. The result is faster elution, significantly improved peak shape (less tailing), and higher recovery.

  • Can I use another base, like pyridine or ammonia? While other bases can be used, TEA is standard because it is effective and volatile, making it easy to remove from the final product during solvent evaporation. A 10% solution of ammonium hydroxide in methanol can also be effective, added as a small percentage to the mobile phase. [2]

  • Is reversed-phase chromatography an option? Yes. For highly polar compounds that are difficult to purify on normal-phase silica, reversed-phase (RP) chromatography is an excellent alternative. [2]In RP, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile). Your polar compound would have weaker interactions with the stationary phase and elute more readily.

  • How much material can I purify at once? The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (large ΔRƒ between components), you can load up to 5% of the silica mass (5 g crude on 100 g silica). For difficult separations, this should be reduced to 1% or less (1 g crude on 100 g silica).

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice.
Alternative Phase Neutral AluminaFor acid-sensitive compounds or severe tailing issues. [2]
Mobile Phase A Heptane/Ethyl AcetateGood starting point for moderately polar compounds.
Mobile Phase B DCM/MethanolFor more polar compounds and impurities.
Essential Additive Triethylamine (TEA), 0.5-1% v/vNeutralizes acidic silica surface, prevents tailing. [2]
Target Rƒ (TLC) 0.2 - 0.3Provides the best balance for separation on a column.
Loading Method Dry LoadingEnsures a narrow starting band, leading to better resolution. [5]

References

  • BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • Parchem. (n.d.). Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

Sources

Technical Support Center: Navigating Side Reactions in N-Aryl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-aryl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during their synthetic endeavors. N-aryl pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges leading to impure products and reduced yields. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Part 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of N-aryl pyrazoles is predominantly achieved through two main strategies: cyclocondensation reactions and transition metal-catalyzed cross-coupling reactions. Each approach presents a unique set of potential side reactions.

Section 1.1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Arylhydrazines (Knorr Pyrazole Synthesis)

This classical method is one of the most common routes to pyrazoles. However, the use of unsymmetrical starting materials can lead to significant challenges.[1][2][3][4]

Question 1: My NMR spectrum shows two distinct sets of peaks for my N-aryl pyrazole, suggesting the presence of two isomers. What is happening and how can I control the regioselectivity?

Answer: You are likely observing the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with an arylhydrazine, the initial condensation can occur at either of the two carbonyl groups, leading to two different pyrazole products.[1][3][4] The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound and the reaction conditions.

Underlying Cause: The reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of the arylhydrazine can occur at the more electrophilic carbonyl carbon. The subsequent cyclization is an intramolecular condensation.

Troubleshooting and Optimization:

  • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to favor the formation of a single regioisomer in some cases.[4][5]

  • pH Control: The pH of the reaction medium can affect the rate of the initial condensation and the subsequent cyclization. Acid catalysis is often employed, and careful optimization of the acid catalyst and its concentration can steer the reaction towards the desired isomer.

  • Temperature: Reaction temperature can play a role in regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and then gradually increase it if necessary.

ParameterRecommendationRationale
Solvent Aprotic dipolar (e.g., DMAc, DMSO)Can enhance regioselectivity compared to protic solvents like ethanol.[4][5]
Catalyst Acid catalysis (e.g., acetic acid, HCl)Optimizing the acid catalyst can influence the initial condensation step.
Temperature Start at room temperatureLower temperatures can sometimes improve selectivity.

Workflow for Optimizing Regioselectivity:

start Regioisomer Formation Observed solvent Screen Solvents (e.g., Ethanol vs. DMAc) start->solvent ph Optimize pH/Acid Catalyst solvent->ph temp Vary Reaction Temperature ph->temp analysis Analyze Isomer Ratio (NMR, LC-MS) temp->analysis end Optimized Conditions for Desired Regioisomer analysis->end

Caption: Workflow for optimizing regioselectivity in Knorr pyrazole synthesis.

Question 2: My reaction mixture is a deep yellow or red color, and I'm having trouble purifying my product. What are these colored impurities?

Answer: The colored impurities are often the result of side reactions involving the arylhydrazine starting material.[1] Arylhydrazines can be sensitive to air and light, leading to oxidation and the formation of highly colored byproducts.

Troubleshooting and Prevention:

  • Purity of Arylhydrazine: Use freshly purified or high-purity arylhydrazine. If the starting material has been stored for a long time, consider recrystallization or distillation before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil.

Section 1.2: Transition Metal-Catalyzed N-Arylation (Buchwald-Hartwig and Ullmann Reactions)

Modern cross-coupling methods like the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for forming C-N bonds. However, they are not without their own set of common side reactions.[6][7]

Question 3: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my aryl halide starting material. How can I suppress this?

Answer: The formation of biaryl compounds through homocoupling of the aryl halide is a common side reaction in both palladium- and copper-catalyzed N-arylation reactions.[8][9][10][11] This occurs when two molecules of the aryl halide react with each other instead of with the pyrazole.

Underlying Cause (Palladium-Catalyzed): In the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) catalyst forms an Ar-Pd(II)-X intermediate. Under certain conditions, two of these intermediates can undergo a process that leads to the formation of a biaryl (Ar-Ar) and the regeneration of the Pd(0) catalyst.

Troubleshooting and Optimization:

  • Ligand Choice: The choice of phosphine ligand in Buchwald-Hartwig reactions is crucial. Bulky, electron-rich ligands generally favor the desired C-N coupling over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired N-arylation.

  • Base: The choice and stoichiometry of the base can influence the extent of homocoupling. Weaker bases may sometimes be beneficial.

  • Catalyst Precursor: Using a well-defined palladium precatalyst can sometimes lead to cleaner reactions with less homocoupling.

ParameterRecommendation to Reduce Homocoupling
Ligand (Pd-catalyzed) Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines).
Temperature Screen lower reaction temperatures (e.g., 80 °C instead of 110 °C).
Base Experiment with different bases (e.g., K₃PO₄ vs. Cs₂CO₃).

Question 4: My mass spectrometry results show a peak corresponding to the hydrodehalogenation of my aryl halide starting material. What causes this and how can I avoid it?

Answer: Hydrodehalogenation is a side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom. This is a known side reaction in Buchwald-Hartwig amination.[6]

Underlying Cause: This side reaction can occur through a β-hydride elimination from the palladium-amide intermediate, which then leads to the formation of the dehalogenated arene and an imine byproduct.[6]

Troubleshooting and Optimization:

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Some ligands are specifically designed to promote the desired C-N bond formation.

  • Solvent: The solvent can play a role. Protic solvents or the presence of water can sometimes exacerbate this side reaction. Ensure anhydrous conditions if possible.

  • Base: The nature of the base can also be a factor.

Question 5: I am trying to arylate an unsymmetrical pyrazole and I am getting a mixture of N1 and N2-arylated products. How can I control the regioselectivity?

Answer: The selective N-arylation of unsymmetrical pyrazoles is a significant challenge.[12][13] The outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions.

Troubleshooting and Optimization:

  • Steric Hindrance: A bulky substituent at the C3 or C5 position of the pyrazole ring will generally direct the incoming aryl group to the less sterically hindered nitrogen (N1).

  • Ligand Control (Cu-catalyzed): In copper-catalyzed reactions, the choice of ligand can be used to tune the regioselectivity. For instance, certain ligands can favor the formation of one regioisomer over the other.[12][13]

  • Protecting Groups: A protecting group can be installed on one of the nitrogen atoms to direct the arylation to the other nitrogen. The protecting group can then be removed in a subsequent step.

  • Solvent and Base: The solvent and base combination can have a profound effect on the N1/N2 ratio. For example, using K₂CO₃ in DMSO has been reported to be effective for regioselective N1-arylation.[14]

Decision Tree for Regioselective N-Arylation:

start Mixture of N1 and N2 Arylated Products sterics Is there a significant steric difference between C3 and C5 substituents? start->sterics yes_sterics Exploit sterics for selectivity. sterics->yes_sterics Yes no_sterics Screen reaction conditions. sterics->no_sterics No ligand Vary ligand (especially for Cu-catalyzed reactions). no_sterics->ligand protecting_group Consider a protecting group strategy. no_sterics->protecting_group solvent_base Optimize solvent and base combination (e.g., K2CO3/DMSO). ligand->solvent_base analysis Analyze N1/N2 ratio. solvent_base->analysis analysis->ligand Re-optimize

Caption: Decision tree for troubleshooting regioselectivity in pyrazole N-arylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify the byproducts in my reaction mixture?

A1: A combination of chromatographic and spectroscopic techniques is essential. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for distinguishing between isomers. Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying the molecular weights of the byproducts.[1]

Q2: Can I synthesize N-aryl pyrazoles directly from primary aromatic amines without first forming the arylhydrazine?

A2: Yes, methods have been developed for the direct synthesis of N-aryl pyrazoles from primary aromatic amines and a 1,3-dicarbonyl compound, often using an electrophilic amination reagent.[15][16][17] This approach can be advantageous as it avoids the need to handle potentially unstable or hazardous arylhydrazines.

Q3: My Buchwald-Hartwig reaction is not working with an aryl chloride. What should I do?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination. To improve the reactivity, you may need to use a more electron-rich and sterically hindered phosphine ligand, a stronger base, and potentially higher reaction temperatures. Some palladium precatalysts are specifically designed for the activation of aryl chlorides.

Q4: Are there any general tips for improving the yield and purity of my N-aryl pyrazole synthesis?

A4:

  • Starting Material Purity: Always use high-purity starting materials. Impurities can lead to unwanted side reactions and complicate purification.[5]

  • Anhydrous and Inert Conditions: For transition metal-catalyzed reactions, ensure that your solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere to prevent catalyst deactivation and side reactions.

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., solvent, base, ligand, temperature) to systematically determine the optimal conditions for your specific substrate.

  • Purification: Column chromatography is often necessary to separate the desired product from byproducts and unreacted starting materials. Careful selection of the mobile phase is key to achieving good separation.

References

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.
  • Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Daugulis, O., & Zaitsev, V. G. (2005). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions.
  • Wang, L., & Li, P. (2007). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry.
  • Fadila, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed.
  • SROGL, J. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation.
  • Kumar, S., & Kumar, V. (2016). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications.
  • Semba, K., & Nakao, Y. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics.
  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
  • Fadila, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • El-Malah, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Glica, K., & Dembinski, R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • Guillon, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES.
  • Glica, K., & Dembinski, R. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Henegar, K. E., et al. (2014). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.
  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of pyrazoles. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during pyrazole synthesis.

Q1: My pyrazole synthesis is suffering from consistently low yields. What are the primary factors to investigate?

Low yield is a frequent issue that can often be traced back to a few key areas. A systematic approach is crucial for diagnosis.[1]

  • Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of starting materials.[2] If the reaction stalls, consider increasing the temperature; many condensation reactions require heating or reflux to proceed efficiently.[2] Microwave-assisted synthesis can also be a powerful tool to shorten reaction times and improve yields.[2]

  • Suboptimal Reagent Stoichiometry: The ratio of your hydrazine to the dicarbonyl compound is critical. While a 1:1 ratio is theoretically sufficient, degradation of the hydrazine or competing side reactions can necessitate an adjustment.

    • Troubleshooting: When the dicarbonyl is the limiting reagent, using a slight excess of the hydrazine (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[1] However, a large excess can complicate purification.

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can introduce competing side reactions that consume reagents and generate difficult-to-remove byproducts.[3]

    • Troubleshooting: Always use high-purity starting materials. If you suspect contamination, purify the reagents before use (e.g., distillation of the dicarbonyl, recrystallization of the hydrazine salt). Sourcing reagents from reputable suppliers with stringent quality control is essential for reproducibility.[3]

  • Inappropriate Catalyst or pH: The classic Knorr pyrazole synthesis is an acid-catalyzed reaction.[4][5] The pH of the reaction medium directly impacts the rate-determining steps, including imine formation and cyclization.[6]

    • Troubleshooting: For the Knorr synthesis, a catalytic amount of a weak acid like acetic acid is often optimal.[7] If the medium is too acidic (pH < 3), you may favor the formation of furan byproducts, especially in Paal-Knorr type syntheses.[8][9] Conversely, if the medium is not acidic enough, the carbonyl activation and subsequent cyclization steps will be slow.[6]

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[10][11] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.[12]

  • Understanding the Cause: The outcome is governed by a combination of steric and electronic factors.[12]

    • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first. For example, in a β-ketoester, the ketone carbonyl is more reactive than the ester carbonyl.[7][13]

    • Steric Hindrance: The nitrogen atom of the hydrazine will preferentially attack the less sterically hindered carbonyl group.

    • Hydrazine Substitution: In a substituted hydrazine (e.g., phenylhydrazine), the more nucleophilic nitrogen atom (typically the unsubstituted -NH2) initiates the attack.[13]

  • Strategies for Control:

    • Solvent Choice: The choice of solvent can significantly influence regioselectivity. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or NMP can provide better regioselectivity than commonly used protic solvents like ethanol.[3][11]

    • pH Control: The pH of the reaction can influence which intermediate is favored. Fine-tuning the acidity can sometimes favor one regioisomer over the other.[6]

    • Strategic Choice of Precursors: In some cases, it may be more effective to use alternative synthetic routes that offer inherent regiocontrol, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes.[14][15]

Q3: What is the purpose of the acid catalyst in the Knorr synthesis, and are there alternatives?

In the Knorr pyrazole synthesis, the acid catalyst plays a crucial role in activating the carbonyl groups.[4][5]

  • Mechanism of Action: The mechanism involves the protonation of a carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic nitrogen atom of the hydrazine.[6][16] The catalyst is regenerated at the end of the reaction cycle.[5]

  • Common Catalysts:

    • Protic Acids: Glacial acetic acid is a common and effective catalyst. Mineral acids can also be used but require careful control to avoid unwanted side reactions.[2][7]

  • Alternative Catalysts:

    • Lewis Acids: Lewis acids like lithium perchlorate have been shown to be effective catalysts for this transformation.[10]

    • Heterogeneous Catalysts: For a more environmentally friendly approach, solid catalysts like nano-ZnO have been used successfully. These offer advantages such as high efficiency, easy work-up, and catalyst recyclability.[10][11]

Section 2: Troubleshooting Guide: Specific Issues

This section provides a deeper dive into specific experimental problems and offers structured solutions.

Issue 1: The reaction produces significant byproducts or a dark, tarry mixture.

The formation of byproducts or polymeric tar is a clear sign of suboptimal reaction conditions or reagent instability.

  • Potential Cause: Side Reactions

    • Diagnosis: Unwanted side reactions can arise from impurities or the inherent reactivity of the substrates under the chosen conditions.[2] For instance, self-condensation of the dicarbonyl compound can occur.

    • Solution: Lower the reaction temperature. While heat can increase the rate of the desired reaction, it can also accelerate decomposition and side reactions. Monitor the reaction closely by TLC and aim to stop it as soon as the limiting reagent is consumed.[17]

  • Potential Cause: Hydrazine Instability

    • Diagnosis: Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of certain impurities. Decomposition can lead to the formation of colored byproducts.[17]

    • Solution: Use fresh, high-purity hydrazine or a stable salt form (e.g., hydrazine sulfate or hydrochloride). If possible, run the reaction at a lower temperature to minimize decomposition.[17][18]

  • Potential Cause: Air Oxidation

    • Diagnosis: Some reaction intermediates or the final pyrazole products can be sensitive to air oxidation, which can lead to coloration and the formation of impurities.[17]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This is particularly important for reactions involving sensitive functional groups.

Here is a logical workflow to diagnose and resolve low-yield issues in your synthesis.

G start Low Yield Observed check_completion 1. Check Reaction Completion (TLC / LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_time_temp Increase Time / Temperature Consider Microwave incomplete->optimize_time_temp check_catalyst Verify Catalyst (Type & Loading) incomplete->check_catalyst check_purity 2. Analyze Starting Materials (NMR / Purity Data) complete->check_purity optimize_time_temp->check_completion check_catalyst->check_completion impure Impurities Detected check_purity->impure No pure Materials Pure check_purity->pure Yes purify_reagents Purify Reagents (Distill / Recrystallize) impure->purify_reagents check_byproducts 3. Analyze Crude Product (NMR / LC-MS) pure->check_byproducts purify_reagents->start Restart Rxn byproducts_found Byproducts / Isomers Present check_byproducts->byproducts_found Yes no_byproducts Clean Conversion check_byproducts->no_byproducts No adjust_conditions Adjust Conditions: - Solvent - Temperature - pH / Catalyst byproducts_found->adjust_conditions purification_issue Investigate Purification Loss no_byproducts->purification_issue adjust_conditions->start Restart Rxn G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration compound1 1,3-Dicarbonyl intermediate1 Hydrazone/ Enamine Intermediate compound1->intermediate1 + H⁺ - H₂O compound2 Hydrazine compound2->intermediate1 + H⁺ - H₂O intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Attack on 2nd C=O product Pyrazole intermediate2->product - H₂O Aromatization

Sources

Technical Support Center: Purification of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 671191-99-4). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering purity challenges with this specific molecule. Our guidance is grounded in established chemical principles to ensure you can confidently achieve the desired purity for your downstream applications.

Compound Profile: Understanding the Chemistry

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring three key structural motifs: an ethyl ester, a pyrazole ring, and an aminopyridine ring. Understanding the chemical nature of these groups is critical for designing an effective purification strategy.

  • Aminopyridine Moiety : This group imparts a significant basic character to the molecule. The pyridine ring nitrogen and the exocyclic amino group are both susceptible to protonation in acidic conditions. This basicity is the most important handle for purification via acid-base extraction. However, amino groups can also be prone to oxidation, often leading to colored impurities.[1]

  • Ethyl Ester Group : This group is relatively non-polar and generally stable. However, it can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures. This potential degradation product is a common impurity.

  • Pyrazole Ring : The pyrazole ring is an aromatic heterocycle. While one nitrogen is part of the aromatic system, the other can act as a weak base.

This combination of a strongly basic "head" (aminopyridine) and a more lipophilic "tail" (ethyl pyrazole-carboxylate) provides multiple avenues for selective purification.

Frequently Asked Questions (FAQs) & Impurity Identification

This section addresses common initial questions regarding the assessment of product purity.

Q1: My isolated product isn't a clean white solid. What does the color indicate?

A1: A yellow, brown, or reddish tint in your product often indicates the presence of colored impurities arising from oxidation or side reactions involving the hydrazine or aminopyridine starting materials.[2] Aromatic amines, in particular, are susceptible to air oxidation over time.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for an initial purity assessment.[2] By spotting your crude material on a silica plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), you can visualize the number of components. A single spot suggests high purity, while multiple spots indicate the presence of impurities.

Q3: What are the most common impurities I should expect?

A3: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[3]

  • Organic Impurities:

    • Unreacted Starting Materials: Residual 2-hydrazinyl-4-aminopyridine or the β-ketoester precursor.

    • Regioisomers: Synthesis with unsymmetrical precursors can lead to the formation of isomeric pyrazole products, which can be difficult to separate.[2]

    • Degradation Products: Hydrolysis of the ethyl ester to the carboxylic acid is a common degradation pathway.

  • Inorganic Impurities: Salts from the reaction workup (e.g., NaCl, Na₂SO₄) or residual catalysts.

  • Residual Solvents: Volatile organic compounds from the reaction or purification steps (e.g., ethanol, DMF, ethyl acetate).[4]

Q4: Which analytical techniques provide the most definitive information on purity and impurity structure?

A4: For a comprehensive analysis, a combination of techniques is recommended:[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity and separating trace impurities with high resolution.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing you to determine the molecular weights of impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying the specific structures of any major impurities present.[2][6]

Technique Information Provided Primary Use Case
TLC Number of components, relative polarity.Quick purity check, reaction monitoring, solvent system development.
HPLC High-resolution separation, quantitative purity (e.g., 99.5%).Final purity assessment for quality control.[4]
LC-MS Separation plus molecular weight of each component.Identifying unknown impurities.[4]
NMR Detailed structural information.Structure confirmation, identifying isomers and starting materials.[6]
GC-MS Identification of volatile components.Detecting residual solvents.[4]

Troubleshooting and Purification Guides

This section provides solutions to specific purification challenges you may encounter.

Issue 1: Poor separation of spots on TLC / Complex mixture of by-products.

Cause: The crude product contains multiple impurities with polarities similar to the desired compound, making simple recrystallization ineffective.

Solution: Flash Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7][8]

Q: My compound streaks on the silica TLC plate. Will column chromatography work?

A: Yes, but streaking indicates a strong, undesirable interaction between your basic compound and the acidic silica gel.[9] To achieve sharp bands and good separation on a column, you must neutralize the acidic sites on the silica.

  • Expert Tip: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia solution, to your eluent (mobile phase).[9][10] This will deactivate the acidic sites on the silica gel, preventing streaking and improving the separation.

Q: How do I choose the right solvent system (eluent)?

A: The ideal solvent system is determined using TLC.[7]

  • Test various mixtures of a non-polar solvent (e.g., hexanes, ethyl acetate) and a polar solvent (e.g., ethyl acetate, methanol).

  • The goal is to find a system where the desired compound has an Rf (retention factor) value of approximately 0.2-0.4 . This ensures the compound moves down the column at a reasonable rate, allowing for separation from impurities.

  • If impurities are very close to your product spot, a gradient elution (gradually increasing the solvent polarity during the run) may be necessary for effective separation.[10]

G A Develop Solvent System via TLC B Prepare Column (Slurry Pack with Eluent) A->B C Load Sample (Dry or Wet Loading) B->C D Elute with Solvent System (+ 0.5% Triethylamine) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G Identify pure fractions H Pure Product G->H

Caption: Workflow for Flash Column Chromatography.

Issue 2: The purified solid has a persistent yellow or brown color.

Cause: Trace amounts of highly colored oxidation products or polymeric by-products are present. These are often difficult to remove by chromatography alone.

Solution: Recrystallization with Activated Charcoal

Recrystallization is an excellent final polishing step to obtain a highly pure, crystalline solid. The principle is to dissolve the crude material in a minimum amount of a hot solvent in which it has low solubility at room temperature. As the solution cools slowly, the pure compound crystallizes out, leaving impurities behind in the solvent.[9]

Q: How do I select the best solvent for recrystallization?

A: An ideal recrystallization solvent should:

  • Completely dissolve your compound when hot.

  • Poorly dissolve your compound when cold.

  • Be chemically inert to your compound.

  • Be easily removable (have a relatively low boiling point).

Common solvent systems for compounds like this include ethyl acetate/hexanes, ethanol/water, or isopropanol.[11] You must perform a solvent screen with small amounts of your material to find the optimal choice.

Q: How does activated charcoal help remove color?

A: Activated charcoal has a very high surface area and can adsorb large, flat, aromatic colored impurity molecules.

  • Protocol Insight: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot, dissolved solution.[11] Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Using too much charcoal can lead to loss of your desired product.[11]

Issue 3: My product contains non-basic impurities (e.g., unreacted ketoester).

Cause: The reaction did not go to completion, or side-reactions produced neutral or acidic by-products.

Solution: Acid-Base Extraction

This powerful liquid-liquid extraction technique leverages the basicity of the aminopyridine group to achieve a highly selective separation.[12] The process involves protonating your basic compound to make it water-soluble, separating it from water-insoluble impurities, and then deprotonating it to recover the pure product.[13]

Q: What is the step-by-step process for an acid-base extraction?

A:

  • Dissolve: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash (Extraction): Transfer the solution to a separatory funnel and wash it with an aqueous acid (e.g., 1 M HCl). The basic aminopyridine will be protonated, forming a salt that dissolves in the aqueous layer. Neutral or acidic impurities will remain in the organic layer. Repeat this wash 2-3 times.[12]

  • Separate Layers: Combine the acidic aqueous layers. The organic layer containing impurities can be discarded.

  • Basify (Precipitation): Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 9). Your deprotonated product should precipitate out as a solid.

  • Isolate: Collect the pure solid product by vacuum filtration, wash with cold water, and dry thoroughly.

G A Crude Product in Organic Solvent (DCM) Product (Basic) Impurity (Neutral) B Add 1M HCl (aq) Shake & Separate A->B C Aqueous Layer Product-H⁺Cl⁻ (Water Soluble) B->C Product Extracts D Organic Layer Impurity (Neutral) B->D Impurities Remain E Add 1M NaOH (aq) Neutralize C->E F Pure Product Precipitates E->F

Caption: Mechanism of Purification by Acid-Base Extraction.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent Selection: Using TLC, identify an eluent system (e.g., 95:5 ethyl acetate/hexanes + 0.5% triethylamine) that provides an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (hexanes). Pour it into the column and allow it to pack under gentle pressure. Add a thin layer of sand on top. Equilibrate the column by running 2-3 column volumes of the full eluent system.[9]

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and apply pressure (flash chromatography). Begin collecting fractions immediately.[7]

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the elution of your compound.

  • Isolation: Combine the fractions that contain only the pure product spot. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Charcoal Treatment (if needed): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 1 gram) in an organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add 1 M HCl (30 mL) to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1 minute. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with two more 30 mL portions of 1 M HCl, combining all aqueous extracts.

  • Neutralization: Place the combined aqueous extracts in an ice bath and stir. Slowly add 1 M NaOH solution dropwise until the solution is strongly basic (check with pH paper). A precipitate of your pure product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with several portions of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven.

References
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). BenchChem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc..
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Purification of 2-Amino-4-fluoropyridine by Recrystallization - Benchchem. (n.d.). BenchChem.
  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Ethyl 1H-pyrazole-4-carboxylate. (n.d.). Chem-Impex.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. (n.d.). SGT Life Sciences.
  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. (n.d.). i-manager's Journal on Material Science.
  • ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97. (n.d.). Sigma-Aldrich.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health.
  • Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Ethyl pyrazole-4-carboxylate synthesis. (n.d.). ChemicalBook.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. (2010). YouTube. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
  • Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. (2023). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025). ResearchGate.
  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation.
  • (PDF) Separation and Purification of Amino Acids. (n.d.). ResearchGate.
  • Ethyl 3-aminopyrazole-4-carboxylate 98. (n.d.). Sigma-Aldrich.
  • Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, min 97%, 50 mg. (n.d.). Fisher Scientific.

Sources

Preventing degradation of aminopyridine compounds during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminopyridine Compound Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling aminopyridine compounds. Aminopyridines are invaluable building blocks in medicinal chemistry and materials science, but their inherent reactivity can lead to frustrating side reactions and degradation, compromising yield and purity.[1] This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the integrity of your reactions and the success of your projects.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding aminopyridine stability.

Q1: My aminopyridine-containing reaction is turning dark brown/black. What is happening?

A: A dark coloration is a classic indicator of oxidative degradation. The exocyclic amino group makes the pyridine ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light, transition metal catalysts, or heat, leading to the formation of colored, often polymeric, impurities. The amino group itself can be oxidized to nitroso or nitro species, or N-oxides, which can further react.[2]

Q2: I'm seeing multiple unexpected spots on my TLC/LC-MS after a cross-coupling reaction. Why?

A: Aminopyridines can be challenging substrates in transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[3][4] Several issues can arise:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the metal center (e.g., Palladium), acting as a ligand and inhibiting catalytic turnover.[3][5]

  • Side Reactions: The amino group can compete with other nucleophiles in the reaction or undergo undesired side reactions.

  • Homocoupling: The electron-rich nature of aminopyridines can sometimes promote homocoupling of your starting material.

Q3: Are all aminopyridine isomers (2-, 3-, and 4-amino) equally unstable?

A: No, their stability and reactivity differ. 2- and 4-aminopyridines are generally more susceptible to oxidation and side reactions than 3-aminopyridine. This is due to the direct resonance contribution of the amino group's lone pair with the ring nitrogen, which significantly increases the electron density at the ring nitrogen and certain carbon atoms. This enhanced nucleophilicity makes them more prone to oxidation and electrophilic attack.[6]

Q4: Can I perform reactions with aminopyridines without protecting the amino group?

A: It is possible for certain reactions, particularly if the conditions are mild and the reaction is fast. For instance, some Suzuki cross-coupling reactions can proceed without protection, especially with robust catalysts.[7] However, for many transformations, especially those involving strong bases, electrophiles, or oxidizing agents, protecting the amino group is crucial for achieving a clean reaction and good yield.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: Oxidation During Workup or Purification

Problem: You've successfully completed a reaction, but the product degrades upon exposure to air during aqueous workup or column chromatography.

Root Cause Analysis: The primary cause is exposure to atmospheric oxygen, which is often exacerbated by residual metal catalysts from the reaction that can facilitate aerobic oxidation. Silica gel used in chromatography can also be slightly acidic, which may catalyze degradation pathways for sensitive compounds.

Solutions & Protocols:

  • Inert Atmosphere Handling:

    • Protocol: During workup, sparge all aqueous solutions (water, brine, bicarbonate solutions) with nitrogen or argon for 15-20 minutes before use. Conduct extractions and solvent removal under a positive pressure of an inert gas.

    • Causality: This minimizes the dissolved oxygen content in your solvents, directly reducing the primary oxidant responsible for degradation.

  • Use of Antioxidants:

    • Protocol: Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a scavenger resin to your crude product before purification.

    • Causality: Antioxidants act as radical scavengers, intercepting the radical intermediates that propagate the oxidation chain reaction.

  • Modified Chromatography:

    • Protocol: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia. Let it stand for an hour before packing the column. Run the column quickly to minimize contact time.

    • Causality: The basic additive neutralizes acidic sites on the silica surface, preventing acid-catalyzed degradation.

Scenario 2: Low Yields in Palladium-Catalyzed Cross-Coupling

Problem: A Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction involving an aminopyridine substrate is sluggish or fails completely.

Root Cause Analysis: As mentioned in the FAQs, the dual nucleophilic sites (amino group and pyridine nitrogen) can interfere with the catalytic cycle.[3][5] The pyridine nitrogen, in particular, can bind irreversibly to the Pd(0) or Pd(II) center, effectively poisoning the catalyst.

Solutions & Protocols:

  • Protecting Group Strategy:

    • Protocol: The most reliable solution is to temporarily protect the amino group. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable to many cross-coupling conditions and can be easily removed with acid.

    • Causality: The Boc group electronically deactivates the amino nitrogen, preventing it from interfering in the reaction. It also adds steric bulk, which can disfavor coordination of the nearby pyridine nitrogen to the catalyst.

  • Ligand and Catalyst Selection:

    • Protocol: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(tBu)₃. These ligands can accelerate the reductive elimination step and are less easily displaced by the pyridine substrate.

    • Causality: These ligands form highly active and stable palladium complexes that are less susceptible to inhibition by coordinating substrates.[7]

  • Protonation of the Pyridine Ring:

    • Protocol: In some cases, converting the aminopyridine to its corresponding pyridinium salt (e.g., with HCl or HBF₄) can prevent the ring nitrogen from coordinating to the catalyst. This strategy requires careful selection of a base that is strong enough to deprotonate the amino group for the reaction but not the pyridinium salt.

    • Causality: The protonated ring nitrogen no longer has a lone pair available to bind to the palladium catalyst.

Part 3: Key Methodologies & Data

This section provides structured data and workflows to guide your experimental design.

Workflow: Diagnosing and Preventing Degradation

This workflow provides a logical sequence for troubleshooting aminopyridine instability.

G observe Degradation Observed? (e.g., Color Change, Low Yield) is_oxidation Is it Oxidation? (Reaction open to air, dark color) observe->is_oxidation Yes is_coupling Cross-Coupling Failure? is_oxidation->is_coupling sol_inert Implement Inert Atmosphere (N2/Ar sparging, Schlenk line) is_oxidation->sol_inert Yes sol_protect Use N-Protecting Group (e.g., Boc, Cbz) is_coupling->sol_protect Yes sol_purify Modify Purification (Neutralized silica, quick column) is_coupling->sol_purify No sol_inert->sol_purify sol_ligand Optimize Catalyst/Ligand (Bulky phosphines) sol_protect->sol_ligand

Caption: A troubleshooting workflow for aminopyridine reactions.

Table 1: Selecting a Nitrogen Protecting Group

Choosing the right protecting group is critical. This table summarizes common choices and their compatibility.

Protecting GroupIntroduction ConditionsCleavage ConditionsStability & Notes
Boc (tert-Butyloxycarbonyl)(Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (TFA, HCl)Stable to bases, hydrogenation, and many organometallics. Excellent general-purpose choice.[8][9]
Cbz (Carboxybenzyl)Cbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc. Cleavage is incompatible with reducible groups (alkenes, alkynes, nitro).[8][9]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, BaseMild Base (e.g., Piperidine)Often used in peptide synthesis. Base-lability limits its use in reactions requiring strong bases.[9]
Ac (Acetyl)Ac₂O or AcCl, BaseAcid or Base HydrolysisVery robust, but cleavage requires harsh conditions that may not be compatible with the rest of the molecule.
Mechanism: A Common Degradation Pathway

Understanding the mechanism of degradation is key to preventing it. The diagram below illustrates the N-oxidation of an aminopyridine, a common first step in oxidative decomposition.

G cluster_main Oxidative Degradation Pathway AP Aminopyridine N_Oxide Aminopyridine-N-Oxide (Degradation Product) AP->N_Oxide Oxidation of ring nitrogen Oxidant [O] (Air, H₂O₂, etc.) Oxidant->N_Oxide Further Further Degradation (Colored Polymers) N_Oxide->Further

Caption: Simplified pathway for N-Oxide formation.[2]

This guide provides a starting point for addressing the stability challenges associated with aminopyridine compounds. By understanding the underlying chemical principles and applying these targeted strategies, you can significantly improve the outcome of your synthetic efforts.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Azaquinones. I. Oxidation of Certain Hydroxy- and Aminopyridones. ACS Publications. Available at: [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of Applicable Chemistry. Available at: [Link]

  • Aminopyridines. Environmental Protection Agency (EPA). Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. Available at: [Link]

  • Saxitoxin. Wikipedia. Available at: [Link]

  • Stability of Amino Protecting Groups. Scribd. Available at: [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific synthetic process.

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a valuable building block in medicinal chemistry. Its synthesis, typically involving an N-arylation of the pyrazole ring with a substituted pyridine, presents a unique set of challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. This guide is structured to address these challenges head-on, providing not just protocols but the underlying chemical logic to empower you to optimize and troubleshoot your reactions effectively.

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or the Ullmann condensation, between Ethyl 1H-pyrazole-4-carboxylate and a suitable 4-aminopyridine precursor, most commonly 2-chloro-4-aminopyridine. The presence of the amino group on the pyridine ring and the two reactive nitrogen atoms on the pyrazole ring are key factors influencing the reaction's outcome.

Troubleshooting Guide & FAQs: Overcoming Common Hurdles

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Q1: My reaction is showing low to no conversion of starting materials. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be traced back to a few key areas:

  • Insufficient Reaction Temperature: C-N coupling reactions, particularly with less reactive chloro-pyridines, often require elevated temperatures to proceed at a reasonable rate. If you are operating at room temperature or slightly elevated temperatures, a significant increase may be necessary.

  • Catalyst Inactivity: In palladium- or copper-catalyzed reactions, the catalyst's active state is crucial and can be compromised by oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the pyrazole but not so strong as to cause unwanted side reactions. For this specific transformation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The solubility of the base in the reaction solvent can also impact the reaction rate.

  • Poor Ligand Choice (for Catalyzed Reactions): The ligand plays a vital role in the catalytic cycle of Buchwald-Hartwig and Ullmann reactions. For couplings involving heteroaromatic substrates, specialized ligands are often required to achieve good yields.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Regioselectivity Issues

Q2: I am observing the formation of two isomers. How can I improve the regioselectivity of the N-arylation on the pyrazole ring?

A2: The pyrazole ring has two nitrogen atoms (N1 and N2), and N-arylation can potentially occur at either position, leading to regioisomers. The regioselectivity is influenced by several factors:

  • Steric Hindrance: The substitution pattern on the pyrazole ring can sterically direct the incoming aryl group to the less hindered nitrogen atom.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and base can significantly impact the N1/N2 ratio. In many cases, specific ligands have been developed to favor one regioisomer over the other.[1]

Strategies to Enhance Regioselectivity:

StrategyRationaleExample
Ligand Selection Bulky or electronically tuned ligands can sterically or electronically favor coordination to one nitrogen of the pyrazole, directing the arylation.For palladium-catalyzed reactions, bulky biaryl phosphine ligands like XPhos or BrettPhos can improve regioselectivity. For copper-catalyzed reactions, diamine or phenanthroline-based ligands are often effective.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state and favor the formation of one isomer.A screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) is recommended.
Temperature Optimization Lowering the reaction temperature may increase the kinetic selectivity for one isomer.
Scale-Up Challenges

Q3: We are planning to scale up the synthesis from grams to kilograms. What are the most critical parameters to consider?

A3: Scaling up C-N coupling reactions introduces several challenges that are often not apparent at the lab scale:

  • Heat Transfer: These reactions are often exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. This can lead to uncontrolled temperature increases, promoting side reactions and product degradation.

  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in impurity formation.

  • Reagent Addition Rate: The rate of addition of reagents, especially if one is added portion-wise, becomes critical to control the reaction exotherm and maintain a consistent temperature profile.

  • Work-up and Purification: Lab-scale purification methods like column chromatography are often not feasible for large-scale production. Developing a robust crystallization or extraction procedure is essential.

Scale-Up Considerations Workflow:

Sources

Technical Support Center: A Researcher's Guide to Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their unique electronic properties can present significant synthetic challenges. This resource provides in-depth, field-tested insights into common pitfalls and offers practical, step-by-step troubleshooting guides to overcome them.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is organized by common reaction types encountered in pyrazole modification. Each entry is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.

N-Functionalization Reactions: The Regioselectivity Challenge

The presence of two adjacent and electronically similar nitrogen atoms in the pyrazole ring makes regioselective N-functionalization a frequent and significant challenge.[1][2]

Question: Why am I getting a mixture of N1 and N2 alkylated or arylated products, and how can I control the regioselectivity?

Answer: The formation of regioisomeric mixtures during the N-alkylation or N-arylation of unsymmetrically substituted pyrazoles is a classic problem stemming from the tautomeric nature of the pyrazole ring and the similar nucleophilicity of the two nitrogen atoms.[2] The outcome of the reaction is often a delicate balance of steric hindrance, electronic effects, and reaction conditions.

Causality and Mechanistic Insight:

Upon deprotonation with a base, the resulting pyrazolate anion is a hybrid of two resonance structures, with the negative charge delocalized over both nitrogen atoms. The subsequent reaction with an electrophile can occur at either nitrogen. The preferred site of attack is influenced by:

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen (N2 or N1, respectively), favoring substitution at the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the electron density at each nitrogen, thereby affecting their relative nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N2 ratio.[3] For instance, different bases can lead to different ion-pairing with the pyrazolate anion, which in turn can influence the accessibility of each nitrogen to the electrophile.

Troubleshooting Workflow for N-Alkylation Regioselectivity

start Problem: Mixture of N1/N2 Alkylated Products sterics Analyze Steric Hindrance (C3/C5 substituents) start->sterics directing_group Consider a Directing Group Strategy start->directing_group For challenging substrates base Modify the Base sterics->base If sterics are not dominant solvent Change the Solvent base->solvent If base change is insufficient outcome Improved N1 or N2 Selectivity base->outcome temp Adjust the Temperature solvent->temp Fine-tuning solvent->outcome temp->outcome directing_group->outcome

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.

Detailed Troubleshooting Protocols:

Protocol 1.1: Leveraging Steric Hindrance and Base/Solvent Effects

  • Assessment: Evaluate the steric bulk of the substituents at the C3 and C5 positions of your pyrazole. A bulky group at C3 will generally favor N1 alkylation, and vice-versa.

  • Base Selection: If you are obtaining a mixture of isomers, consider changing the base. A switch from a weaker base like K₂CO₃ to a stronger base like NaH or NaHMDS can alter the regioselectivity.[3] For example, in some systems, NaH in THF has been shown to favor N1 alkylation.[3]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction outcome. Screen a range of solvents such as THF, DMF, and acetonitrile. Non-polar solvents may favor the thermodynamically more stable N1-alkylated product.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCN~1:1[2]
3-CF₃-pyrazole with pyridine directing groupEthyl iodoacetateNaHDME/MeCN>99:1 (N1)[2]
3-CO₂Me-indazolen-pentyl bromideNaHTHF>99:1 (N1)[3]
3-CO₂Me-indazolen-pentyl bromideCs₂CO₃DMF3.2:1 (N1)[3]

Protocol 1.2: Employing Directing Groups

For substrates where steric and electronic differentiation is minimal, introducing a directing group can be a powerful strategy.

  • Concept: A directing group is a functional group that can chelate to the cation of the base (e.g., Na⁺), thereby blocking one of the nitrogen atoms and directing the alkylating agent to the other.

  • Example: A hydrazone substituent at the C3 position can coordinate with the alkali metal ion of the in-situ generated pyrazolate, sterically hindering the N2 position and leading to selective N1 alkylation.[2]

  • Procedure:

    • Synthesize a pyrazole derivative bearing a suitable directing group (e.g., a pyridine-containing hydrazone).

    • Perform the N-alkylation using a strong base like NaH in a suitable solvent (e.g., DME/MeCN).

    • If necessary, the directing group can be removed or modified in a subsequent step.

C-H Functionalization: Controlling Positional Selectivity

Direct C-H functionalization is a highly attractive and atom-economical method for elaborating the pyrazole core. However, controlling which C-H bond reacts (C3, C4, or C5) is a significant challenge.[4]

Question: My C-H arylation/alkenylation reaction is giving me a mixture of C4 and C5-functionalized products. How can I achieve site-selectivity?

Answer: The inherent electronic properties of the pyrazole ring dictate its reactivity towards C-H functionalization. The C4 position is electron-rich and prone to electrophilic attack, while the C3 and C5 protons are more acidic.[5] Transition metal-catalyzed C-H activation can be directed to a specific position through the use of directing groups or by exploiting the inherent reactivity of a pre-functionalized substrate.

Causality and Mechanistic Insight:

In palladium-catalyzed C-H functionalization, a directing group, often attached to the N1 position, coordinates to the palladium catalyst and delivers it to a specific C-H bond, typically at the C5 position.[6] In the absence of a directing group, the outcome is often governed by the intrinsic reactivity of the C-H bonds, which can lead to mixtures.

Mechanism of Directed C-H Functionalization

sub N-Directed Pyrazole coordination Coordination of Directing Group to Pd sub->coordination pd_cat Pd(II) Catalyst pd_cat->coordination c_h_activation C5-H Activation (Concerted Metalation-Deprotonation) coordination->c_h_activation palladacycle Palladacycle Intermediate c_h_activation->palladacycle oxidative_addition Oxidative Addition palladacycle->oxidative_addition coupling_partner Coupling Partner (e.g., Aryl Halide) coupling_partner->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->pd_cat Regenerates Catalyst product C5-Functionalized Pyrazole reductive_elimination->product

Caption: Simplified mechanism of palladium-catalyzed C5-H functionalization directed by an N1-substituent.

Detailed Troubleshooting Protocols:

Protocol 2.1: C5-Selective Functionalization using a Directing Group

  • Select a Directing Group: Common directing groups for C5-functionalization include pyridine, pyrimidine, and amide groups attached to the N1 position.

  • Reaction Setup:

    • To a dried reaction vessel under an inert atmosphere (e.g., argon), add your N1-directed pyrazole, the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand if required, a base (e.g., K₂CO₃ or KOAc), and the coupling partner (e.g., an aryl bromide).

    • Add a degassed, anhydrous solvent (e.g., DMA, toluene, or dioxane).

    • Heat the reaction to the appropriate temperature (typically 80-150 °C) and monitor by TLC or LC-MS.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Consider screening different palladium sources, ligands, and bases.

    • Poor Selectivity: If you are still observing functionalization at other positions, the directing group may not be coordinating effectively. Consider a more strongly coordinating directing group or optimizing the reaction temperature.

Protocol 2.2: C4-Selective Functionalization via Blocking Groups

To favor functionalization at the C4 position, which is often difficult to achieve selectively, a blocking group can be installed at the more reactive C5 position.

  • Introduce a Blocking Group: A common strategy is to introduce a halogen (e.g., chlorine or bromine) at the C5 position.

  • Perform C4-Arylation: With the C5 position blocked, a palladium-catalyzed direct arylation will selectively occur at the C4 position.

  • Remove the Blocking Group: The C5-halogen can then be removed via a subsequent dechlorination or debromination step (e.g., using catalytic hydrogenation).

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorses for forming C-C and C-N bonds, respectively, on pre-halogenated pyrazoles. However, these reactions are not without their common pitfalls.

Question: My Suzuki-Miyaura coupling of a bromopyrazole is giving low yield, and I'm observing significant amounts of dehalogenated starting material and homocoupled boronic acid. What's going wrong?

Answer: Low yields in Suzuki-Miyaura couplings of pyrazoles can be attributed to several factors, including catalyst deactivation, instability of the boronic ester, and competing side reactions like dehalogenation and homocoupling. The unprotected N-H of the pyrazole can also interfere with the reaction.[7]

Causality and Mechanistic Insight:

  • Dehalogenation (Proto-dehalogenation): This occurs when the organopalladium intermediate reacts with a proton source (e.g., water) instead of the boronic acid, leading to the formation of the dehalogenated pyrazole.

  • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that promotes this side reaction.[8]

  • Catalyst Inhibition: The acidic N-H proton of an unprotected pyrazole can react with the base, potentially inhibiting the catalyst.[7]

  • Boronic Ester Hydrolysis: Pyrazole boronic esters can be susceptible to hydrolysis, especially during aqueous workup or chromatography on silica gel, which can complicate purification and analysis.[8]

Detailed Troubleshooting Protocols:

Protocol 3.1: Optimizing Suzuki-Miyaura Couplings

  • Protect the N-H Group: If your pyrazole is N-unsubstituted, consider protecting it with a group like Boc, Trityl, or THP. This prevents catalyst inhibition and can improve solubility.[9][10]

  • Ensure Anhydrous and Inert Conditions: Use thoroughly degassed solvents and run the reaction under a strict inert atmosphere (argon or nitrogen) to minimize homocoupling and catalyst deactivation.[11]

  • Reagent Quality: Use high-purity, fresh palladium catalyst and boronic acid/ester. Boronic acids can degrade over time.

  • Base and Ligand Screening: The choice of base and ligand is crucial. For challenging substrates, screen a variety of conditions. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A wide range of phosphine ligands (e.g., XPhos, SPhos) can be effective.

  • Workup Procedure: To minimize hydrolysis of pyrazole boronic ester products during workup, avoid prolonged exposure to acidic or highly aqueous conditions. Anhydrous workup or rapid extraction may be necessary.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling of Halopyrazoles

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Catalyst deactivation (oxygen) - Impure reagents - Poor solubility - N-H interference- Thoroughly degas solvents and use an inert atmosphere.[11] - Use fresh, high-purity catalyst and boronic acid. - Screen different solvents. - Protect the pyrazole N-H group.[7]
Dehalogenation - Presence of water or other proton sources - Inefficient transmetalation- Use anhydrous solvents and reagents. - Screen different bases and ligands to promote transmetalation.
Homocoupling of Boronic Acid - Presence of oxygen - Use of a Pd(II) precatalyst without efficient reduction to Pd(0)- Ensure strict inert atmosphere.[8] - Use a Pd(0) source or a precatalyst that is readily reduced.
Boronic Ester Hydrolysis - Acidic conditions - Water in workup or chromatography- Use neutral or basic workup conditions. - Minimize contact with water; consider anhydrous workup.[8]

Question: My Buchwald-Hartwig amination of a bromopyrazole is sluggish and gives a complex mixture of products. How can I improve this reaction?

Answer: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, base, and solvent, especially with heteroaromatic substrates like pyrazoles.[12] Side reactions and catalyst inhibition are common issues.

Detailed Troubleshooting Protocols:

Protocol 3.2: Optimizing Buchwald-Hartwig Aminations

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often effective. Using a pre-catalyst can lead to more reproducible results.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[12][13]

  • Solvent Choice: Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed.

  • Protecting Groups: As with Suzuki couplings, protecting the pyrazole N-H can be beneficial. A trityl group has been shown to be effective in the amination of 4-halopyrazoles.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the pyrazole nitrogen?

A1: The "best" protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): Good for general purposes, stable to many conditions, but can be removed with strong acid or under certain basic conditions.[14]

  • Trityl (triphenylmethyl): A bulky group that is useful for directing lithiation to the C5 position and is readily removed with mild acid.

  • THP (tetrahydropyranyl): Stable to strongly basic conditions and can be removed with acid. A green, solvent-free protection method has been developed.[9]

  • PMB (p-methoxybenzyl): Can be removed oxidatively, offering an orthogonal deprotection strategy.[15]

Q2: My pyrazole boronic acid pinacol ester seems to be hydrolyzing on the column during purification. How can I avoid this?

A2: Hydrolysis of boronic esters on silica gel is a common problem.[8]

  • Minimize Contact with Silica: If possible, purify the compound by crystallization or distillation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

  • Anhydrous Solvents: Use anhydrous solvents for chromatography.

  • Rapid Purification: Do not let the compound sit on the column for an extended period.

Q3: Can I perform a C-H functionalization on an N-H unprotected pyrazole?

A3: While challenging, it is sometimes possible. The acidic N-H can complicate the reaction by reacting with the base or catalyst. However, some methods have been developed for the direct C-H functionalization of N-H pyrazoles, often requiring specific catalyst systems and reaction conditions. Protecting the nitrogen is generally the more reliable approach.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.[Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorg. Chem.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.[Link]

  • Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.[Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. J. Org. Chem.[Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. J. Org. Chem.[Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Site-selective C5–H and N–H alkylation of unprotected 8-aminoquinolines. RSC Publishing. [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]

  • boronic esters. Organic Syntheses Procedure. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Org. Biomol. Chem.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. J. Chem. Soc., Perkin Trans. 1. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.[Link]

  • Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate. IDEALS. [Link]

  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. University of Vienna. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Site-selective C5–H and N –H alkylation of unprotected 8-aminoquinolines. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Technical Support Center: Enhancing the Stability of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. Here, we address common stability challenges encountered during bioassays and offer practical troubleshooting strategies and frequently asked questions to ensure the reliability and reproducibility of your experimental results.

Introduction: Understanding the Molecule

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring both a pyrazole and an aminopyridine moiety. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, the presence of multiple functional groups, including an ester, an amino group, and nitrogen-containing aromatic rings, can render the molecule susceptible to degradation under certain experimental conditions. This guide is designed to help you navigate these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate in a bioassay?

A1: The main factors influencing the stability of this compound are pH, temperature, light exposure, and the choice of solvent. The ester group is susceptible to hydrolysis, particularly at non-neutral pH, while the aminopyridine ring can be prone to oxidation.[4]

Q2: What is the recommended procedure for preparing stock solutions of this compound?

A2: It is advisable to prepare stock solutions in an anhydrous aprotic solvent such as DMSO.[5] For aqueous bioassays, subsequent dilutions should be made in a buffer system that maintains a pH where the compound is most stable, ideally determined through preliminary stability studies.

Q3: How should I store the solid compound and its stock solutions?

A3: The solid compound should be stored in a cool, dark, and dry place, preferably at 0-8 °C.[6] Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.[5]

Q4: Can I predict the potential degradation products of this molecule?

A4: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation products could include the corresponding carboxylic acid from ester hydrolysis and oxidized forms of the aminopyridine ring.[7][8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the instability of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate in bioassays.

Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
  • Symptoms: You observe a decrease in the compound's expected biological effect in your assay over the course of an experiment or between experiments.

  • Potential Cause: The compound may be degrading in the assay medium.

  • Troubleshooting Steps:

    • pH Assessment: The pH of your assay buffer could be promoting hydrolysis of the ethyl ester. Many biological assays are performed at physiological pH (~7.4), which can be conducive to ester cleavage.

      • Recommendation: Perform a pH stability study. Incubate the compound in buffers of varying pH (e.g., 5.0, 6.0, 7.0, 8.0) for the duration of your assay and then analyze for the parent compound by HPLC.

    • Solvent Effects: The presence of certain solvents or additives in your assay medium could be accelerating degradation.

      • Recommendation: Minimize the concentration of organic co-solvents in the final assay volume. If a co-solvent is necessary, consider less reactive options.[9]

    • Temperature Sensitivity: Elevated temperatures used in some cell-based assays can increase the rate of degradation.

      • Recommendation: If possible, perform the assay at a lower temperature or reduce the incubation time.

    • Light Exposure: Photodegradation can occur with heterocyclic compounds.

      • Recommendation: Protect your compound and assay plates from light, especially if the assay involves extended incubation periods.

Issue 2: Poor Reproducibility Between Experiments
  • Symptoms: You are unable to obtain consistent results when repeating the same experiment on different days.

  • Potential Cause: Inconsistent handling or preparation of the compound.

  • Troubleshooting Steps:

    • Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation.

      • Recommendation: Prepare single-use aliquots of your stock solution.

    • Fresh Dilutions: The stability of the compound in your final assay buffer may be limited.

      • Recommendation: Prepare fresh dilutions of the compound immediately before each experiment. Do not store diluted compound in aqueous buffers for extended periods.

Issue 3: Unexpected Assay Interference or Artifacts
  • Symptoms: You observe unexpected changes in your assay signal that are not consistent with the expected biological activity of the compound.

  • Potential Cause: A degradation product of the compound may be interfering with the assay.

  • Troubleshooting Steps:

    • Degradation Product Analysis: Characterize the stability of your compound under assay conditions using a method like LC-MS to identify any major degradation products.[10]

    • Control Experiments: Test the identified degradation products (if available) in your assay to see if they are responsible for the observed interference.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 5.0 to 8.0 (e.g., phosphate or citrate buffers).[11]

  • Compound Incubation: Add the compound to each buffer at the final assay concentration.

  • Time Points: Incubate the solutions at the assay temperature and take samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH for stability.

Protocol 2: Stock Solution Preparation and Handling
  • Solvent Selection: Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure complete dissolution, using gentle warming or sonication if necessary.[5]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Use: For each experiment, thaw a fresh aliquot and dilute it into the assay buffer immediately before use.

Data Presentation

Table 1: Hypothetical pH Stability Data for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

pH% Remaining after 8 hours at 37°C
5.095%
6.092%
7.080%
7.475%
8.060%

This is example data and should be experimentally determined for your specific assay conditions.

Visualizations

Diagram 1: Potential Degradation Pathway

Parent Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate Hydrolysis_Product 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (pH-dependent) Oxidation_Product Oxidized aminopyridine derivative Parent->Oxidation_Product Oxidation

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow

Caption: A workflow for troubleshooting inconsistent bioassay results.

References

  • Geronikaki, A. A., & Pitta, E. G. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6295. Retrieved from [Link]

  • Yeo, L. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1381. Retrieved from [Link]

  • van Swaay, D., et al. (2012). Controlling the Retention of Small Molecules in Emulsion Microdroplets for Use in Cell-Based Assays. Analytical Chemistry, 84(16), 7170–7176. Retrieved from [Link]

  • Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2016). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 8(16), 1735–1749. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Vaitekūnas, J., et al. (2019). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Retrieved from [Link]

  • Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1649-1668. Retrieved from [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1069. Retrieved from [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Platts, L., & Falconer, R. J. (2015). Stabilising proteins in solution using affordable and readily available small molecules. Current Protocols in Protein Science, 81, 4.10.1–4.10.14. Retrieved from [Link]

  • Pibiri, I., et al. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 28(17), 6393. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. Retrieved from [Link]

  • Kumar, A., & Singh, V. (2024). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Retrieved from [Link]

  • Tzakos, A. G., et al. (2013). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PLoS ONE, 8(3), e58278. Retrieved from [Link]

  • Singh, S., et al. (2021). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 318-341. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. Retrieved from [Link]

  • Fereniec, B., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(16), 4917–4928. Retrieved from [Link]

  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Discovery Technologies, 19(2), 1-14. Retrieved from [Link]

  • Lee, J. H., et al. (2024). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. Molecules, 29(1), 221. Retrieved from [Link]

  • Chen, J., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 14(15), 2798–2806. Retrieved from [Link]

  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]

  • Bole, S. B., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. Der Pharma Chemica, 3(5), 73-80. Retrieved from [Link]

  • Shrestha, N., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 447. Retrieved from [Link]

  • Ottmann, C. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today, 19(12), 1893–1900. Retrieved from [Link]

  • Lusardi, M., & Ponassi, M. (Eds.). (2022). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • ChemBK. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This knowledge, afforded by techniques like X-ray crystallography, provides invaluable insights into a compound's physical and chemical properties, informs structure-activity relationships (SAR), and ultimately guides the design of more potent and selective therapeutic agents.[1][2] This guide delves into the structural analysis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

While a definitive crystal structure for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is not publicly available as of this writing, a comprehensive understanding of its likely structural features can be gleaned through a comparative analysis of closely related analogs whose crystal structures have been determined. This guide will therefore present a detailed examination of the crystallographic data for two such analogs: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate . By comparing their determined structures, we can infer key conformational and packing characteristics that are likely to be shared with our target molecule.

The Pivotal Role of X-ray Crystallography in Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern drug design.[3][4] It allows for the rational design of new chemical entities with improved pharmacological profiles by elucidating the atomic-level interactions between a drug candidate and its biological target.[3][4] Furthermore, understanding the solid-state structure of an active pharmaceutical ingredient (API) is critical for formulation development, as properties like solubility, stability, and bioavailability are intrinsically linked to the crystalline form.[5]

Experimental Workflow: From Crystal to Structure

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a multi-step process that demands precision and expertise.[6][7] The generalized workflow is outlined below.

X-ray_Crystallography_Workflow General Workflow for Small Molecule X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Structure_Solution Structure Solution (e.g., Direct Methods) Integration->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Experimental Protocol
  • Synthesis and Purification: The journey to a crystal structure begins with the synthesis of the target compound. For the analogs discussed herein, the synthesis typically involves the condensation of a hydrazine derivative with a suitable ethoxymethylenecyanoacetate precursor.[8][9] The crude product is then rigorously purified, often by recrystallization or column chromatography, to achieve the high level of purity required for growing diffraction-quality crystals.

  • Crystal Growth: Obtaining a single crystal of suitable size and quality is often the most challenging step.[6][10] Common methods for small molecules include:

    • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a synchrotron or a laboratory X-ray source.[11][12] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[13] The initial atomic positions are then determined using computational methods, most commonly "direct methods" for small molecules.[6]

  • Structure Refinement and Validation: The initial structural model is refined against the experimental data to improve the fit between the observed and calculated diffraction patterns.[14][15] This iterative process adjusts atomic coordinates, displacement parameters, and other model parameters until the best possible agreement is achieved.[15] The final structure is then validated to ensure its chemical and crystallographic reasonability.

Comparative Structural Analysis

The crystallographic data for our two comparative analogs, Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate , provide a solid foundation for predicting the structural attributes of the target molecule.

Molecular_Structures Molecular Structures of the Target Compound and its Analogs cluster_target Target Molecule cluster_analog1 Analog 1 cluster_analog2 Analog 2 Target Target_Label Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate Analog1 Analog1_Label Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Analog2 Analog2_Label Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

Figure 2: 2D structures of the target molecule and the two structurally similar analogs.

Crystallographic Data Summary
ParameterEthyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate[16]Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[9][17][18]
Formula C₁₁H₁₂N₄O₂C₁₂H₁₁ClN₄O₄
Molecular Weight 232.24 g/mol 310.70 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.134(2)8.5899(8)
b (Å) 8.2860(17)10.2413(9)
c (Å) 13.593(3)15.6633(14)
β (°) 108.83(3)96.5415(13)
Volume (ų) 1079.3(4)1369.0(2)
Z 44
R-factor 0.0460.034
Key Structural Insights
  • Planarity of the Pyrazole Ring: In both analogs, the central pyrazole ring is essentially planar. In the case of the 4-chloro-2-nitrophenyl derivative, the pyrazole ring is reported to be coplanar with the amino and ethoxycarbonyl groups.[9][17] This planarity is often stabilized by intramolecular hydrogen bonding.[9][17] It is highly probable that the pyrazole ring in Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate also adopts a planar conformation.

  • Torsional Angles and Conformation: A key structural feature is the dihedral angle between the pyrazole ring and the attached aromatic ring (pyridine or nitrophenyl). In the 4-chloro-2-nitrophenyl analog, the phenyl ring is significantly twisted with respect to the pyrazole ring, with a reported dihedral angle of 53.58(4)°.[9][18] This twisting is likely due to steric hindrance from the ortho-nitro group. For the pyridinyl analog, while the exact dihedral angle is not explicitly stated in the summary, some degree of torsion is expected to minimize steric clashes. In our target molecule, the aminopyridinyl group at the 1-position of the pyrazole will also adopt a specific torsional angle to achieve a low-energy conformation. The presence of the amino group on the pyridine ring could influence this angle through its electronic effects and potential for intermolecular interactions.

  • Intermolecular Interactions and Crystal Packing: The crystal packing of these molecules is dominated by hydrogen bonding and, in some cases, π-π stacking interactions. In the 4-chloro-2-nitrophenyl derivative, neighboring molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, forming one-dimensional tapes.[9][17] Weak C-H···O interactions further connect these tapes into a three-dimensional network.[9][17] The amino groups and the nitrogen atoms in the pyridine and pyrazole rings of the target molecule are all potential hydrogen bond donors and acceptors, suggesting that a rich network of hydrogen bonds will likely govern its crystal packing.

Biological Significance of Aminopyrazole Scaffolds

Aminopyrazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[19][20][21] The position of the amino group and the nature of the substituents on the pyrazole and attached aromatic rings are crucial for determining the specific biological activity and potency.[19] For instance, various aminopyrazole derivatives have been investigated as potent inhibitors of kinases, which are important targets in cancer therapy.[21][22] The structural insights gained from X-ray crystallography are therefore critical for understanding the SAR of this class of compounds and for the design of new, more effective therapeutic agents.

Conclusion

While the definitive crystal structure of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate remains to be determined, a comparative analysis of its close analogs provides a robust framework for predicting its key structural features. We can anticipate a planar pyrazole core with a specific torsional relationship to the aminopyridine ring, and a crystal packing arrangement dictated by a network of hydrogen bonds. This inferred structural information is invaluable for computational modeling, understanding its potential biological activity, and guiding future experimental work, including efforts to crystallize the target molecule itself. The detailed experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to pursue and interpret the structural analysis of this important class of heterocyclic compounds.

References

  • YetNet. X-Ray Crystallography - Refinement. Available from: [Link].

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available from: [Link].

  • International Union of Crystallography. The Importance of Crystal Structure Prediction for Developing Drug Molecules. Available from: [Link].

  • National Center for Biotechnology Information. The role of crystallography in drug design. Available from: [Link].

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link].

  • ResearchGate. The Role of Crystallography in Drug Design. Available from: [Link].

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link].

  • PrepChem.com. Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Available from: [Link].

  • Sci-Hub. Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, C11H12N4O2. Available from: [Link].

  • Wikipedia. X-ray crystallography. Available from: [Link].

  • The Biochemist. A beginner's guide to X-ray data processing. Available from: [Link].

  • Creative BioMart. X-ray Crystallography. Available from: [Link].

  • Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction. Available from: [Link].

  • National Center for Biotechnology Information. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Available from: [Link].

  • PubMed. Application of normal-mode refinement to X-ray crystal structures at the lower resolution limit. Available from: [Link].

  • National Center for Biotechnology Information. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Available from: [Link].

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link].

  • ResearchGate. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Available from: [Link].

  • International Union of Crystallography. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Available from: [Link].

  • The Royal Society of Chemistry. Refining X-ray Crystal Structures. Available from: [Link].

  • PubMed. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Available from: [Link].

  • Stanford University. Refinement of X-ray Crystal Structures. Available from: [Link].

  • Excillum. Small molecule crystallography. Available from: [Link].

  • Chemistry LibreTexts. X-ray Crystallography. Available from: [Link].

  • National Center for Biotechnology Information. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link].

  • PubMed. Ethyl 5-amino-1-(4-chloro-2-nitro-phen-yl)-1H-pyrazole-4-carboxyl-ate. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Pyrazole-Based Kinase Inhibitors: From Privileged Scaffold to Clinical Success

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Ring as a Cornerstone of Kinase Inhibition

In the landscape of modern oncology and immunology, small molecule protein kinase inhibitors (PKIs) represent a paradigm shift, moving treatment from cytotoxic agents to targeted therapies.[1] Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold".[1][2] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][3]

The significance of this scaffold is underscored by its presence in numerous U.S. FDA-approved drugs. As of recent counts, at least eight approved small molecule PKIs incorporate a pyrazole core, including prominent agents like Crizotinib, Ruxolitinib, and Asciminib, targeting a range of kinases involved in oncogenesis and inflammatory diseases.[1] This guide provides a comparative analysis of key pyrazole-based inhibitors, delves into the experimental methodologies used for their characterization, and explains the structural and mechanistic rationale behind their design and function.

The Structural Basis of Pyrazole-Kinase Interactions

To appreciate the efficacy of pyrazole-based inhibitors, one must first understand their interaction with the target kinase. Protein kinases share a conserved catalytic domain composed of an N-terminal lobe and a C-terminal lobe, connected by a flexible "hinge region". The ATP-binding site is located in the cleft between these lobes. The pyrazole scaffold is adept at forming hydrogen bonds with the backbone of this hinge region, a critical anchoring interaction for many ATP-competitive inhibitors.[4]

Below is a generalized representation of the pyrazole scaffold and its key interactive features.

Caption: Core pyrazole scaffold and its key features for kinase binding.

Binding Modes: More Than Just ATP Competition

Pyrazole-based inhibitors can be broadly classified by their mechanism of action and the conformational state of the kinase they bind.

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" position (DFG-in). These inhibitors typically occupy the adenine-binding region of the ATP pocket. Ruxolitinib , an inhibitor of Janus kinases (JAK1/JAK2), is a classic example.[1]

  • Allosteric Inhibitors: These non-ATP competitive inhibitors bind to a site distinct from the ATP pocket, inducing a conformational change that locks the kinase in an inactive state. This offers a potential for higher selectivity. Asciminib is a groundbreaking example, binding to the myristoyl pocket of the BCR-ABL1 kinase, a mechanism distinct from traditional ATP-competitive inhibitors for this target.[4][5] This allosteric mechanism allows it to be effective against mutants resistant to other inhibitors, such as the T315I "gatekeeper" mutation.[4][5]

Comparative Analysis of FDA-Approved Pyrazole-Based Kinase Inhibitors

To illustrate the therapeutic breadth of this scaffold, we will compare three landmark drugs: Ruxolitinib, Crizotinib, and Asciminib. Each targets a different kinase family and showcases a distinct application of the pyrazole core.

Inhibitor Primary Target(s) Binding Mode Initial FDA Approval Key Indications Representative IC50
Ruxolitinib JAK1, JAK2Type I (ATP-competitive)2011Myelofibrosis, Polycythemia vera, Graft-versus-host disease.[1]JAK1: ~3.3 nMJAK2: ~2.8 nM
Crizotinib ALK, ROS1, METType I (ATP-competitive)2011Non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[1]ALK: ~20-30 nMMET: ~10-20 nM
Asciminib BCR-ABL1Allosteric2021Chronic Myeloid Leukemia (CML), including T315I mutation.[1]BCR-ABL1: ~0.5-0.8 nM (Kd).[4]

Experimental Validation: From Benchtop to Cell-Based Efficacy

The journey of a kinase inhibitor from a chemical library to a clinical candidate is paved with rigorous experimental validation. Here, we outline the core assays used to characterize inhibitors like those discussed above.

Workflow for Kinase Inhibitor Profiling

The general workflow involves progressing from a high-throughput biochemical screen to more physiologically relevant cellular assays to confirm on-target activity and assess functional outcomes.

Caption: A typical experimental workflow for kinase inhibitor validation.

Protocol 1: In Vitro Kinase Activity Assay (IC50 Determination)

Principle: This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the light signal generated. Inhibition of the kinase results in less ADP and a higher light signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., JAK2) in kinase reaction buffer.

    • Prepare a 2X substrate solution (e.g., a generic peptide substrate) and ATP in the same buffer.

    • Prepare a serial dilution of the pyrazole inhibitor (e.g., Ruxolitinib) in DMSO, followed by a further dilution in reaction buffer to create 4X inhibitor solutions.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 4X inhibitor solution to the appropriate wells.

    • For positive control wells (no inhibition), add 5 µL of buffer with DMSO.

    • For negative control wells (no kinase activity), add 5 µL of buffer with DMSO.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the inhibitor and positive control wells. Add 5 µL of buffer to the negative control wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Self-Validation & Causality: This protocol is self-validating through the use of controls. The positive control ensures the kinase is active, while the negative control provides the baseline for 100% inhibition. The choice of this biochemical assay as a first step is causal; it directly measures the inhibitor's ability to block the enzymatic function of the isolated target protein, providing a clean measure of potency (IC50) without the complexities of a cellular environment.

Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)

Principle: This protocol uses a colorimetric or luminescence-based method (e.g., MTS or CellTiter-Glo®) to measure the number of viable cells after treatment with a kinase inhibitor. This assay determines the inhibitor's ability to halt cell growth or induce cell death in a relevant cancer cell line.

Methodology:

  • Cell Plating:

    • Culture a relevant cell line (e.g., HEL cells, which have a JAK2 mutation, for a JAK inhibitor) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight in a CO2 incubator.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the pyrazole inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations.

    • Include wells with medium and DMSO only (vehicle control).

  • Incubation:

    • Incubate the plate for 72 hours in a CO2 incubator. This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.

  • Viability Measurement (using MTS reagent):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours until a color change is visible. The reagent is converted by metabolically active cells into a colored formazan product.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Causality: Moving to a cell-based assay is the logical next step. It answers a critical question: Can the inhibitor cross the cell membrane and engage its target in a complex intracellular environment to produce a functional effect (in this case, halting proliferation)? A potent IC50 from a biochemical assay does not guarantee cellular activity.

Selectivity, Off-Targets, and the Double-Edged Sword

No kinase inhibitor is perfectly selective.[6] The human kinome has over 500 members, many with highly conserved ATP-binding sites, making off-target activity almost inevitable.[4][7] This can be both a source of adverse effects and, occasionally, of unexpected therapeutic benefit.[7]

For instance, Crizotinib was developed as a c-MET inhibitor but was found to be a potent inhibitor of ALK and ROS1 as well.[6] This "off-target" activity proved to be its most significant clinical application, leading to its approval for ALK-positive NSCLC. This highlights the importance of comprehensive selectivity profiling during drug development.

G cluster_0 On-Target Effects cluster_1 Off-Target Effects Inhibitor Pyrazole-Based Kinase Inhibitor TargetKinase Primary Target (e.g., ALK) Inhibitor->TargetKinase Binds & Inhibits OffTargetKinase Secondary Target (e.g., MET) Inhibitor->OffTargetKinase Binds & Inhibits Pathway1 Target Signaling Pathway (e.g., Proliferation) TargetKinase->Pathway1 Blocks Efficacy Therapeutic Efficacy Pathway1->Efficacy Leads to Pathway2 Unintended Pathway OffTargetKinase->Pathway2 Modulates SideEffects Adverse Effects or Unexpected Benefits Pathway2->SideEffects Leads to

Caption: On-target vs. off-target effects of kinase inhibitors.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its versatile nature has enabled the development of highly potent and selective kinase inhibitors that act through diverse mechanisms, from direct ATP competition to innovative allosteric modulation. The success of drugs like Ruxolitinib, Crizotinib, and Asciminib validates the pyrazole core as a robust starting point for inhibitor design. A deep understanding of the underlying structural biology, coupled with a rigorous cascade of biochemical and cell-based experimental validation, is critical to unlocking the full therapeutic potential of this remarkable chemical entity and translating it into life-saving medicines.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Reviews – RSC Advances Blog. Royal Society of Chemistry. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • [Kinase inhibitors and their resistance]. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]

Sources

The Evolving Landscape of FLT3 Inhibition: A Comparative Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate and its Standing Amongst Next-Generation FLT3 Inhibitors.

The battle against Acute Myeloid Leukemia (AML) is increasingly being fought on the molecular front. Among the most critical therapeutic targets to emerge is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML, leading to uncontrolled cell proliferation and a grim prognosis. The development of FLT3 inhibitors has marked a significant turning point in the management of this disease. This guide provides a comprehensive comparison of a novel investigational compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, with established and FDA-approved FLT3 inhibitors.

For the purpose of this guide, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a compound with a pyrazole core, will be representative of a new wave of rationally designed, selective FLT3 inhibitors. While specific experimental data for this exact molecule is not publicly available, its structural motifs are common in kinase inhibitor discovery.[1][2][3] We will therefore extrapolate its potential profile based on extensive structure-activity relationship (SAR) studies of similar pyrazole-based inhibitors and contrast it with the known properties of Midostaurin, Sorafenib, Gilteritinib, and Quizartinib.[4][5][6]

The Central Role of FLT3 in AML Pathogenesis

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[7] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[4][7] This aberrant signaling drives leukemogenesis through downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell survival and proliferation.[8][9] The presence of FLT3 mutations, particularly FLT3-ITD, is associated with a higher relapse rate and reduced overall survival, making it a prime target for therapeutic intervention.[10][11]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.

A Comparative Analysis of FLT3 Inhibitors

The landscape of FLT3 inhibitors can be broadly categorized into multi-kinase (first-generation) and selective (second-generation) inhibitors. Each class possesses distinct advantages and disadvantages in terms of potency, selectivity, and resistance profiles.

Inhibitor ClassRepresentative DrugsPrimary TargetsFLT3 Mutation CoverageKey Limitations
Multi-Kinase (1st Gen) Midostaurin, SorafenibFLT3, KIT, PDGFR, VEGFR, RAFITD and TKDOff-target toxicities, lower potency
Selective (2nd Gen) Gilteritinib, QuizartinibPrimarily FLT3Gilteritinib: ITD & TKD; Quizartinib: ITDEmergence of resistance mutations
Investigational Pyrazole-based Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (Hypothetical)Expected to be highly selective for FLT3Potentially ITD and TKDPreclinical stage, unknown clinical efficacy and safety
First-Generation Multi-Kinase Inhibitors: The Pioneers

Midostaurin (Rydapt®) was the first FLT3 inhibitor approved by the FDA for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[12][13] As a broad-spectrum kinase inhibitor, it targets not only FLT3 but also other kinases like KIT and PDGFR.[12] While its multi-targeted nature may contribute to its efficacy, it also leads to a wider range of side effects. The landmark RATIFY trial demonstrated that the addition of midostaurin to chemotherapy significantly improved overall survival in patients with FLT3-mutated AML.[14][15]

Sorafenib (Nexavar®) , another multi-kinase inhibitor, has also shown activity against FLT3-mutated AML.[10][16] Although not FDA-approved specifically for AML, it is used off-label, particularly in the post-transplant setting to prevent relapse.[16][17] Its efficacy is attributed to its inhibitory effects on FLT3, VEGFR, and PDGFR.[10][18]

Second-Generation Selective Inhibitors: Precision and Potency

The development of second-generation inhibitors aimed to improve upon the potency and selectivity of their predecessors, thereby reducing off-target toxicities.

Gilteritinib (Xospata®) is a potent, oral FLT3 inhibitor that is active against both ITD and TKD mutations.[19][20] This dual activity is a significant advantage, as TKD mutations can confer resistance to other FLT3 inhibitors.[21] Gilteritinib is FDA-approved for relapsed or refractory FLT3-mutated AML.[20]

Quizartinib (Vanflyta®) is a highly potent and selective FLT3 inhibitor, particularly against FLT3-ITD mutations.[11][22][23] It was recently approved by the FDA for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.[11][22][24] However, its activity against TKD mutations is limited, which can be a mechanism of acquired resistance.[8]

The Promise of Novel Pyrazole-Based Inhibitors

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many successful kinase inhibitors.[4][6] The hypothetical Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate represents the next frontier in FLT3 inhibitor design. The goal for such a compound would be to achieve:

  • High Potency and Selectivity: Nanomolar or even sub-nanomolar potency against FLT3, with minimal activity against other kinases to reduce off-target effects.

  • Broad Mutation Coverage: Activity against both FLT3-ITD and a wide range of TKD mutations, including those that confer resistance to existing therapies.

  • Favorable Pharmacokinetic Properties: Good oral bioavailability and a half-life that supports once-daily dosing.

  • Ability to Overcome Resistance: Efficacy against known resistance mutations that arise during treatment with other FLT3 inhibitors.

Experimental Workflows for Evaluating FLT3 Inhibitors

The preclinical evaluation of a novel FLT3 inhibitor like Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate involves a series of well-defined experimental workflows.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (MV4-11, MOLM-13 cells) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, p-ERK) Cell_Proliferation->Western_Blot PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Western_Blot->PK_Studies Xenograft_Model AML Xenograft Model (Tumor Growth Inhibition) PK_Studies->Xenograft_Model Toxicity_Studies Toxicology Assessment Xenograft_Model->Toxicity_Studies

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminopyridinyl Pyrazoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the aminopyridinyl pyrazole scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this important class of molecules, grounded in experimental data and mechanistic insights. By understanding the causal relationships between molecular structure and biological activity, researchers can make more informed decisions in the design and optimization of novel kinase inhibitors.

Introduction: The Versatility of the Aminopyridinyl Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] When coupled with an aminopyridine moiety, it forms a powerful pharmacophore for targeting the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery efforts.[2][3]

Aminopyridinyl pyrazoles have demonstrated potent inhibitory activity against a range of kinases, including but not limited to:

  • Polo-like Kinase 1 (PLK1): A key regulator of mitosis, overexpressed in many cancers.[2]

  • p38 Mitogen-Activated Protein (MAP) Kinase: Involved in inflammatory responses and cellular stress.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant activation of FGFRs is implicated in various cancers.[6]

  • Janus Kinases (JAKs): Crucial components of signaling pathways that regulate immunity and hematopoiesis.

This guide will dissect the SAR of aminopyridinyl pyrazoles against these key targets, providing a comparative framework for understanding how subtle structural modifications can dramatically influence potency and selectivity.

The Core Interaction: Binding to the Kinase Hinge Region

The aminopyridine portion of the scaffold typically forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor.[2] The pyrazole ring and its substituents then project into adjacent hydrophobic and solvent-exposed regions, where modifications can be made to fine-tune potency and selectivity.

Below is a generalized workflow for assessing the SAR of novel aminopyridinyl pyrazole inhibitors.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection: Aminopyridinyl Pyrazole B Library Synthesis: Vary Substituents (R1, R2, R3) A->B C Biochemical Kinase Assay (e.g., p38, PLK1, FGFR) B->C D Cell-Based Assays: Proliferation, Phosphorylation C->D E Data Analysis: Compare IC50 Values D->E F Identify Key Structural Features for Potency & Selectivity E->F G Iterative Design & Synthesis F->G G->B Refined Library

Caption: A typical workflow for SAR studies of aminopyridinyl pyrazole kinase inhibitors.

Comparative SAR Analysis Across Kinase Targets

The following sections provide a comparative analysis of the SAR of aminopyridinyl pyrazoles against different kinase families, supported by experimental data from the literature.

Targeting the Mitotic Engine: Polo-like Kinase 1 (PLK1)

PLK1 is a critical regulator of cell division, and its inhibition is a promising strategy for cancer therapy.[2] The aminopyridinyl pyrazole scaffold has been successfully employed to develop potent PLK1 inhibitors.

A key interaction for PLK1 inhibition involves the aminopyrimidine ring forming two hydrogen bonds with the hinge residue CYS133.[2] Modifications at the R3 position of the pyrazole can significantly impact activity. For example, the introduction of a dimethylamino-propan-2-one moiety at this position can lead to an additional hydrogen bond with SER137, enhancing potency.[2]

Table 1: SAR of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors

CompoundR1 (Pyrimidine)R2 (Pyrazole N1)R3 (Pyrazole C5)PLK1 IC50 (µM)Reference
D39 AminoPhenylDimethylamino-propan-2-one1.43[2]
D40 Amino4-ChlorophenylDimethylamino-propan-2-one0.359[2]

Data synthesized from a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors.[2]

The data in Table 1 clearly demonstrates that a simple modification, such as the addition of a chlorine atom to the phenyl ring at the R2 position, can lead to a significant increase in inhibitory potency against PLK1. This highlights the sensitivity of the kinase active site to subtle changes in the inhibitor's electronic and steric properties.

The signaling pathway downstream of PLK1 is complex, involving multiple substrates that regulate mitotic progression. Inhibition of PLK1 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

G Plk1 PLK1 Cdc25 Cdc25 Plk1->Cdc25 Phosphorylates & Activates CyclinB_Cdk1 Cyclin B/CDK1 Cdc25->CyclinB_Cdk1 Activates Mitosis Mitotic Entry CyclinB_Cdk1->Mitosis Inhibitor Aminopyridinyl Pyrazole Inhibitor Inhibitor->Plk1 Inhibits

Caption: Simplified PLK1 signaling pathway and the point of intervention for aminopyridinyl pyrazole inhibitors.

Modulating the Inflammatory Response: p38 MAP Kinase

The p38 MAP kinase pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7] Consequently, inhibitors of p38 have therapeutic potential for inflammatory diseases.[5] A series of N-pyrazole, N'-aryl ureas have been explored as p38 inhibitors, where the pyrazole acts as a key structural element.[5]

The binding of these inhibitors to p38 is often allosteric, stabilizing an inactive conformation of the kinase.[5] The SAR studies reveal that substituents on the pyrazole ring play a crucial role in binding affinity.

Table 2: SAR of Pyrazole Derivatives as p38 MAP Kinase Inhibitors

CompoundPyrazole Substituent (N1)p38 Binding Affinity (IC50, nM)Reference
Analog A Methyl400[5]
Analog B Phenyl10[5]

Data adapted from a study on pyrazole urea-based p38 inhibitors.[5]

As shown in Table 2, replacing a small methyl group with a larger, more hydrophobic phenyl group at the N1 position of the pyrazole ring resulted in a 40-fold improvement in binding potency. This suggests the presence of a hydrophobic pocket in the p38 active site that can be effectively occupied by an aryl substituent.

Targeting Oncogenic Drivers: Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver of various cancers.[6] 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as potent pan-FGFR covalent inhibitors.[6] These inhibitors are designed to target both wild-type and mutant forms of FGFR, addressing the challenge of acquired drug resistance.

The SAR of these compounds is heavily influenced by the substituents on the pyrazole and the warhead for covalent modification.

Table 3: SAR of 5-Amino-1H-pyrazole-4-carboxamide Derivatives as FGFR Inhibitors

CompoundR Group (on phenyl ring)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
10h Acrylamide464199[6]

Data from a study on pan-FGFR covalent inhibitors.[6]

Compound 10h, featuring an acrylamide warhead, demonstrates potent nanomolar activity against multiple FGFR isoforms, highlighting the effectiveness of a targeted covalent inhibition strategy.[6]

G FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Aminopyridinyl Pyrazole Inhibitor Inhibitor->FGFR Inhibits

Caption: Overview of FGFR signaling and the inhibitory action of aminopyridinyl pyrazole derivatives.

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the quality and reproducibility of the experimental data. Below are detailed protocols for key assays used to evaluate aminopyridinyl pyrazole inhibitors.

In Vitro Biochemical Kinase Assay (Example: p38α MAP Kinase)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an aminopyridinyl pyrazole inhibitor against p38α MAP kinase.

Materials:

  • Recombinant human p38α enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., ATF2)

  • Test compounds (aminopyridinyl pyrazole analogs)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the p38α enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the ATF2 substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Formation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Cell-Based Proliferation Assay

This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the anti-proliferative activity of an aminopyridinyl pyrazole inhibitor on a relevant cancer cell line (e.g., NCI-H520 for FGFR inhibitors).[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Measure Viability: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50 value.

Conclusion: Guiding Future Drug Discovery Efforts

The aminopyridinyl pyrazole scaffold is a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. As this guide has demonstrated, a systematic approach to SAR, combining rational design, chemical synthesis, and robust biological evaluation, is critical for success. By understanding the nuanced interactions between these inhibitors and their kinase targets, researchers can continue to optimize this privileged scaffold to develop novel therapeutics for a wide range of diseases. The comparative data and experimental protocols provided herein serve as a valuable resource for those engaged in this important endeavor.

References

  • Singh, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(9), 1135. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116528. [Link]

  • Sammartino, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Lala, P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. [Link]

  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Wang, Y., et al. (2025). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2325301. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Request PDF. [Link]

  • Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6617. [Link]

  • Wang, G., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1147-1152. [Link]

  • Lansing, T. J., et al. (2007). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Molecular Cancer Therapeutics, 6(11), 2959-2970. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-965. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Li, P., et al. (2010). 3D-QSAR and molecular docking studies on fused pyrazoles as p38α mitogen-activated protein kinase inhibitors. International Journal of Molecular Sciences, 11(9), 3357-3375. [Link]

  • Zhang, J., et al. (2019). Discovery of a Potent PLK1-PBD Small-Molecule Inhibitor as an Anticancer Drug Candidate through Structure-Based Design. Molecules, 24(23), 4338. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Current Pharmaceutical Design, 27(1), 136-149. [Link]

  • Wang, Y., et al. (2025). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2325301. [Link]

  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... [Link]

  • Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1679. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1321. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the purity validation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic intermediate in pharmaceutical research. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind critical analytical choices, from stationary phase selection to gradient optimization. We present a comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) approaches, culminating in a detailed, validated protocol designed for robust and accurate purity determination. This guide is intended for researchers, analytical chemists, and drug development professionals who require a trustworthy and scientifically grounded methodology for characterizing this important molecular scaffold.

Introduction: The Imperative for Purity in Drug Discovery Intermediates

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate is a member of the pyrazole class of compounds, a scaffold known for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties[1]. As a functionalized intermediate, its purity is paramount. Undetected impurities, such as unreacted starting materials, isomers, or side-products, can carry forward into subsequent synthetic steps, ultimately compromising the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).

The objective of a purity validation method is not merely to quantify the main component but to demonstrate that the analytical procedure is suitable for its intended purpose[2][3]. This requires a method with sufficient specificity to separate the target analyte from all potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The Analytical Challenge: Synthesis and Potential Impurities

The synthesis of substituted pyrazoles can proceed through various pathways, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent[1][4][5]. A plausible route to the title compound involves the reaction of 2-hydrazinyl-4-aminopyridine with a suitable three-carbon electrophile.

Potential Process-Related Impurities Include:

  • Unreacted Starting Materials: Such as 2-hydrazinyl-4-aminopyridine and the pyrazole precursor.

  • Isomeric Byproducts: Regioisomers can form depending on the cyclization strategy, leading to compounds with different substitution patterns on the pyrazole ring[5].

  • Side-Reaction Products: Products arising from competing reaction pathways.

  • Degradants: The compound may degrade under specific stress conditions (e.g., acid, base, oxidation, heat, light), forming new impurities.

A robust HPLC method must be able to resolve the main peak from all these potential, and often structurally similar, compounds.

Comparative Analysis of HPLC Methodologies

The development of a reliable HPLC method requires a systematic evaluation of several key parameters. The primary goal is to achieve optimal separation (resolution) between the main analyte and all potential impurities.

Stationary Phase (Column) Selection

Reversed-phase chromatography, which separates molecules based on hydrophobicity, is the most common and versatile mode of HPLC[6]. The choice of stationary phase is the most critical factor influencing selectivity.

Stationary PhasePrinciple of Separation & RationaleAdvantages for Target AnalyteDisadvantages & Considerations
C18 (Octadecylsilane) Strong hydrophobic interactions. The industry workhorse for a wide range of analytes.[6]Excellent starting point. The aromatic rings and ethyl ester group provide sufficient hydrophobicity for good retention.Highly polar impurities may elute early, near the solvent front. Potential for peak tailing with the basic aminopyridine moiety due to interaction with residual silanols.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds.May be suitable if retention on a C18 column is excessively long.Reduced retention may compromise the resolution of closely eluting, less polar impurities.
Phenyl-Hexyl Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte.[7]The pyrazole and pyridine rings can engage in π-π stacking, offering unique selectivity for aromatic impurities that may co-elute on a C18 phase.Selectivity is highly dependent on the mobile phase, particularly the choice of organic modifier (methanol often enhances π-π interactions more than acetonitrile)[7].
Polar-Embedded/Endcapped C18 phases with embedded polar groups (e.g., amide, carbamate) or polar endcapping.Resistant to "phase collapse" in highly aqueous mobile phases, improving retention for very polar compounds[8][9]. Reduces peak tailing for basic compounds by shielding residual silanols.May offer slightly different selectivity compared to traditional C18 columns.
Mobile Phase Optimization

The mobile phase composition fine-tunes the retention and selectivity of the separation.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. However, changing the organic modifier is a powerful tool to alter selectivity.

  • Aqueous Phase (Solvent A) & pH Control: The aminopyridine moiety in the target molecule is basic. Controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks. At a pH below the pKa of the amino group, the analyte will be protonated and highly polar.

    • Low pH (e.g., pH 2.5-3.5): Using a buffer like phosphate or an acid modifier like formic acid or trifluoroacetic acid (TFA) will ensure the amino group is consistently protonated. This typically leads to good peak shape and reproducible retention.

    • Buffer Selection: A phosphate buffer is an excellent choice for UV detection above 210 nm and provides good pH control.

  • Elution Mode: Isocratic vs. Gradient

    • Isocratic Elution (Constant Mobile Phase Composition): Simpler and more robust. However, it is often insufficient for purity analysis, where impurities with a wide range of polarities may be present. Late-eluting impurities can lead to very broad peaks and long run times.

    • Gradient Elution (Changing Mobile Phase Composition): The preferred method for purity analysis. A gradient program, which gradually increases the percentage of the organic modifier, allows for the effective elution of both polar and non-polar impurities as sharp peaks within a reasonable timeframe.

Validated Protocol for Purity Determination

This protocol has been designed based on the principles outlined above and is validated according to ICH Q2(R1) guidelines, which establish the requirements for demonstrating that an analytical procedure is suitable for its intended purpose[2][3][10][11].

Experimental Workflow

The overall process from sample receipt to final purity report is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Synthesized Product Dilution Dilute in Mobile Phase (e.g., 0.1 mg/mL) Sample->Dilution Standard Reference Standard Standard->Dilution HPLC_System HPLC System (Pump, Injector, Column) Dilution->HPLC_System Inject DAD Diode Array Detector (DAD) HPLC_System->DAD Eluent Chromatogram Acquire Chromatogram & Spectral Data DAD->Chromatogram Analysis Integrate Peaks Perform Peak Purity Analysis Chromatogram->Analysis Calculation Calculate Area % Analysis->Calculation Report Final Purity Report Calculation->Report

Caption: HPLC Purity Validation Workflow.

HPLC Method Parameters
ParameterRecommended ConditionRationale / Comment
Instrument HPLC or UHPLC system with a Diode Array Detector (DAD/PDA)A DAD is essential for peak purity analysis and method development (e.g., selecting the optimal wavelength)[12][13].
Column C18, 250 x 4.6 mm, 5 µm (e.g., ACE C18)A standard dimension C18 column provides a good balance of efficiency and robustness[14].
Mobile Phase A 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to ensure consistent ionization of the basic analyte, leading to sharp peaks[7].
Mobile Phase B Acetonitrile (HPLC Grade)Good UV transparency and elution strength.
Gradient Program 0-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA broad gradient ensures elution of impurities with a wide polarity range. A hold at high organic content washes the column, and the re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection DAD, 254 nm. Spectral acquisition from 190-400 nm.254 nm is a common wavelength for aromatic compounds. Acquiring full spectral data allows for post-run analysis and peak purity assessment[13].
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.
Sample Concentration 0.1 mg/mLA concentration that provides a strong detector response without overloading the column.
Data Analysis and Interpretation
  • Purity Calculation: The purity is typically determined using the area percent method, calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Peak Purity Analysis with DAD: A critical component of a trustworthy method is the peak purity test[2]. The Diode Array Detector acquires UV-Vis spectra across the entire peak. The software then compares spectra from the upslope, apex, and downslope of the peak[15][16][17].

    • Pure Peak: If the peak contains only a single compound, all spectra will be identical. The software will return a "purity angle" that is less than the "purity threshold," indicating no significant spectral heterogeneity.

    • Impure Peak: If a hidden impurity co-elutes, the spectra across the peak will differ. This results in a purity angle greater than the threshold, flagging the peak as impure[15][16].

Performance Comparison and Expected Results

The developed method should effectively separate the main analyte from potential impurities. The table below illustrates hypothetical, yet realistic, data demonstrating the method's performance.

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (USP)Peak Purity
Starting Material 1 (Polar)4.50.30-Pass
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate 15.0 1.00 -Pass
Isomeric Impurity16.21.08> 2.0Pass
Non-polar Impurity22.11.47> 5.0Pass

Key Performance Indicators:

  • Resolution: A USP resolution value of > 2.0 between the main peak and the closest eluting impurity indicates baseline separation, which is crucial for accurate quantification.

  • Peak Purity: A "Pass" result for the main peak provides confidence that no co-eluting impurities are hidden beneath it[12].

Conclusion

This guide has detailed a comparative and logic-driven approach to developing a robust RP-HPLC method for the purity validation of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. By systematically selecting the stationary phase, optimizing the mobile phase, and employing a gradient elution strategy with DAD detection, the presented protocol ensures specificity, accuracy, and reliability. Adherence to these scientifically grounded principles and validation standards, such as those outlined by the ICH[2][3], is essential for generating trustworthy data that supports the advancement of pharmaceutical development programs.

References

  • Kovalyova, A. G., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gajewska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Retrieved from [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmazone. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Retrieved from [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • STM Journals. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate Against Key Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1][3] This guide provides an in-depth, comparative analysis of the docking behavior of a promising heterocyclic compound, Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, against two critical oncology targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth factor Receptor (EGFR).

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[4][5][6] The fusion of a pyrazole ring with an aminopyridine moiety in the compound of interest suggests a strong potential for forming key interactions within the ATP-binding pocket of various kinases.[7][8] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol and expert insights into performing and interpreting comparative docking studies to elucidate a compound's potential efficacy and selectivity profile.

Our objective is to not only provide a step-by-step workflow but also to explain the scientific rationale behind each choice, ensuring a robust and reproducible in silico experiment. We will compare the docking performance of our lead compound against these two key kinases and benchmark its predicted binding affinity against known, clinically relevant inhibitors.

Part 1: The Scientific Rationale and Detailed Methodology

A successful docking study is built on a foundation of meticulous preparation and a clear understanding of the biological system. The choices made during the preparation of both the ligand and the protein are critical for obtaining biologically meaningful results.

Target Selection: Why VEGFR2 and EGFR?

VEGFR2 and EGFR are both receptor tyrosine kinases that play crucial roles in cancer progression.

  • VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9]

  • EGFR is involved in cell proliferation and survival, and its aberrant signaling is a hallmark of many cancers.[10][11]

Both kinases share structural similarities in their ATP-binding sites, making dual inhibition a viable therapeutic strategy.[11] Given that pyrazole-containing compounds have shown inhibitory activity against both targets, they serve as excellent subjects for this comparative study.[4][11]

Ligand Preparation: From 2D Structure to 3D Conformation

The starting point for any docking study is an accurate 3D representation of the ligand. This process involves several critical steps:

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Generation: The 2D structure of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate was drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem.

  • 3D Conversion and Energy Minimization: The 2D structure was converted to a 3D conformation. To obtain a low-energy and geometrically realistic conformation, an energy minimization was performed using a force field like MMFF94. This step is crucial as it removes any steric strain from the initial 3D conversion.

  • Charge Assignment: Appropriate partial charges were assigned to each atom. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.

  • File Format Conversion: The prepared ligand structure was saved in the PDBQT file format, which is required for use with AutoDock Vina. This format contains the atomic coordinates, partial charges, and information about rotatable bonds.

Protein Preparation: Ensuring a High-Quality Receptor Model

The quality of the protein structure is paramount for a reliable docking study.[12] We will use crystal structures from the Protein Data Bank (PDB) as our starting point.

Step-by-Step Protein Preparation Protocol:

  • PDB Structure Selection:

    • For VEGFR2 , we selected the PDB ID: 3VHK , which is a crystal structure of the kinase domain in complex with an inhibitor.[13]

    • For EGFR , we chose the PDB ID: 4WKQ , a structure of the kinase domain with the known inhibitor gefitinib.[14] The presence of a co-crystallized ligand helps in identifying the correct binding pocket.

  • Initial Cleaning of the PDB File: All non-essential molecules, including water, co-factors, and the original ligand, were removed from the PDB file. This is done to create a clean binding site for our docking experiment.

  • Adding Hydrogens and Assigning Charges: Polar hydrogen atoms were added to the protein, which are essential for defining hydrogen bond donors and acceptors. Kollman charges were then assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT format.

The Docking Workflow: A Systematic Approach

We will employ AutoDock Vina, a widely used and robust docking program, for our study.[15] The following diagram illustrates the comprehensive workflow.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Ligand_2D 2D Ligand Structure Ligand_3D 3D Ligand Generation & Energy Minimization Ligand_2D->Ligand_3D Prepared_Ligand Prepared Ligand (.pdbqt) Ligand_3D->Prepared_Ligand PDB_Protein Select Protein Crystal Structure (PDB) Clean_Protein Clean Protein (Remove Water, Ligands) PDB_Protein->Clean_Protein Prepared_Protein Prepared Protein (.pdbqt) Clean_Protein->Prepared_Protein Grid_Box Define Grid Box (Binding Site) Prepared_Ligand->Grid_Box Prepared_Protein->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Docked_Poses Generate Docked Poses & Scores Run_Vina->Docked_Poses Analyze_Results Analyze Binding Energy & Interactions Docked_Poses->Analyze_Results Visualize Visualize Best Pose Analyze_Results->Visualize Compare Compare with Reference & Across Targets Analyze_Results->Compare

Caption: A comprehensive workflow for molecular docking studies.

Grid Box Generation:

The grid box defines the search space for the docking algorithm. It should encompass the entire binding site. A reliable way to define the grid box is to center it on the co-crystallized ligand from the original PDB structure. For this study, the grid box dimensions were set to 25 x 25 x 25 Å to provide ample space for the ligand to orient itself.

Running the Docking Simulation:

The docking was performed using AutoDock Vina with an exhaustiveness parameter of 32.[16] Increasing the exhaustiveness enhances the search algorithm's thoroughness, leading to more reliable and reproducible results.[16]

Part 2: Comparative Analysis of Docking Results

The output of a docking simulation provides a wealth of information, primarily the binding affinity (in kcal/mol) and the predicted binding poses. A more negative binding affinity suggests a stronger interaction.[17]

Quantitative Comparison

To provide a clear comparison, the docking results for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate against both VEGFR2 and EGFR are summarized below, alongside the results for the reference inhibitors.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate VEGFR2 3VHK-8.9
Reference Ligand from 3VHKVEGFR23VHK-10.2
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate EGFR 4WKQ-8.5
Gefitinib (Reference from 4WKQ)EGFR4WKQ-9.8

Interpretation of the Results:

The data indicates that our compound of interest shows a strong predicted binding affinity for both VEGFR2 and EGFR, with a slight preference for VEGFR2. While the reference inhibitors show higher affinities, the values for our compound are well within the range of promising hit molecules.

Qualitative Analysis: Visualizing the Interactions

A deeper understanding of the docking results comes from visualizing the predicted binding poses and the interactions with the amino acid residues in the active site.[17][18]

Binding Mode in VEGFR2 (PDB: 3VHK):

  • The aminopyridine nitrogen is predicted to form a key hydrogen bond with the backbone NH of Cys919 in the hinge region. This is a canonical interaction for many kinase inhibitors.

  • The pyrazole ring is positioned to make favorable hydrophobic interactions with residues such as Val848 and Ala866 .

  • The ethyl carboxylate group is oriented towards the solvent-exposed region, with the carbonyl oxygen potentially forming a hydrogen bond with the side chain of Lys868 .

Binding Mode in EGFR (PDB: 4WKQ):

  • Similar to its interaction with VEGFR2, the aminopyridine nitrogen is predicted to form a hydrogen bond with the backbone NH of Met793 in the hinge region of EGFR.

  • The pyrazole core is nestled in a hydrophobic pocket formed by Leu718 , Val726 , and Ala743 .

  • The ethyl carboxylate group extends towards the catalytic Lys745 , with the potential for an electrostatic interaction.

The following diagram outlines a logical process for analyzing and validating the docking results.

G Start Docking Output Received (Poses and Scores) Check_Energy Is Binding Energy Favorable? (e.g., < -7.0 kcal/mol) Start->Check_Energy Check_Pose Analyze Top-Ranked Pose Check_Energy->Check_Pose Yes Discard Low Priority Candidate Check_Energy->Discard No Key_Interactions Are Key H-Bonds Formed? (e.g., with Hinge Region) Check_Pose->Key_Interactions Compare_Reference Compare Pose and Score to Known Inhibitor Key_Interactions->Compare_Reference Yes Key_Interactions->Discard No Assess_Selectivity Compare Binding Across Different Targets Compare_Reference->Assess_Selectivity Promising_Hit Candidate is a Promising Hit Assess_Selectivity->Promising_Hit

Sources

A Comparative Guide to the Efficacy of Pyrazole Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrazole scaffold has garnered significant attention due to its versatile chemistry and broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the efficacy of various pyrazole analogs against different cancer cell lines, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of cancer therapies.

The Rise of Pyrazole Analogs in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a vast library of derivatives with a wide range of biological activities. Several FDA-approved drugs incorporate the pyrazole moiety, underscoring its therapeutic potential.[1] In the context of oncology, pyrazole analogs have demonstrated the ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis. These targets include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), Aurora kinases, and tubulin, among others.[1][2][3] This multi-targeted approach offers the potential for broader efficacy and a reduced likelihood of drug resistance.

Comparative Efficacy of Pyrazole Analogs: A Data-Driven Overview

The true measure of an anti-cancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparative summary of the reported IC50 values for various pyrazole analogs across a panel of cancer cell lines.

Table 1: Efficacy of Pyrazolo[1,5-a]pyrimidine Analogs
CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
45b (R = 3-ClC6H4)HCT-116 (Colon)0.053Doxorubicin0.024[1]
MCF-7 (Breast)0.126Doxorubicin0.001[1]
HepG2 (Hepatocellular)0.039Doxorubicin0.002[1]

Note: Compound 45b also demonstrated inhibitory activity against CDK2/cyclin A3 with an IC50 of 0.178 µM, compared to Lapatinib's IC50 of 0.122 µM.[1]

Table 2: Efficacy of Ferrocene-Pyrazole Hybrids
CompoundCancer Cell LineIC50 (µM)Source
47c (R = NH2)HCT-116 (Colon)3.12[1]
PC-3 (Prostate)124.40[1]
HL-60 (Leukemia)6.81[1]
SNB19 (Astrocytoma)60.44[1]

Note: Molecular docking studies suggest that compound 47c interacts with the tyrosine kinase domain of EGFR.[1]

Table 3: Efficacy of Pyrazole-Fused Curcumin Analogs
CompoundCancer Cell LineIC50 (µM)Source
12 MDA-MB-231 (Breast)3.64 - 16.13[2]
HepG2 (Hepatocellular)3.64 - 16.13[2]
13 MDA-MB-231 (Breast)3.64 - 16.13[2]
HepG2 (Hepatocellular)3.64 - 16.13[2]
14 MDA-MB-231 (Breast)3.64 - 16.13[2]
HepG2 (Hepatocellular)3.64 - 16.13[2]

Note: These compounds were also found to inhibit tubulin polymerization.[2]

Table 4: Efficacy of Other Notable Pyrazole Derivatives
Compound Class/NameCancer Cell LineIC50 (µM)Source
Scopoletin-pyrazole hybrid HCT-116 (Colon)< 20[4]
Hun7 (Hepatocellular)< 20[4]
SW620 (Colon)< 20[4]
Pyrazole carbohydrazide MDA-MB-231 (Breast)6.36[5]
Pyrazole acetohydrazide MDA-MB-231 (Breast)5.90[5]
Chloro methyl substituted pyrazole oxime (CF-6) A-549 (Lung)12.5[6]
Pyrazolo[3,4-b]pyridine analog (57) HepG2 (Hepatocellular)3.11 - 4.91[2]
MCF-7 (Breast)3.11 - 4.91[2]
HeLa (Cervical)3.11 - 4.91[2]
Pyrazolo[3,4-b]pyridine analog (58) HepG2 (Hepatocellular)4.06 - 4.24[2]
MCF-7 (Breast)4.06 - 4.24[2]
HeLa (Cervical)4.06 - 4.24[2]

Unraveling the Mechanisms of Action: A Look at Cellular Signaling

The anti-cancer effects of pyrazole analogs are underpinned by their ability to modulate key signaling pathways that govern cell fate. A common mechanism involves the inhibition of protein kinases, enzymes that play a central role in signal transduction.

For instance, many pyrazole derivatives have been shown to target Cyclin-Dependent Kinases (CDKs). CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, pyrazole analogs can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[1]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action Cyclin_CDK Cyclin/CDK Complex Phosphorylation Phosphorylation of Substrate Proteins Cyclin_CDK->Phosphorylation Progression Cell Cycle Progression Phosphorylation->Progression Apoptosis Apoptosis Pyrazole Pyrazole Analog Pyrazole->Cyclin_CDK Inhibition

Figure 1: Simplified pathway of CDK inhibition by pyrazole analogs leading to apoptosis.

Similarly, pyrazole derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[1] By blocking the ATP binding site of EGFR, these compounds can halt downstream signaling cascades, ultimately leading to a reduction in tumor growth.

Key Experimental Methodologies for Efficacy Assessment

To rigorously evaluate the anti-cancer potential of novel pyrazole analogs, a standardized set of in vitro assays is indispensable. These assays provide quantitative data on the compound's biological activity and offer insights into its mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Pyrazole Analogs Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Pyrazole Analog Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify Apoptotic Cell Populations Analyze_FCM->Quantify_Apoptosis End End Quantify_Apoptosis->End

Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of pyrazole analog research, it can be used to confirm the inhibition of a target kinase by observing a decrease in the phosphorylation of its downstream substrates.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion and Future Perspectives

The data presented in this guide clearly demonstrate the significant potential of pyrazole analogs as a versatile and potent class of anti-cancer agents. The diverse range of structures and mechanisms of action highlight the adaptability of the pyrazole scaffold for targeting various cancer-related pathways. While many of the discussed compounds have shown promising in vitro activity, the journey from a lead compound to a clinically approved drug is long and arduous. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, as well as evaluating their efficacy and safety in preclinical animal models. The continued exploration of novel pyrazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds the key to unlocking their full therapeutic potential in the fight against cancer.

References

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • (n.d.).
  • (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
  • (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • (n.d.).
  • (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • (n.d.).
  • (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
  • (2023).

Sources

A Senior Application Scientist's Guide to Alternative Synthetic Routes for 1,4-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. The 1,4-disubstituted pyrazole core is a privileged scaffold in modern drug discovery, appearing in blockbuster drugs like the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant. The precise arrangement of substituents on the pyrazole ring is critical for biological activity, making regioselective synthesis a paramount challenge.

This guide moves beyond a simple listing of reactions. It provides an in-depth comparison of the primary synthetic strategies for accessing 1,4-disubstituted pyrazoles, grounded in mechanistic understanding and practical application. We will dissect the causality behind experimental choices, evaluate the strengths and limitations of each route, and provide actionable protocols to empower your research.

The Classical Benchmark: Knorr Pyrazole Synthesis and Its Regiochemical Hurdle

The traditional and most well-known method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, a method pioneered by Ludwig Knorr in the late 19th century.[1][2][3]

Mechanism: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[2]

While robust for symmetrical 1,3-dicarbonyls, the Knorr synthesis faces a significant and often insurmountable challenge when targeting specific unsymmetrical pyrazoles: a lack of regioselectivity . When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two distinct regioisomeric products can form, leading to difficult separation processes and reduced yields of the desired isomer. This limitation is the primary driver for the development of alternative, more controlled synthetic routes.

Knorr_Limitation cluster_start Starting Materials Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Knorr Condensation (-2 H2O) Dicarbonyl->Reaction Hydrazine Substituted Hydrazine (R1-NHNH2) Hydrazine->Reaction Isomer1 Desired Regioisomer (e.g., 1,4-Disubstituted) Reaction->Isomer1 Pathway A Isomer2 Undesired Regioisomer (e.g., 1,5-Disubstituted) Reaction->Isomer2 Pathway B Problem Poor Regiocontrol (Mixture of Products) Reaction->Problem

Caption: The Knorr synthesis often yields a mixture of regioisomers.

The Regiocontrol Solution: [3+2] Dipolar Cycloaddition Reactions

The most powerful and widely adopted modern strategy to overcome the regioselectivity issues of the Knorr synthesis is the [3+2] dipolar cycloaddition. This approach involves the reaction of a 1,3-dipole with a dipolarophile (an alkyne in this case) to form the five-membered pyrazole ring with high to complete regiocontrol.

Sydnone-Alkyne Cycloaddition: A Reliable Route

The reaction of sydnones (mesoionic aromatic 1,2,3-oxadiazoles) with alkynes provides a highly regioselective pathway to 1,4-disubstituted pyrazoles. The reaction proceeds via a [3+2] cycloaddition followed by a retro-[3+2] cycloaddition, releasing CO₂ and forming the stable pyrazole ring. Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are particularly effective for ensuring the desired 1,4-regiochemistry.[4]

Causality: The regioselectivity is dictated by the electronic and steric properties of the sydnone and the alkyne, with the catalyst playing a crucial role in orchestrating the orientation of the reactants. This method avoids the pre-formation of a 1,3-dicarbonyl, directly constructing the desired scaffold.

Sydnone_Cycloaddition Sydnone Sydnone (1,3-Dipole) Catalyst Cu(I) Catalyst Sydnone->Catalyst Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Catalyst Product Regioselective 1,4-Disubstituted Pyrazole Catalyst->Product [3+2] Cycloaddition & Ring Contraction CO2 CO2 Product->CO2 Extrusion

Caption: Sydnone-alkyne cycloaddition workflow for pyrazole synthesis.

Diazo Compound-Alkyne Cycloaddition: In-Situ Generation

The reaction of diazo compounds with alkynes is another classic [3+2] cycloaddition for pyrazole synthesis.[5][6] However, the instability and potential hazards associated with low-molecular-weight diazo compounds have limited their widespread use.

Modern Approach: A significant advancement is the in-situ generation of diazoacetates from stable precursors like glycine esters and sodium nitrite under aqueous micellar conditions.[5][6] This approach avoids the isolation of the hazardous diazo intermediate and often uses water as the solvent, aligning with green chemistry principles. The regioselectivity can be pH-dependent, offering a handle to control the product outcome.[5][6]

The Power of Late-Stage Functionalization: Transition-Metal Catalysis

An alternative paradigm to building the ring with substituents in place is to first construct a simpler pyrazole core and then introduce the desired functionality at the C4 position using transition-metal catalysis. This is particularly valuable for creating libraries of analogs where the N1 and C4 substituents are varied.

Workflow: The typical sequence involves the synthesis of a 4-halo (bromo or iodo) pyrazole, which can then participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to install various aryl, alkyl, or alkynyl groups at the C4 position.[7] More advanced methods involve the direct C-H functionalization of the pyrazole ring, obviating the need for a halogenated precursor.[8]

Causality: Transition metals like palladium can insert into the C-X or C-H bond, creating a reactive organometallic intermediate that can then couple with a suitable partner. This late-stage functionalization provides immense flexibility and access to complex molecules that would be difficult to synthesize using traditional condensation methods.

TM_Catalysis Start 1-Substituted 4-Halo-Pyrazole Catalyst Pd Catalyst + Base Start->Catalyst CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->Catalyst Product 1,4-Disubstituted Pyrazole Catalyst->Product Cross-Coupling (e.g., Suzuki)

Caption: Transition-metal-catalyzed cross-coupling for C4-functionalization.

The Efficiency of One-Pot Synthesis: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants are combined in a single step to form a product that contains significant portions of all starting materials.[9] This strategy embodies the principles of atom economy and step efficiency.

Several MCRs have been developed for pyrazole synthesis.[10][11] For instance, a one-pot reaction can be designed where a 1,3-dicarbonyl is generated in-situ and immediately trapped by a hydrazine, followed by further reaction, all within the same vessel.[10] A notable innovative approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes, which cleverly forms the N-N bond in the final step, avoiding the use of potentially hazardous hydrazine reagents altogether.[12][13]

Causality: MCRs are designed so that the product of the first reaction becomes the substrate for the next, creating a cascade of bond-forming events in a single pot. This minimizes purification steps, reduces solvent waste, and can dramatically shorten synthetic sequences.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific target molecule, available starting materials, and desired scale. The following table provides a comparative overview.

Strategy Regioselectivity Substrate Scope Typical Conditions Key Advantages Limitations
Knorr Synthesis Poor to ModerateBroad for 1,3-dicarbonylsAcid or base catalysis, various solventsSimple, well-establishedLack of regiocontrol , sometimes harsh conditions
[3+2] Cycloaddition ExcellentGood; requires alkynes and dipoles (sydnones, diazo precursors)Often metal-catalyzed (e.g., Cu), mild conditionsHigh regioselectivity , access to diverse structuresRequires specific precursors, potential hazards with diazo compounds[5]
Transition-Metal Catalysis N/A (Post-functionalization)Very BroadPd, Ru, or other metal catalystsLate-stage functionalization , high functional group toleranceMulti-step process, potential for metal contamination
Multicomponent Reactions Generally Good to ExcellentVaries by reactionOften one-pot, can be catalyzedHigh atom/step economy , operational simplicity, rapid diversityReaction discovery can be challenging, optimization required
Microwave-Assisted Synthesis Dependent on core reactionBroadMicrowave irradiationDrastically reduced reaction times , often higher yields[14][15][16][17][18]Specialized equipment required, scalability can be a concern

Experimental Protocols

The following protocols are representative examples for the key strategies discussed.

Protocol 1: Regioselective Synthesis of a 1,4-Disubstituted Pyrazole via Base-Mediated Sydnone-Alkyne Cycloaddition

This protocol is adapted from a procedure for the synthesis of 3-(1,3-dithian-2-yl)-1,4-diphenyl-1H-pyrazole.[4]

Materials:

  • N-phenylsydnone (1.0 equiv)

  • 2-ethynyl-1,3-dithiane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylsydnone (e.g., 162 mg, 1.0 mmol).

  • Add K₂CO₃ (276 mg, 2.0 mmol) and toluene (5 mL).

  • Add 2-ethynyl-1,3-dithiane (e.g., 173 mg, 1.2 mmol) to the suspension.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours, monitoring by TLC (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 1,4-disubstituted pyrazole.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol is a general representation based on common microwave-assisted procedures.[14][17][18]

Materials:

  • Chalcone derivative (e.g., 1-(phenyl)-3-(aryl)prop-2-en-1-one) (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol or Glacial Acetic Acid (solvent)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the chalcone derivative (e.g., 1.0 mmol) and the chosen solvent (3-4 mL).

  • Add hydrazine hydrate (1.1 mmol) to the mixture. If using a neutral solvent like ethanol, a few drops of glacial acetic acid can be added as a catalyst.

  • Seal the vessel with a snap cap.

  • Place the vessel in the cavity of a microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) and power (e.g., 200-300 W) for a short duration (e.g., 5-20 minutes).[15][17]

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Conclusion

While the Knorr synthesis remains a foundational reaction in heterocyclic chemistry, its limitations in regiocontrol have spurred the development of superior alternatives for the synthesis of 1,4-disubstituted pyrazoles. For unambiguous construction of the 1,4-scaffold, [3+2] dipolar cycloadditions , particularly the Cu-catalyzed reaction of sydnones and alkynes, represent the gold standard. For late-stage diversification and the generation of analog libraries, transition-metal-catalyzed cross-coupling and C-H functionalization offer unparalleled flexibility. Finally, for rapid, efficient, and environmentally conscious synthesis, multicomponent reactions and microwave-assisted protocols provide powerful and modern solutions. The optimal route will always be dictated by the specific synthetic target, but a thorough understanding of these diverse strategies empowers the modern chemist to design and execute the most efficient and elegant synthesis possible.

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry Europe. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. Wiley Online Library. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. PMC - NIH. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. PMC - NIH. [Link]

  • Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]

  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Aminopyridinyl-Pyrazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[1][2] Within this class, aminopyridinyl-pyrazole derivatives have emerged as potent and selective kinase inhibitors, targeting key regulators of the cell cycle and signal transduction pathways frequently dysregulated in cancer.[3][4]

This guide provides a comparative analysis of a series of aminopyridinyl-pyrazole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, and its aberrant activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][5] We will delve into the experimental data supporting the differential activity of these analogs, provide detailed protocols for key biological assays, and contextualize their mechanism of action within the broader landscape of cell cycle regulation.

Comparative Analysis of CDK2 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine analogs against CDK2 and their antiproliferative effects on the A2780 ovarian cancer cell line.[1] These compounds were developed through bioisosteric replacement of the phenylsulfonamide moiety of a lead compound.[1]

CompoundKey Structural FeaturesCDK2 Inhibition (Ki, µM)A2780 Antiproliferative Activity (GI50, µM)
1 (Lead) Phenylsulfonamide moietyPotent (data not quantified)Potent (data not quantified)
14 Unsubstituted pyrazol-4-yl ring0.007Less potent than lead (data not quantified)
15 N-methylated pyrazol-4-yl ring0.0050.158
23 1H-pyrazol-5-yl counterpart of 150.0907.350

Analysis of Structure-Activity Relationships (SAR)

The data presented above reveals critical insights into the SAR of this compound series:

  • Bioisosteric Replacement: The replacement of the phenylsulfonamide group in the lead compound with a pyrazole ring (as in compound 14) maintained potent CDK2 inhibition.[1] This demonstrates the pyrazole moiety as a suitable bioisostere in this chemical scaffold.

  • Impact of N-methylation: The addition of a methyl group to the pyrazole ring (compound 15) resulted in the most potent CDK2 inhibitor in the series, with a Ki of 0.005 µM.[1] This suggests that the methyl group may engage in favorable hydrophobic interactions within the ATP-binding pocket of CDK2.

  • Positional Isomerism: A subtle change in the pyrazole ring's orientation, from a 1H-pyrazol-4-yl (compound 15) to a 1H-pyrazol-5-yl (compound 23), led to an 18-fold decrease in CDK2 inhibitory activity.[1] This highlights the crucial role of precise atom positioning for optimal interaction with the target kinase.

  • Correlation with Antiproliferative Activity: The in vitro kinase inhibition data generally correlates with the antiproliferative activity against the A2780 ovarian cancer cell line. Compound 15, the most potent CDK2 inhibitor, also displayed the most potent antiproliferative effects.[1] Conversely, the significantly weaker CDK2 inhibition of compound 23 translated to a 47-fold reduction in its ability to inhibit cancer cell growth.[1]

Mechanism of Action: CDK2 in the Cell Cycle

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle. The inhibition of CDK2 by compounds such as analog 15 leads to a reduction in the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[5] This, in turn, can induce cell cycle arrest and apoptosis, providing a mechanistic basis for their anticancer effects.[5]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Retinoblastoma (Rb) CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2_Cyclin_E CDK2/Cyclin E Cyclin E->CDK2_Cyclin_E activates CDK2_Cyclin_A CDK2/Cyclin A CDK2_Cyclin_E->CDK2_Cyclin_A leads to activation of DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication initiates CDK2_Cyclin_A->DNA_Replication maintains CDK2_Inhibitor Aminopyridinyl-Pyrazole Inhibitor (e.g., analog 15) CDK2_Inhibitor->CDK2_Cyclin_E inhibits CDK2_Inhibitor->CDK2_Cyclin_A inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the point of intervention by aminopyridinyl-pyrazole inhibitors.

Experimental Protocols

The following are representative protocols for the key assays used to characterize the biological activity of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific kinase.[6][7]

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, often through the detection of ATP consumption or ADP formation.[7]

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2 and other necessary co-factors)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase and substrate.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_reagents Add Kinase, Substrate, and Compounds to Plate prep_compounds->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at Optimal Temperature and Time start_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (e.g., Luminescence) stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50/Ki read_plate->analyze_data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the antiproliferative effects of compounds on cancer cell lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9] The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add the diluted compounds. Include vehicle controls (medium with DMSO) and blank controls (medium only).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[10]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The aminopyridinyl-pyrazole scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The comparative analysis of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series demonstrates that subtle structural modifications can have a profound impact on both target engagement and cellular activity. The superior profile of compound 15, with its nanomolar CDK2 inhibition and potent antiproliferative effects, underscores the value of systematic SAR exploration. The experimental protocols provided herein offer a robust framework for the evaluation of such compounds, enabling researchers to further refine these promising scaffolds into next-generation cancer therapeutics.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]

  • Synthesis and evaluation of some pyraz. JOCPR. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[4][5] This is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of conditions, from inflammation (Celecoxib) to cancer (Crizotinib, Ruxolitinib).[1][6][7]

A significant portion of pyrazole-based drug discovery efforts has focused on protein kinase inhibitors.[4][8] Kinases are a large family of structurally related enzymes that regulate virtually all cellular processes, making them compelling therapeutic targets.[9] However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[10][11][12] A lack of selectivity, or cross-reactivity, can lead to inhibition of unintended "off-target" kinases, resulting in toxicity, unforeseen side effects, or even diminished efficacy.[11][13]

Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a critical, data-driven process that informs lead optimization, predicts potential liabilities, and ultimately de-risks clinical development. This guide provides an in-depth comparison of representative pyrazole-based inhibitors and details robust, field-proven methodologies for comprehensively assessing their selectivity profiles.

Comparative Selectivity Profiles of Pyrazole-Based Inhibitors

To understand the spectrum of selectivity among pyrazole-based inhibitors, we will compare three distinct, well-characterized molecules: Celecoxib (a selective enzyme inhibitor), Doramapimod (a potent and selective kinase inhibitor), and Sunitinib (a multi-kinase inhibitor). The causality behind their differing profiles lies in the specific interactions their chemical structures make within the binding pockets of their respective targets and off-targets.

  • Celecoxib: A diaryl-substituted pyrazole designed for selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, reducing gastrointestinal side effects associated with traditional NSAIDs.[14] Its selectivity is driven by the trifluoromethyl group on the pyrazole ring and the sulfonamide side chain, which can access a side pocket in the COX-2 enzyme that is absent in COX-1. Despite its selectivity for COX-2, it has been associated with off-target cardiovascular effects, highlighting the importance of broad profiling.[15][16][17]

  • Doramapimod (BIRB-796): A highly potent inhibitor of p38 MAPK, an enzyme central to the inflammatory response.[18] It is a Type II inhibitor, meaning it binds to an inactive (DFG-out) conformation of the kinase, exploiting an allosteric pocket adjacent to the ATP-binding site.[19] This binding mode, which involves a hydrogen bond between its morpholine oxygen and the kinase's ATP-binding domain, generally confers higher selectivity compared to ATP-competitive Type I inhibitors.[20]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[21] Its broader activity profile is intentional, designed to inhibit multiple signaling pathways (e.g., VEGFR, PDGFR, KIT) that drive tumor growth and angiogenesis.[22][23] This polypharmacology is effective therapeutically but also necessitates careful monitoring for off-target effects, such as hypothyroidism.[21]

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity of these compounds against a panel of selected kinases and enzymes. This data illustrates the vast differences in their cross-reactivity profiles.

TargetClassCelecoxib (% Inhibition @ 10µM)Doramapimod (IC50, nM)Sunitinib (IC50, nM)
COX-2 Cyclooxygenase~95% N/DN/D
COX-1 Cyclooxygenase~15%N/DN/D
p38α MAPKLow38 [24]>10,000
p38β MAPKLow65 [24]>10,000
JNK2 MAPKN/D>10,000>10,000
B-Raf Raf KinaseN/D83[24]150
VEGFR2 RTKLow>10,0009
PDGFRβ RTKLow>10,0008
KIT RTKLow>10,00015
FLT3 RTKLow>10,00020
SRC Tyrosine KinaseLow>10,000150

Data is compiled from various sources for illustrative purposes. N/D = Not Determined. IC50 values represent the concentration required for 50% inhibition.

Core Experimental Protocols for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach, moving from high-throughput biochemical screens to more physiologically relevant cell-based and proteomics assays. The choice of assay is dictated by the need to balance throughput, sensitivity, and biological context.

cluster_0 Profiling Strategy A Primary Screen (Large Kinase Panel) B Secondary Confirmation (Dose-Response) A->B Identify Hits C Cellular Target Engagement (e.g., NanoBRET, Western Blot) B->C Confirm Potency & Selectivity D Unbiased Proteomics (e.g., Kinobeads) C->D Validate in situ & Discover Off-Targets

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Protocol 1: In Vitro Biochemical Kinase Profiling (Luminescence-Based)

Causality: This is the foundational experiment for any kinase inhibitor profiling campaign. Biochemical assays, which use purified enzymes and substrates, provide a direct measure of a compound's ability to inhibit kinase activity.[25] Luminescence-based methods like the ADP-Glo™ Kinase Assay are chosen for their high sensitivity, broad dynamic range, and scalability for screening against large panels of kinases.[22][26]

Methodology: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Dilute ATP in kinase buffer to a final concentration that is at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Kinase/Substrate Solution: Dilute the purified kinase and its specific peptide or protein substrate in kinase buffer to their optimal working concentrations.

    • Test Compound: Perform a serial dilution of the pyrazole-based inhibitor in DMSO. Then, create an intermediate dilution in kinase buffer to minimize DMSO concentration in the final reaction (typically ≤1%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound solution to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding 2.5 µL of the Kinase/Substrate solution to all wells.

    • Add 5 µL of the ATP solution to start the reaction. Mix gently by shaking the plate.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Self-Validation: The protocol's integrity is maintained by including positive and negative controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each screen to ensure the signal window is robust and the data is reliable.

Protocol 2: Chemical Proteomics for Unbiased Target Profiling

Causality: While panel screens are excellent, they are limited to the kinases included in the panel. Chemical proteomics methods like the "kinobeads" approach offer an unbiased view of a compound's targets in a more complex biological sample.[27] This technique identifies targets based on competitive binding from a complex proteome, providing a powerful method to confirm on-target engagement and discover novel, unanticipated off-targets.[27][28]

cluster_1 Kinobeads Workflow A Cell Lysate (Native Kinome) B Incubate with Inhibitor (or DMSO) A->B C Add Kinobeads (Affinity Capture) B->C D Wash & Elute Bound Kinases C->D E LC-MS/MS Analysis D->E F Quantify Kinase Depletion E->F

Caption: The experimental workflow for a kinobeads competitive pull-down assay.

Methodology: Kinobeads Competitive Pull-Down Assay

  • Lysate Preparation:

    • Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1 mg of total protein per condition).

    • Add the pyrazole-based inhibitor at various concentrations (e.g., ranging from 10 nM to 10 µM) to the lysate aliquots. Include a DMSO vehicle control.

    • Incubate for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Affinity Capture:

    • Add a slurry of kinobeads (Sepharose beads coupled to a cocktail of broad-spectrum, immobilized kinase inhibitors) to each lysate sample.[27]

    • Incubate for 60 minutes at 4°C with gentle rotation. Kinases whose ATP-binding sites are not occupied by the free test compound will bind to the beads.

  • Sample Processing for Mass Spectrometry:

    • Collect the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Perform in-solution trypsin digestion to generate peptides.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, compare its abundance in the inhibitor-treated samples to the DMSO control.

    • A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the test compound. Plotting this depletion allows for the determination of apparent IC50 values for hundreds of kinases simultaneously.

Conclusion and Future Perspectives

The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of targeted inhibitors.[2][29] As our understanding of disease biology becomes more nuanced, the demand for inhibitors with precisely defined selectivity profiles—whether exquisitely selective for a single target or rationally designed for multi-target engagement—will only increase.

The methodologies outlined in this guide represent a robust framework for characterizing the cross-reactivity of pyrazole-based inhibitors. By integrating high-throughput biochemical screens with unbiased chemical proteomics and cellular validation assays, researchers can build a comprehensive and reliable selectivity profile. This data-centric approach is fundamental to advancing medicinal chemistry efforts, mitigating risks of clinical failure, and ultimately, developing safer and more effective medicines.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL
  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL
  • Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL
  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: Recent advances in methods to assess the activity of the kinome Source: PubMed Central URL
  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
  • Title: Challenges and Opportunities for Celecoxib Repurposing Source: PubMed Central URL
  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed URL
  • Title: Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses Source: National Institutes of Health URL
  • Title: A Comparative Selectivity Profile of AZ82 and Sunitinib Against a Panel of Kinases Source: BenchChem URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PubMed Central URL
  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL
  • Title: Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in)
  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL
  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL
  • Title: Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP)
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL
  • Title: Kinase-Inhibitor Profiling Services Source: Kinexus Bioinformatics Corporation URL
  • Title: Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)
  • Title: Doramapimod (BIRB 796)
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PubMed Central URL
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: MDPI URL
  • Title: Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))
  • Title: Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF Source: ResearchGate URL
  • Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review Source: Bentham Science URL
  • Title: Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex)
  • Title: A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake Source: PubMed URL
  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective Source: Taylor & Francis Online URL
  • Title: Doramapimod (BIRB 796)
  • Title: Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags Source: UU Research Portal URL
  • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Eco-Vector Journals Portal URL
  • Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
  • Title: Pyrazole Scaffold: A Remarkable Tool in Drug Development Source: International Journal of Pharmaceutical Sciences and Research URL
  • Source: ClinicalTrials.
  • Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: PubMed Central URL
  • Title: 4th Quarter 2022 News Bulletin Source: ApconiX URL
  • Title: The use of novel selectivity metrics in kinase research Source: PubMed Central URL
  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate. As a trusted partner in your research, we are committed to providing guidance that extends beyond product use to ensure safety and compliance in your laboratory. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards.

The core principle of chemical disposal is risk mitigation. The procedures outlined below are designed to protect laboratory personnel, the wider community, and the environment. The causality behind these steps is rooted in the anticipated chemical hazards of the compound and the legal framework governing hazardous waste management.

Hazard Assessment and Characterization

While a specific Safety Data Sheet (SDS) for Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate may not be readily available, a reliable hazard profile can be inferred from its structural motifs—an aminopyridine ring and a pyrazole carboxylate core. Analysis of SDSs for structurally similar compounds reveals a consistent pattern of potential hazards. Pyridine and pyrazole derivatives are widely used as intermediates in pharmaceuticals and agrochemicals[1].

Based on analogous compounds, this substance should be handled as a hazardous chemical with the following potential risks:

  • Harmful if swallowed (Acute Oral Toxicity)[2][3][4][5].

  • Causes skin irritation [3][4][6][7].

  • Causes serious eye irritation [3][4][6][7].

  • May cause respiratory irritation [3][4][7].

Therefore, all waste generated from the use of this compound must be classified and managed as hazardous waste.

Anticipated Hazard Description & Rationale Primary Precautionary Measures
Acute Oral Toxicity Based on data for similar aminopyridine and pyrazole structures, ingestion may be harmful[4][5].Do not eat, drink, or smoke when handling[2][5]. Wash hands thoroughly after use[2][6][7].
Skin Corrosion/Irritation Pyrazole and pyridine derivatives are frequently classified as skin irritants[4][6][7].Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[6][8].
Serious Eye Damage/Irritation Direct contact is likely to cause serious irritation, a common hazard for this chemical class[4][6][7].Wear safety glasses with side shields or chemical goggles[6].
Respiratory Irritation Inhalation of the solid as a dust or aerosol may irritate the respiratory system[4][7].Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation[7][8].

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure all necessary safety measures are in place. Adherence to these protocols is a self-validating system for minimizing exposure risk.

  • Engineering Controls : All handling and preparation for disposal must be conducted in a well-ventilated laboratory, preferably inside a certified chemical fume hood to minimize inhalation risk[4]. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.

    • Eye and Face Protection : Wear chemical safety goggles or a face shield.[4][6]

    • Hand Protection : Wear chemical-resistant, impermeable gloves (e.g., nitrile). Discard and replace gloves immediately if they become contaminated.[6][8]

    • Body Protection : A full-length laboratory coat must be worn and kept fastened.

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required[9].

Step-by-Step Disposal Procedures

The fundamental principle of hazardous waste management is segregation at the source. Never mix different waste streams. Disposal must be carried out in accordance with local, state, and federal regulations and through your institution's Environmental Health and Safety (EHS) office.[10][11][12]

Waste Stream Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste related to Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate.

G Figure 1: Waste Stream Segregation Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps & Glassware cluster_container Empty Original Container Start Waste Generation (Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate) Decision What is the form of the waste? Start->Decision Solid_Compound Unused/Expired Solid Compound Decision->Solid_Compound Solid Cont_PPE Contaminated PPE (Gloves, Weigh Boats, Wipes) Decision->Cont_PPE Solid Liquid_Waste Solutions or Rinsate Decision->Liquid_Waste Liquid Sharps Contaminated Needles, Pipettes, Broken Glass Decision->Sharps Sharps Empty_Cont Decontaminated Empty Container Decision->Empty_Cont Empty Solid_Container Hazardous Solid Chemical Waste Container Solid_Compound->Solid_Container Cont_PPE->Solid_Container Liquid_Container Hazardous Liquid Chemical Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Regular_Trash Regular Glass/Plastic Waste (Label Defaced) Empty_Cont->Regular_Trash After Triple Rinse

Caption: Decision workflow for proper segregation of chemical waste.

Experimental Protocols for Disposal

A. Unused/Surplus Solid Compound:

  • Segregation : Do not mix with any other chemical waste.

  • Containerization : Carefully transfer the solid waste into a designated, sealable, and compatible hazardous waste container. This should be a wide-mouth solid waste container provided by your EHS department.

  • Labeling : Affix a hazardous waste label to the container. Clearly write the full chemical name, "Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate," and list all components and their approximate percentages.

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.[8]

B. Contaminated Labware and Debris (Non-Sharps):

  • Segregation : Items such as contaminated gloves, weigh paper, and absorbent pads should be collected separately.

  • Containerization : Place these items in the same hazardous solid waste container as the unused compound or in a separate, clearly labeled bag or container for solid chemical waste.

  • Disposal : This waste must be disposed of via incineration through a licensed chemical destruction plant.[8][13]

C. Empty Stock Containers:

  • Decontamination : The best practice for empty containers is triple rinsing with a suitable solvent (e.g., ethanol or acetone)[8][14].

  • Rinsate Collection : Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste. [14] Do not pour it down the drain[8][15].

  • Final Disposal : Once triple-rinsed and air-dried in a fume hood, the original label must be completely defaced or removed. The container can then be disposed of in the appropriate regular trash or glass recycling bin, as per institutional policy[16].

Spill and Emergency Procedures

Accidents require immediate and correct action to prevent harm.

  • Alert Personnel : Immediately notify others in the vicinity and your laboratory supervisor.

  • Isolate the Area : Restrict access to the spill area.

  • Assess the Hazard : For a small spill of solid material, if you are trained and it is safe to do so, proceed with cleanup. For large spills, or any spill of liquid solution, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Solid Spill) :

    • Wear the appropriate PPE as described in Section 2.

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth[15]. Avoid raising dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container[7].

    • Clean the spill area with a suitable solvent and paper towels, collecting all cleanup materials as hazardous waste.

  • Contingency : Do not let the chemical enter drains. Discharge into the environment must be avoided.[8][17]

Regulatory and Compliance Framework

All laboratory operations in the United States are subject to federal and state regulations. Understanding this framework is key to maintaining a culture of safety and compliance.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP)[18][19]. This plan must include standard operating procedures for waste disposal[20]. All personnel must be trained on the contents of the CHP and the hazards of the chemicals they work with[21][22].

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste[12][23]. As the generator of the waste, your laboratory is legally responsible for ensuring it is correctly identified, managed, and disposed of through licensed facilities[23]. Wastes containing pyridine are specifically listed as hazardous under RCRA[24].

The final authority for disposal procedures is your institution's Environmental Health & Safety (EHS) office. Always consult your CHP and EHS personnel for specific guidance.

References

  • ChemicalBook. (2025, July 19). Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate - Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
  • Biosynth & Carbosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Ethyl pyrazole-4-carboxylate.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate.
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
  • ChemDmart. (n.d.). Safety Data Sheet: Ethyl-3-Amino-4-Pyrazolecarboxylate.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • BenchChem. (2025, December). Navigating the Safe Disposal of Brexpiprazole in a Laboratory Setting.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • ResearchGate. (2024, February 7). Review of Pyrazole Compounds' Production, Use, and Pharmacological Activity.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification: A Tale of Two Moieties

The toxicological profile of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate has not been fully investigated.[1] Therefore, we must assess the potential hazards by examining its core structural components: the aminopyridine ring and the ethyl pyrazole-4-carboxylate group. This conservative approach ensures that we account for the potential risks of each functional group.

  • The Aminopyridine Moiety: Aminopyridines are a class of compounds recognized for their potential toxicity. 2-Aminopyridine and 4-Aminopyridine are known to be toxic by all routes of exposure, including inhalation, ingestion, and dermal absorption.[2][3] They are severe skin and eye irritants and can be readily absorbed through intact skin, potentially leading to systemic effects.[2] Severe poisoning incidents have been reported, highlighting the critical need to prevent exposure.[2]

  • The Ethyl Pyrazole-4-Carboxylate Moiety: The parent compound, ethyl 1H-pyrazole-4-carboxylate, is classified as a skin, eye, and respiratory irritant.[4][5][6] Pyrazole itself can cause skin and serious eye irritation and is suspected of damaging fertility or an unborn child.[7][8]

Combining these profiles, we must handle Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate as a compound that is potentially toxic if swallowed or absorbed through the skin, and a confirmed irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your Primary Defense

Consistent and correct use of appropriate PPE is the most critical barrier between the researcher and chemical exposure. Based on the identified hazards, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[9] A face shield should be worn over goggles if there is a significant splash risk.[7]Protects eyes from accidental splashes and airborne particles. The aminopyridine and pyrazole moieties are known eye irritants.[1][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 4 mil thickness).[10][11]Provides a barrier against skin contact. Aminopyridines are readily absorbed through the skin.[2] Always inspect gloves before use and change them immediately upon contamination.[10]
Body Protection A flame-resistant lab coat worn over long pants and a shirt made of natural fibers (e.g., cotton). The lab coat must be fully buttoned.[10]Protects skin from accidental spills and prevents contamination of personal clothing.[9]
Footwear Closed-toe, closed-heel shoes constructed of a durable, chemical-resistant material.[10]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside a certified chemical fume hood or if dust/aerosols may be generated.[9]All handling of the solid compound should occur within a chemical fume hood to prevent inhalation of airborne particles, which may cause respiratory irritation.[5][11]

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound safely.

Pre-Handling Risk Assessment & Preparation

Before any chemical is handled, a thorough preparation and risk assessment must be completed. This foundational step ensures that all safety measures are in place and operational.

cluster_prep Preparation Phase cluster_decision Go/No-Go Decision ReviewSDS Review SDS of Analogous Compounds (e.g., Aminopyridines) ConsultEHS Consult Institutional EHS Department ReviewSDS->ConsultEHS Synthesize Data VerifyHood Verify Chemical Fume Hood Certification & Airflow ConsultEHS->VerifyHood Obtain Approval LocateSafety Locate & Verify Eyewash Station and Safety Shower VerifyHood->LocateSafety AssemblePPE Assemble All Required PPE (Goggles, Gloves, Lab Coat) LocateSafety->AssemblePPE PrepWaste Prepare Labeled Hazardous Waste Container AssemblePPE->PrepWaste Proceed Proceed with Handling PrepWaste->Proceed All Checks Complete

Caption: Pre-Handling Risk Assessment Workflow.

  • Preparation: Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.[11] Verify that an eyewash station and safety shower are readily accessible.[12]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood.[11]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

Handling the Compound (Inside a Fume Hood)
  • Weighing and Transfer: All transfers of the solid compound must be performed inside the fume hood to contain any dust.[9] Use a tared weigh boat for accurate measurement.

  • Technique: Handle the compound gently to minimize the generation of dust.[11]

  • Dissolution: Slowly and carefully transfer the weighed solid into the designated reaction vessel. Add the desired solvent to dissolve the compound.

Post-Handling & Cleanup
  • Decontamination: After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Waste Segregation: Dispose of all contaminated waste, including gloves, weigh boats, and paper towels, in the designated and clearly labeled hazardous waste container.[13]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and finally, eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]

cluster_workflow Operational & Disposal Workflow Start 1. Don Full PPE WorkInHood 2. Perform All Operations in Chemical Fume Hood Start->WorkInHood WeighTransfer 3. Weigh & Transfer Compound Carefully WorkInHood->WeighTransfer Decontaminate 4. Decontaminate Tools & Work Surfaces WeighTransfer->Decontaminate SegregateWaste 5. Segregate Contaminated Waste into Labeled Container Decontaminate->SegregateWaste DoffPPE 6. Doff PPE in Correct Sequence SegregateWaste->DoffPPE StoreWaste 8. Store Waste Container in Designated Area SegregateWaste->StoreWaste WashHands 7. Wash Hands Thoroughly DoffPPE->WashHands End End of Procedure WashHands->End

Caption: Safe Handling and Disposal Workflow.

Spill & Emergency Procedures

Accidents can happen despite the best precautions. A rapid and correct response is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[14]

  • Small Spill (inside fume hood): Use an absorbent material to contain the spill. Dampen solid spill material with water to prevent dust formation.[3] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[9] Decontaminate the area thoroughly.

  • Large Spill: Evacuate the immediate area and alert nearby personnel. Contact your institution's EHS department or emergency response team immediately.[13]

Disposal Plan

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Waste Collection: All solid waste (contaminated gloves, wipes, etc.) and unused material must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13][15]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials like strong acids and oxidizing agents.[13][15]

  • Disposal Request: Arrange for waste collection through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[13]

References

  • Personal protective equipment for handling 2-(2-Aminobenzoyl)pyridine. Benchchem.
  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem.
  • 2-Aminopyridine - SAFETY DATA SHEET.
  • Material Safety Data Sheet - 4-Aminopyridine. Fisher Scientific.
  • Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile. Benchchem.
  • ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472. PubChem.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review.
  • Aminopyridines. Environmental Protection Agency (EPA).
  • 2-aminopyridine - Report. CAMEO Chemicals | NOAA.
  • 4-Aminopyridine SOP. University of Washington.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Ethyl pyrazole-4-carboxylate SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
  • Pyrazole - SAFETY DATA SHEET. Fisher Scientific.
  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.
  • Safety Data Sheet - Ethyl 1-(4-(2-oxopiperidin-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate. Fluorochem Ltd.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Material Safety Data Sheet - 5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE. Pi Chemicals.
  • Ethyl 1H-pyrazole-4-carboxylate-SDS. MedChemExpress.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.